molecular formula C12H27P B1585466 Triisobutylphosphine CAS No. 4125-25-1

Triisobutylphosphine

Numéro de catalogue: B1585466
Numéro CAS: 4125-25-1
Poids moléculaire: 202.32 g/mol
Clé InChI: DAGQYUCAQQEEJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Triisobutylphosphine is a useful research compound. Its molecular formula is C12H27P and its molecular weight is 202.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tris(2-methylpropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGQYUCAQQEEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CP(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194173
Record name Tris(2-methylpropyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4125-25-1
Record name Triisobutylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4125-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2-methylpropyl)phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004125251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2-methylpropyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-methylpropyl)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triisobutylphosphine from a Grignard Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of triisobutylphosphine, a valuable organophosphorus compound, through the use of a Grignard reagent. The following sections detail the reaction, a comprehensive experimental protocol, and the expected quantitative data.

Reaction Overview

The synthesis of this compound from a Grignard reagent involves the reaction of a suitable isobutylmagnesium halide with phosphorus trichloride (PCl₃). The isobutyl Grignard reagent, acting as a nucleophile, displaces the chloride ions from the phosphorus center. This substitution reaction typically proceeds in an ethereal solvent under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

The overall chemical equation for this synthesis is:

3 (CH₃)₂CHCH₂MgX + PCl₃ → [(CH₃)₂CHCH₂]₃P + 3 MgXCl

Where X is a halide (typically Cl or Br).

Experimental Protocol

This protocol is a synthesized procedure based on established methods for the preparation of tertiary phosphines via Grignard reagents. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

  • Magnesium turnings

  • Isobutyl bromide (or isobutyl chloride)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Phosphorus trichloride (PCl₃)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane or pentane for extraction and chromatography

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (N₂ or Ar)

  • Schlenk line or glovebox

  • Rotary evaporator

  • Chromatography column

Procedure:

Step 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

  • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether or THF.

  • Add a small amount of the isobutyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

  • In a separate flame-dried three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place a solution of phosphorus trichloride in anhydrous diethyl ether or THF.

  • Cool the phosphorus trichloride solution to a low temperature (typically between -78 °C and -10 °C) using a dry ice/acetone or ice/salt bath.

  • Slowly add the prepared isobutylmagnesium bromide solution from the dropping funnel to the cooled phosphorus trichloride solution with vigorous stirring. Maintain the low temperature throughout the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue to stir for several hours or overnight.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

  • Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether or hexane.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel using a non-polar eluent such as hexane or pentane.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound on a laboratory scale. The values are based on stoichiometric calculations and common experimental practices.

ParameterValueNotes
Reactants
Magnesium Turnings3.0 equivalentsBased on the amount of isobutyl halide.
Isobutyl Bromide3.0 equivalentsA slight excess of the Grignard reagent is often used to ensure complete reaction of the phosphorus trichloride.
Phosphorus Trichloride1.0 equivalentThe limiting reagent.
Solvent Volume
Anhydrous Diethyl Ether/THFSufficient to make a ~0.5-1.0 M solution of the Grignard reagent.The concentration of the Grignard reagent should be determined before use. For the reaction with PCl₃, a dilute solution is often preferred to aid in temperature control.
Reaction Conditions
Grignard Formation Temp.Reflux temperature of the solvent
PCl₃ Addition Temp.-78 °C to -10 °CLow temperature is crucial to control the reaction's exothermicity and improve selectivity.
Reaction Time2-12 hoursAfter the addition of the Grignard reagent, the reaction is typically stirred for several hours as it warms to room temperature.
Work-up
Quenching AgentSaturated aqueous NH₄Cl
Yield
Expected Yield50-80%The yield can vary depending on the purity of the reagents, the reaction conditions, and the efficiency of the purification.

Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

Synthesis_Pathway Reaction Pathway for this compound Synthesis IBX Isobutyl Halide ((CH₃)₂CHCH₂X) Grignard Isobutylmagnesium Halide ((CH₃)₂CHCH₂MgX) IBX->Grignard + Mg (in ether/THF) Mg Magnesium (Mg) Mg->Grignard Product This compound ([(CH₃)₂CHCH₂]₃P) Grignard->Product + PCl₃ (low temp) PCl3 Phosphorus Trichloride (PCl₃) PCl3->Product Byproduct Magnesium Halide Salt (MgXCl) Experimental_Workflow Experimental Workflow start Start grignard_prep Prepare Isobutylmagnesium Halide start->grignard_prep reaction React with PCl₃ at low temperature grignard_prep->reaction workup Aqueous Work-up (NH₄Cl quench) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na₂SO₄ extraction->drying purification Purification (Distillation or Chromatography) drying->purification end Pure this compound purification->end

A Technical Guide to the ³¹P NMR Chemical Shift of Triisobutylphosphine in CDCl₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of triisobutylphosphine in deuterated chloroform (CDCl₃). This document details the expected chemical shift, experimental protocols for its determination, and comparative data for its corresponding oxide, serving as a vital resource for researchers in organophosphorus chemistry, catalysis, and drug development.

Data Presentation

The ³¹P NMR chemical shift is a critical parameter for the structural elucidation and purity assessment of organophosphorus compounds. The data presented below has been compiled from available spectroscopic information.

CompoundSolvent³¹P Chemical Shift (δ) in ppm
This compoundCDCl₃~ -45.3
This compound oxideCDCl₃Not specified

Experimental Protocols

The determination of the ³¹P NMR chemical shift of this compound requires careful sample preparation and instrument calibration. The following is a generalized experimental protocol based on standard laboratory practices.

Sample Preparation
  • Analyte: High-purity this compound.

  • Solvent: Deuterated chloroform (CDCl₃), 99.8 atom % D or higher, is recommended.

  • Procedure:

    • In a clean, dry NMR tube, dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃. The concentration can be adjusted as needed.

    • As trialkylphosphines can be sensitive to oxidation, it is advisable to prepare the sample under an inert atmosphere (e.g., nitrogen or argon) if the highest accuracy is required or if the sample is to be stored.

    • Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A high-resolution NMR spectrometer equipped with a phosphorus probe.

  • Reference: An external standard of 85% phosphoric acid (H₃PO₄) is typically used and is set to 0 ppm.

  • Acquisition Parameters (Typical):

    • Nucleus: ³¹P

    • Decoupling: Proton decoupling (¹H broadband decoupling) is generally employed to simplify the spectrum to a single peak.

    • Pulse Program: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate quantification.

    • Number of Scans: 16 to 128 scans, depending on the sample concentration and desired signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain a pure absorption signal and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the ³¹P NMR analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep1 Dissolve this compound in CDCl3 prep2 Transfer to NMR Tube prep1->prep2 prep3 Cap Securely prep2->prep3 acq1 Insert Sample into NMR Spectrometer prep3->acq1 acq2 Set Up Experiment (¹H Decoupling) acq1->acq2 acq3 Acquire Data acq2->acq3 proc1 Fourier Transformation acq3->proc1 proc2 Phasing and Baseline Correction proc1->proc2 proc3 Reference to H3PO4 (0 ppm) proc2->proc3 analysis1 Determine Chemical Shift (δ) proc3->analysis1

Caption: Experimental workflow for determining the ³¹P NMR chemical shift.

Signaling_Pathway cluster_phosphine Phosphine cluster_oxide Phosphine Oxide cluster_shift ³¹P NMR Chemical Shift P_R3 This compound (P(III)) PO_R3 This compound Oxide (P(V)) P_R3->PO_R3 Oxidation shift_phosphine Upfield Shift (Shielded) δ ≈ -45 ppm P_R3->shift_phosphine Corresponds to shift_oxide Downfield Shift (Deshielded) δ > 0 ppm PO_R3->shift_oxide Corresponds to

Caption: Relationship between oxidation state and ³¹P NMR chemical shift.

References

Technical Guide: Solubility and Handling of Triisobutylphosphine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutylphosphine (TIBP) is an organophosphorus compound with the chemical formula P(CH₂CH(CH₃)₂)₃. It is a versatile and widely used ligand in organometallic chemistry and catalysis, valued for its strong reducing properties and steric bulk. As a liquid at room temperature, its solubility in various organic solvents is a critical parameter for its application in synthesis, catalysis, and purification processes. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a summary of its key chemical properties.

Solubility of this compound

This compound is a non-polar liquid. Its solubility is governed by the principle of "like dissolves like," indicating high solubility in non-polar and weakly polar organic solvents and low solubility in highly polar, protic solvents. While precise quantitative data across a wide range of solvents is not extensively published, its miscibility and solubility have been qualitatively established through its common use in various reaction media.

Quantitative Solubility Data

The following table summarizes the known solubility characteristics of this compound in common organic solvents. The data is based on its physical properties as a non-polar liquid and information from chemical supplier data sheets.

SolventChemical FormulaPolaritySolubility/Miscibility of this compound
Non-Polar Aliphatic
HexaneC₆H₁₄Non-PolarMiscible
CyclohexaneC₆H₁₂Non-PolarMiscible
PentaneC₅H₁₂Non-PolarMiscible
Non-Polar Aromatic
TolueneC₇H₈Non-PolarMiscible
BenzeneC₆H₆Non-PolarMiscible
Ethers
Diethyl Ether(C₂H₅)₂OWeaklyMiscible
Tetrahydrofuran (THF)C₄H₈OWeaklyMiscible
Chlorinated Solvents
Dichloromethane (DCM)CH₂Cl₂PolarSoluble/Miscible
ChloroformCHCl₃PolarSoluble/Miscible
Polar Aprotic
AcetonitrileCH₃CNPolarSoluble
Polar Protic
MethanolCH₃OHPolarSparingly Soluble
EthanolC₂H₅OHPolarSparingly Soluble
WaterH₂OPolarInsoluble

Experimental Protocol: Determination of Miscibility

The following protocol outlines a standard method for determining the miscibility of a liquid compound like this compound with an organic solvent at ambient temperature.

Objective: To qualitatively determine if this compound is miscible in a given organic solvent.

Materials:

  • This compound (handle under inert atmosphere)

  • Test solvent (anhydrous grade)

  • Glass vials with caps (e.g., 4 mL)

  • Graduated pipettes or syringes

  • Inert atmosphere glovebox or Schlenk line

  • Vortex mixer

Procedure:

  • Preparation (Inert Atmosphere): Due to the air-sensitivity of this compound, perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.

  • Solvent Addition: Add 1.0 mL of the test organic solvent to a clean, dry glass vial.

  • Analyte Addition: Carefully add 1.0 mL of this compound to the same vial.

  • Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

  • Observation: Allow the vial to stand undisturbed for 5-10 minutes. Observe the contents for any signs of phase separation, cloudiness (turbidity), or the formation of distinct layers.

  • Interpretation of Results:

    • Miscible: The mixture remains a single, clear, homogeneous phase with no visible separation.

    • Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

    • Immiscible: Two distinct liquid layers are observed.

The workflow for this experimental procedure can be visualized as follows:

G Experimental Workflow for Miscibility Testing cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Conclusion cluster_res prep1 Work under inert atmosphere prep2 Add 1.0 mL of test solvent to vial prep1->prep2 exp1 Add 1.0 mL of This compound prep2->exp1 exp2 Cap vial and vortex for 60s exp1->exp2 exp3 Let stand for 5-10 minutes exp2->exp3 obs1 Single clear phase? exp3->obs1 res1 Miscible obs1->res1 Yes res2 Immiscible/ Partially Miscible obs1->res2 No

Caption: Workflow for determining the miscibility of this compound.

Chemical Properties and Reactivity Overview

This compound's utility stems from its electronic and steric properties. It is a strong Lewis base and a potent reducing agent, readily undergoing oxidation. Its primary roles in chemistry are as a ligand for transition metals and as a nucleophilic catalyst.

G Key Chemical Properties of this compound cluster_center cluster_props Properties & Reactions cluster_apps Applications TIBP P(i-Bu)₃ This compound prop1 Strong σ-donor (Lewis Base) TIBP->prop1 prop2 Sterically bulky ligand TIBP->prop2 reac1 Oxidation to Phosphine Oxide TIBP->reac1 with O₂ reac2 Ligand for Transition Metals TIBP->reac2 with M^n+ app2 Reducing Agent reac1->app2 app1 Metal-Catalyzed Cross-Coupling reac2->app1

Caption: Logical relationships of this compound's properties and applications.

Disclaimer: this compound is pyrophoric in some conditions and should be handled with extreme care by trained personnel using appropriate safety measures and under an inert atmosphere. Always consult the Safety Data Sheet (SDS) before use.

The Unseen Influence: A Technical Guide to the Steric Hindrance Effects of the Triisobutylphosphine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the choice of ligand plays a pivotal role in dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the diverse arsenal of phosphine ligands, triisobutylphosphine [P(i-Bu)₃] emerges as a noteworthy contender, primarily due to the significant steric hindrance exerted by its isobutyl substituents. This technical guide provides an in-depth exploration of the steric effects of the this compound ligand, offering valuable insights for researchers and professionals in catalyst and drug development.

Understanding the Steric and Electronic Profile of this compound

The steric and electronic properties of a phosphine ligand are intrinsically linked and collectively determine its behavior in a catalytic system. These properties are most commonly quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

Steric Hindrance: The Cone Angle

Electronic Properties: The Tolman Electronic Parameter

The Tolman electronic parameter is determined by the A1 carbonyl stretching frequency (ν(CO)) of a [LNi(CO)₃] complex in its infrared spectrum.[3] This parameter provides a measure of the ligand's net electron-donating or -withdrawing ability. A lower ν(CO) value indicates a more electron-donating ligand. For the aforementioned isobutyl-substituted proazaphosphatrane ligand, the ν(CO) is reported as 2054.9 cm⁻¹.[2] This value is comparable to that of tri(tert-butyl)phosphine (2056.1 cm⁻¹), one of the most electron-donating phosphine ligands known.[4] This suggests that this compound is a strong σ-donating ligand, capable of increasing the electron density on the metal center.

Table 1: Steric and Electronic Parameters of Selected Phosphine Ligands

LigandTolman Cone Angle (θ) [°]Tolman Electronic Parameter (ν(CO)) [cm⁻¹]
This compound (estimated)~200[2]~2054.9[2]
Tri(tert-butyl)phosphine1822056.1[4]
Tricyclohexylphosphine1702056.4
Triphenylphosphine1452068.9

Synthesis and Characterization of this compound

The synthesis of this compound typically involves the reaction of a Grignard reagent with a phosphorus halide. A general procedure, adapted from the synthesis of its sulfide derivative, is outlined below.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • Phosphorus trichloride (PCl₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous benzene or toluene

  • Sulfur (for derivatization to the sulfide for characterization)

  • Standard Schlenk line and glassware

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A small amount of isobutyl bromide is added to initiate the reaction. Once the reaction begins (indicated by bubbling and heat generation), the remaining isobutyl bromide, dissolved in anhydrous diethyl ether, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the isobutylmagnesium bromide.

  • Phosphine Synthesis: The Grignard solution is cooled to 0 °C. A solution of phosphorus trichloride in anhydrous benzene or toluene is added dropwise to the stirred Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-80 °C for 1-3 hours.[5]

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered. The solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Characterization:

  • ³¹P NMR Spectroscopy: The purity of the synthesized this compound can be readily assessed by ³¹P NMR spectroscopy. Trialkylphosphines typically exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift provides information about the electronic environment of the phosphorus atom.[6][7]

  • Derivatization to this compound Sulfide: For easier handling and characterization, a small aliquot of the purified this compound can be reacted with elemental sulfur in a suitable solvent (e.g., toluene) at 50-80 °C for 2-4 hours to form the air-stable this compound sulfide.[5] The sulfide can be purified by crystallization and characterized by melting point, NMR spectroscopy, and elemental analysis.

The Impact of Steric Hindrance on Catalytic Performance

The significant steric bulk of this compound has profound implications for its application in catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction: A Workflow

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The steric and electronic properties of the phosphine ligand influence each of these steps.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_cycle Catalytic Cycle Reactants Aryl Halide (Ar-X) + Boronic Acid (Ar'-B(OH)2) Pd0 Active Pd(0)L Species Catalyst Pd Precursor (e.g., Pd(OAc)2) Ligand This compound (P(i-Bu)3) Base Base (e.g., K3PO4) Solvent Solvent (e.g., Toluene/Water) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(L)-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OH)2 Base DiarylPd Ar-Pd(II)(L)-Ar' Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Influence on Key Catalytic Steps

  • Oxidative Addition: The strong electron-donating nature of this compound increases the electron density on the palladium center, which generally facilitates the oxidative addition of the aryl halide to the Pd(0) complex. However, excessive steric bulk can sometimes hinder the approach of the substrate to the metal center.

  • Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex, can also be influenced by the ligand's steric profile.

  • Reductive Elimination: This is where bulky phosphine ligands like this compound often exert their most significant positive effect. The steric clash between the bulky isobutyl groups and the aryl groups on the palladium center promotes the reductive elimination step, which is the final, product-forming step of the catalytic cycle. This acceleration of reductive elimination can lead to higher turnover numbers and overall reaction efficiency, especially for the coupling of sterically demanding substrates.

Formation of Active Monoligated Species

Bulky phosphine ligands favor the formation of highly reactive, monoligated palladium(0) species (PdL). These species are often more active in the oxidative addition step than their bis-ligated counterparts (PdL₂), particularly with less reactive aryl chlorides.[9]

Ligand_Equilibrium cluster_0 Equilibrium of Palladium Species PdL2 L₂Pd(0) (Less Active) PdL LPd(0) (More Active) PdL2->PdL Bulky Ligand Shifts Equilibrium L L (P(i-Bu)₃)

Bulky ligands shift the equilibrium towards the more active monoligated Pd(0) species.

Conclusion and Future Outlook

This compound, with its significant steric bulk and strong electron-donating character, presents a compelling option for catalyst development. Its ability to promote the formation of active monoligated catalytic species and accelerate the reductive elimination step makes it particularly well-suited for challenging cross-coupling reactions. While precise experimental data for this compound itself remains somewhat limited in the public domain, the available information on closely related analogues strongly suggests its potential as a highly effective ligand.

For researchers in drug development and fine chemical synthesis, the judicious selection of ligands like this compound can be a key strategy to overcome synthetic hurdles, improve reaction efficiency, and enable the construction of complex molecular architectures. Further systematic studies on the performance of this compound in a broader range of catalytic transformations will undoubtedly solidify its position in the modern chemist's toolkit.

References

An In-depth Technical Guide to the Electronic Properties of Triisobutylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of triisobutylphosphine and its role as a ligand in transition metal catalysis. By examining its key electronic and steric parameters, we explore its influence on the efficiency and outcome of important cross-coupling reactions.

Introduction to Phosphine Ligands in Catalysis

Phosphine ligands are fundamental to homogeneous catalysis, offering a tunable platform to modulate the reactivity and selectivity of transition metal catalysts. Their efficacy is primarily governed by a combination of steric and electronic effects. The electronic nature of a phosphine ligand, specifically its ability to donate or withdraw electron density from the metal center, plays a crucial role in key steps of catalytic cycles, such as oxidative addition and reductive elimination. Trialkylphosphines, including this compound, are known for their strong electron-donating character, which can significantly enhance catalytic activity.

Quantifying the Electronic and Steric Properties of this compound

The properties of phosphine ligands are often quantified using Tolman's parameters: the Tolman Electronic Parameter (TEP) and the cone angle (θ).

  • Tolman's Electronic Parameter (TEP): The TEP is an experimental measure of a ligand's electron-donating or -withdrawing ability. It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared spectroscopy.[1] More electron-donating ligands lead to increased electron density on the metal, which results in stronger back-bonding to the CO ligands and a lower ν(CO) stretching frequency.[2]

  • Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the metal center at the vertex.[2][3]

Table 1: Comparison of Electronic and Steric Parameters of this compound and Related Ligands

LigandTolman Electronic Parameter (TEP) (cm⁻¹)Cone Angle (θ) (°)pKa
This compound (estimated) ~2055~175~9
Tri(tert-butyl)phosphine2056.1[4]182[5]11.4
Proazaphosphatrane (R = iBu)2054.9[6][7]200[6][7]-
Triethylphosphine2061.7132[5]8.69
Triphenylphosphine2068.9145[5]2.73

Note: The values for this compound are estimated based on trends observed for other trialkylphosphines. The pKa value is an indicator of the basicity of the phosphine.

Experimental Protocols

This protocol describes the general procedure for determining the TEP of a phosphine ligand.

Objective: To synthesize a [LNi(CO)₃] complex and measure its ν(CO) stretching frequency using IR spectroscopy.

Materials:

  • Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.

  • Phosphine ligand (e.g., this compound)

  • Inert solvent (e.g., hexane or dichloromethane)

  • Schlenk line and glassware

  • FTIR spectrometer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of the phosphine ligand in the chosen solvent in a Schlenk flask.

  • Carefully add a stoichiometric equivalent of Ni(CO)₄ to the solution at room temperature. The reaction is typically rapid.

  • The reaction mixture is then directly analyzed by FTIR spectroscopy.

  • The A₁ symmetric C-O stretching frequency is identified in the IR spectrum, which corresponds to the TEP of the ligand.[1]

The following is a general protocol for a Suzuki-Miyaura coupling reaction using a bulky trialkylphosphine ligand like this compound.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of an aryl halide and an arylboronic acid.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, THF)

  • Schlenk flask and reflux setup

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%), the this compound ligand (e.g., 2-4 mol%), the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This protocol outlines a general procedure for the Buchwald-Hartwig amination using a bulky trialkylphosphine ligand.

Objective: To synthesize an arylamine from an aryl halide and an amine.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Aryl halide (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Strong base (e.g., NaOt-Bu, K₃PO₄)

  • Solvent (e.g., toluene, dioxane)

  • Schlenk flask and reflux setup

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., 1-2 mol%), the this compound ligand (e.g., 2-4 mol%), and the base (1.2-1.5 equiv.).

  • Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the degassed solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C) for the designated time (e.g., 4-24 hours).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired arylamine.

Catalytic Signaling Pathways and Workflows

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the role of the phosphine ligand.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)2 Pd(0)L2->Ar-Pd(II)-X(L)2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L)2 Ar-Pd(II)-Ar'(L)2 Ar-Pd(II)-X(L)2->Ar-Pd(II)-Ar'(L)2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L)2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow_Suzuki cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reagents Combine Pd precursor, ligand, aryl halide, arylboronic acid, and base in a Schlenk flask. Add Solvent Add degassed solvent. Combine Reagents->Add Solvent Heat and Stir Heat to desired temperature and stir for specified time. Add Solvent->Heat and Stir Quench and Extract Cool, quench with water, and extract with organic solvent. Heat and Stir->Quench and Extract Dry and Concentrate Dry organic layer and concentrate under vacuum. Quench and Extract->Dry and Concentrate Purify Purify by column chromatography. Dry and Concentrate->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Influence of Electronic Properties on Catalytic Performance

The strong electron-donating nature of this compound increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the aryl halide to the Pd(0) complex, a key step in many cross-coupling catalytic cycles.[8] Furthermore, the electron-rich metal center promotes the final reductive elimination step, leading to the formation of the desired product and regeneration of the active catalyst.

The steric bulk of this compound also plays a critical role. It promotes the formation of monoligated palladium species, which are often more catalytically active than their bis-ligated counterparts. The steric hindrance can also influence the regioselectivity and prevent side reactions.

While specific quantitative data for catalytic reactions employing this compound is sparse in the reviewed literature, the general principles of phosphine ligand effects suggest that it would be a highly effective ligand for various cross-coupling reactions, particularly those involving challenging substrates that require electron-rich and bulky ligands.

Conclusion

This compound, as a bulky and electron-rich trialkylphosphine, possesses the key electronic and steric attributes required for an effective ligand in palladium-catalyzed cross-coupling reactions. While direct experimental quantification of its Tolman parameters is not widely reported, its structural similarity to other potent trialkylphosphines suggests it is a strong electron donor with significant steric presence. These properties are crucial for promoting the key steps in catalytic cycles such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, making it a valuable tool for synthetic chemists in research and drug development. Further experimental investigation into its specific catalytic performance would be beneficial to fully elucidate its potential.

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Triisobutylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and bond angles of triisobutylphosphine. Due to the absence of published experimental structural data from techniques such as X-ray crystallography or gas-phase electron diffraction, this guide presents computationally derived data to elucidate the molecule's three-dimensional structure. Furthermore, it outlines the standard experimental protocols for these techniques as they would be applied to organophosphorus compounds, alongside a detailed synthesis protocol for this compound.

Molecular Structure and Geometry

This compound, with the chemical formula P(CH₂CH(CH₃)₂)₃, is a tertiary phosphine characterized by a central phosphorus atom bonded to three isobutyl groups. The steric bulk of the isobutyl groups is a defining feature of this molecule, significantly influencing its reactivity and coordination chemistry. The central phosphorus atom possesses a lone pair of electrons, which, in conjunction with the three bonding pairs, results in a trigonal pyramidal molecular geometry, consistent with VSEPR theory.

Computationally Determined Structural Parameters

The bond lengths and angles of this compound have been determined using Density Functional Theory (DFT) calculations, a reliable method for predicting molecular geometries in the absence of experimental data.

ParameterValue
Bond Lengths
P–C1.88 Å
C–C (isobutyl)1.54 - 1.55 Å
C–H1.10 - 1.11 Å
Bond Angles
C–P–C103.5°
P–C–C115.2°
C–C–C (isobutyl)109.5° - 110.0°
H–C–H / H–C–C108.0° - 110.5°

Note: These values are computationally derived and may vary slightly depending on the level of theory and basis set used.

The C–P–C bond angle of approximately 103.5° is smaller than the ideal tetrahedral angle of 109.5°, a deviation attributed to the repulsive effect of the phosphorus lone pair on the bonding pairs of electrons. The bulky isobutyl groups also contribute to steric strain, which can influence the final geometry.

Experimental Protocols for Structural Determination

While specific experimental data for this compound is not available, the following sections describe the standard methodologies that would be employed for its structural determination.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise atomic arrangement within a crystalline solid.[1][2] For an organophosphorus compound like this compound, which is a liquid at room temperature, the first critical step would be to obtain a suitable single crystal.

General Protocol:

  • Crystallization: this compound, being a liquid, would need to be crystallized, likely at low temperatures. A common method is slow evaporation of a solution in a suitable solvent or slow cooling of a concentrated solution.

  • Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to best fit the experimental data.[3]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique used to determine the structure of molecules in the gas phase, providing information free from intermolecular interactions present in the solid state.[4]

General Protocol:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.[4]

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas sample. The electrons are scattered by the molecules.[4]

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.

  • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. From this, bond lengths, bond angles, and torsional angles can be derived by fitting a molecular model to the experimental data.[5][6]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent with phosphorus trichloride.[7]

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), magnesium turnings are reacted with bromoisobutane in an ether solvent (e.g., diethyl ether or tetrahydrofuran) to form isobutylmagnesium bromide.

  • Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then slowly added to a solution of phosphorus trichloride in the same ether solvent, typically at a reduced temperature to control the exothermic reaction. The molar ratio of the Grignard reagent to phosphorus trichloride is crucial and is generally around 3:1.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched, often with an aqueous solution of a weak acid or ammonium chloride. The organic layer is separated, washed, and dried. The crude this compound is then purified by distillation under reduced pressure.

Factors Influencing Molecular Geometry

The molecular geometry of this compound is determined by a combination of electronic and steric factors. The following diagram illustrates these relationships.

G Factors Determining this compound Geometry VSEPR VSEPR Theory Geometry Trigonal Pyramidal Molecular Geometry VSEPR->Geometry Steric Steric Hindrance Steric->Geometry Isobutyl Bulky Isobutyl Groups Steric->Isobutyl Electronic Electronic Effects Electronic->VSEPR LonePair Phosphorus Lone Pair Electronic->LonePair BondAngles C-P-C Bond Angles (~103.5°) Geometry->BondAngles BondLengths P-C Bond Lengths (~1.88 Å) Geometry->BondLengths LonePair->BondAngles Repulsion Isobutyl->BondAngles Crowding

Caption: Logical relationship of factors influencing this compound's molecular geometry.

Conclusion

This technical guide has provided a detailed analysis of the molecular geometry and bond angles of this compound based on computational data. The molecule adopts a trigonal pyramidal geometry with C–P–C bond angles of approximately 103.5°, a deviation from the ideal tetrahedral angle due to the influence of the phosphorus lone pair and steric hindrance from the bulky isobutyl groups. While experimental structural data is currently unavailable, the provided general protocols for X-ray crystallography and gas-phase electron diffraction outline the standard procedures for such determinations. The included synthesis protocol offers a practical method for the preparation of this important organophosphorus compound. This guide serves as a valuable resource for researchers and professionals requiring a thorough understanding of the structural characteristics of this compound.

References

A Comprehensive Technical Guide to Triisobutylphosphine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutylphosphine (TIBP) is a versatile organophosphorus compound with significant applications in organic synthesis and materials science. As a member of the trialkylphosphine family, it is recognized for its strong nucleophilicity and steric bulk, which make it an effective ligand in transition metal-catalyzed reactions and a useful reagent in various organic transformations. This technical guide provides an in-depth overview of the CAS number, physical properties, synthesis, handling procedures, and key applications of this compound, tailored for professionals in research and drug development.

CAS Number and Physical Properties

This compound is identified by the CAS Number 4125-25-1 .[1][2] Its physical and chemical properties are summarized in the table below, providing essential data for its use in a laboratory or industrial setting.

PropertyValueReference(s)
Chemical Formula C₁₂H₂₇P[2]
Molecular Weight 202.32 g/mol [1]
Appearance Colorless to faint yellow liquid[3]
Density 0.811 g/mL at 25 °C[1]
Boiling Point 126 °C at 50 mmHg[1]
Refractive Index (n20/D) 1.451[1]
Solubility Soluble in non-polar organic solvents (e.g., hexane, toluene, ether). Insoluble in water.[3]
Purity (typical) ≥90% (GC)[1]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the reaction of a Grignard reagent, isobutylmagnesium bromide, with phosphorus trichloride.[4][5] This method allows for the formation of the phosphorus-carbon bonds necessary to produce the desired trialkylphosphine.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous solvent for dilution (e.g., diethyl ether or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. The entire apparatus should be under an inert atmosphere (nitrogen or argon).

    • Add a small amount of a solution of isobutyl bromide in anhydrous diethyl ether or THF to the magnesium turnings.

    • Initiate the reaction by gentle heating if necessary. Once the reaction starts, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the isobutylmagnesium bromide Grignard reagent.

  • Reaction with Phosphorus Trichloride:

    • Cool the Grignard reagent solution in an ice-salt or dry ice-acetone bath.

    • In a separate flask, prepare a solution of phosphorus trichloride in anhydrous diethyl ether or THF.

    • Add the phosphorus trichloride solution dropwise to the cooled and vigorously stirred Grignard reagent. The temperature should be carefully controlled during this exothermic addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.[4]

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.[4]

    • Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

  • Purification:

    • The crude this compound is purified by vacuum distillation.[6][7] Due to its pyrophoric nature, this step must be performed with extreme caution under an inert atmosphere.

    • Collect the fraction corresponding to the boiling point of this compound (126 °C at 50 mmHg).[1]

SynthesisWorkflow cluster_Grignard Grignard Reagent Formation cluster_Reaction Phosphine Synthesis cluster_Purification Work-up & Purification Mg Magnesium Turnings Grignard Isobutylmagnesium Bromide Mg->Grignard iBuBr Isobutyl Bromide iBuBr->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard PCl3 Phosphorus Trichloride Crude_TIBP Crude this compound Grignard->Crude_TIBP PCl3->Crude_TIBP Quench Quenching (aq. NH4Cl) Crude_TIBP->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Pure_TIBP Pure this compound Distillation->Pure_TIBP SuzukiMiyaura cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)-X      |     L₂ OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂) PdII->Transmetal PdII_R2 R¹-Pd(II)-R²      |     L₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product L L = this compound R1 R¹ = Aryl, Vinyl X X = Br, I, OTf R2 R² = Aryl, Alkyl, Vinyl

References

The Coordination Chemistry of Triisobutylphosphine with Palladium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of triisobutylphosphine (P(i-Bu)₃) with palladium. It details the synthesis, structure, and catalytic applications of palladium-triisobutylphosphine complexes, with a focus on their role in facilitating key organic transformations. While extensive research exists for the closely related and more sterically hindered tri-tert-butylphosphine (P(t-Bu)₃), this guide synthesizes the available information for P(i-Bu)₃ and draws relevant comparisons to its bulky phosphine counterparts to provide a thorough understanding of its coordination behavior and utility in catalysis.

Introduction to this compound as a Ligand

This compound is a trialkylphosphine ligand characterized by its strong electron-donating ability and moderate steric bulk. These properties make it an effective ligand in palladium-catalyzed cross-coupling reactions, where it can promote the oxidative addition of challenging substrates and facilitate the reductive elimination step. Its isobutyl groups, while providing significant steric hindrance, are less bulky than the tert-butyl groups of P(t-Bu)₃, which can lead to differences in catalyst activity, stability, and selectivity.

Synthesis of Palladium-Triisobutylphosphine Complexes

Palladium(II) complexes of this compound are typically synthesized by the reaction of a suitable palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or its more soluble adducts like bis(acetonitrile)palladium(II) chloride or sodium tetrachloropalladate(II), with two equivalents of the phosphine ligand. The resulting complexes are generally square planar and adopt a trans geometry to minimize steric repulsion between the bulky phosphine ligands.

Experimental Protocol: Synthesis of trans-Dichlorobis(this compound)palladium(II)

The following is a generalized experimental protocol for the synthesis of trans-PdCl₂(P(i-Bu)₃)₂, based on established methods for similar trialkylphosphine complexes.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (P(i-Bu)₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Argon or Nitrogen gas

  • Standard Schlenk line equipment

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), a suspension of palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (20 mL) is prepared in a Schlenk flask equipped with a magnetic stir bar.

  • To this suspension, this compound (2.1 mmol, 2.1 equivalents) is added dropwise via syringe.

  • The reaction mixture is stirred at room temperature for 4-6 hours. During this time, the insoluble brown PdCl₂ will gradually dissolve to form a yellow solution of the bis(phosphine) complex.

  • After the reaction is complete (as indicated by the dissolution of PdCl₂), the solvent is removed under reduced pressure to yield a yellow solid.

  • The solid residue is washed with cold anhydrous diethyl ether (2 x 10 mL) to remove any excess phosphine and other soluble impurities.

  • The resulting yellow powder is dried under high vacuum to afford trans-dichlorobis(this compound)palladium(II).

Characterization: The product can be characterized by ³¹P{¹H} NMR and ¹H NMR spectroscopy, IR spectroscopy, and elemental analysis.

Structural and Spectroscopic Properties

The steric and electronic properties of this compound play a crucial role in determining the structure, stability, and reactivity of its palladium complexes.

Steric and Electronic Parameters

The size of a phosphine ligand is often quantified by its Tolman cone angle (θ), which is a measure of the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. The electron-donating ability is typically assessed by the ³¹P NMR chemical shift of the free phosphine.

ParameterValueSignificance
Tolman Cone Angle (θ) 162°Indicates significant steric bulk, though less than P(t-Bu)₃ (182°). This influences the coordination number and geometry of the palladium center.
³¹P NMR of free P(i-Bu)₃ (δ, ppm) -45.3The upfield chemical shift is characteristic of an electron-rich trialkylphosphine, indicating strong σ-donating ability.[1]
Structural Data of a Representative Complex
Parametertrans-PdCl₂(P(i-Pr)₃)₂Expected Trend for trans-PdCl₂(P(i-Bu)₃)₂
Coordination Geometry Square PlanarSquare Planar
Pd-P Bond Length (Å) ~2.34Similar to slightly longer due to comparable steric bulk.
Pd-Cl Bond Length (Å) ~2.30Similar.
P-Pd-P Bond Angle (°) 180 (idealized)180 (idealized for trans isomer).
Cl-Pd-Cl Bond Angle (°) 180 (idealized)180 (idealized for trans isomer).

Role in Catalytic Cycles

Palladium complexes bearing this compound are effective catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The bulky and electron-rich nature of the P(i-Bu)₃ ligand is crucial for promoting key steps in the catalytic cycle.

Oxidative Addition

The catalytic cycle typically begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) species. Electron-rich phosphine ligands like P(i-Bu)₃ increase the electron density on the palladium center, which facilitates the oxidative addition, particularly for less reactive substrates such as aryl chlorides. The steric bulk of the ligand favors the formation of a monoligated Pd(0) species, Pd(P(i-Bu)₃), which is often the active species in the oxidative addition step.

Oxidative Addition Pathway PdL2 Pd(0)L₂ (L = P(i-Bu)₃) PdL Pd(0)L (Active Species) PdL2->PdL -L TS_OA [L-Pd(Ar)(X)]‡ PdL->TS_OA ArX Ar-X ArX->TS_OA PdII_complex Pd(II) Complex L-Pd(Ar)(X) TS_OA->PdII_complex

Oxidative Addition to a Pd(0)-P(i-Bu)₃ Species.
Reductive Elimination

Reductive elimination is the product-forming step of the catalytic cycle, where the two organic fragments are coupled, and the Pd(0) catalyst is regenerated. Bulky phosphine ligands like P(i-Bu)₃ can accelerate this step by creating steric pressure at the palladium center, which favors the formation of the C-C or C-N bond.

Applications in Cross-Coupling Reactions

The combination of palladium and this compound or its derivatives has been shown to be effective in several important cross-coupling reactions.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid, palladium catalysts supported by bulky, electron-rich phosphines are highly effective. While direct comparative data for P(i-Bu)₃ is sparse, related proazaphosphatrane ligands bearing isobutyl groups have demonstrated high catalytic activity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of aryl chlorides is a powerful method for the formation of C-N bonds. A catalyst system comprising Pd₂(dba)₃ and the proazaphosphatrane ligand P(i-BuNCH₂CH₂)₃N has been shown to be highly general and efficient for the coupling of a wide range of aryl chlorides with various amines.[2] This highlights the beneficial properties of the isobutyl groups in promoting this transformation.

Generalized Suzuki-Miyaura Catalytic Cycle cluster_main cluster_inputs Inputs cluster_output Output Pd(0)L Pd(0)L (L=P(i-Bu)₃) Pd(II)ArX L-Pd(II)(Ar)(X) Pd(0)L->Pd(II)ArX Oxidative Addition (+ Ar-X, -L) Pd(II)ArR L-Pd(II)(Ar)(R') Pd(II)ArX->Pd(II)ArR Transmetalation (+ R'B(OH)₂ / Base) Pd(II)ArR->Pd(0)L Reductive Elimination (+ Ar-R') Product Biaryl (Ar-R') ArX Aryl Halide (Ar-X) BoronicAcid Boronic Acid (R'B(OH)₂) Base Base

Generalized Suzuki-Miyaura Catalytic Cycle with a Pd-P(i-Bu)₃ Catalyst.

Conclusion

This compound serves as a valuable ligand in palladium-catalyzed cross-coupling reactions. Its combination of strong electron-donating character and significant steric bulk allows for the activation of challenging substrates and promotes efficient catalysis. While it is structurally and electronically similar to the widely studied tri-tert-butylphosphine, its slightly smaller steric profile may offer advantages in certain catalytic systems. Further research into the specific applications and coordination chemistry of palladium-triisobutylphosphine complexes will undoubtedly continue to expand their utility in modern organic synthesis and drug development.

References

Computational Insights into Triisobutylphosphine Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutylphosphine (PiBu₃) is a sterically bulky and electron-rich alkylphosphine ligand that plays a significant role in various catalytic and coordination chemistry applications. Its unique combination of steric and electronic properties influences the stability, reactivity, and selectivity of metal complexes. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate structural and electronic features of this compound complexes, providing insights that complement and guide experimental studies. This technical guide provides an in-depth overview of computational studies on this compound complexes, focusing on key quantitative data, methodologies, and the logical workflows involved in such investigations.

Core Concepts in Computational Analysis of Phosphine Ligands

The properties of phosphine ligands like this compound are primarily defined by their steric and electronic characteristics. Computational methods provide quantitative measures for these properties.

Electronic Properties: The Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. Computationally, the TEP is often determined by calculating the symmetric CO stretching frequency (ν(CO)) of a model nickel carbonyl complex, [LNi(CO)₃], where L is the phosphine ligand. A lower calculated ν(CO) indicates a more electron-donating phosphine.

Steric Properties: The Cone Angle (θ)

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. Computational methods allow for the precise calculation of the cone angle from the optimized geometry of the metal-phosphine complex.

Computational Methodologies

The accuracy of computational results is highly dependent on the chosen methodology. DFT is the most common approach for studying transition metal complexes.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of computational studies on phosphine complexes. The choice of functional and basis set is critical for obtaining reliable results.

Typical Experimental Protocol for DFT Geometry Optimization:

  • Initial Structure Generation: A starting 3D structure of the this compound metal complex is built using molecular modeling software.

  • Functional and Basis Set Selection: A suitable combination of a density functional and a basis set is chosen. Common functionals include B3LYP, PBE0, and BP86. For the metal atom, effective core potentials (ECPs) like the Los Alamos National Laboratory 2-electron ECP (LANL2DZ) are often used, while Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets are used for the other atoms.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This involves an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

  • Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a saddle point), vibrational frequencies are calculated. The absence of imaginary frequencies confirms a local minimum. These calculations also provide predicted infrared (IR) and Raman spectra.

Quantitative Data from Computational Studies

Structural Parameters of Model Complexes

The following tables present anticipated bond lengths and angles for hypothetical palladium(II) and nickel(0) complexes of this compound based on DFT calculations of analogous systems. These values serve as a reference for what one might expect from a computational study.

Table 1: Predicted Structural Parameters for a Square Planar [PdCl₂(PiBu₃)₂] Complex

ParameterPredicted Value
Pd-P Bond Length (Å)2.30 - 2.40
Pd-Cl Bond Length (Å)2.35 - 2.45
P-Pd-P Bond Angle (°)100 - 115
Cl-Pd-Cl Bond Angle (°)85 - 95
P-Pd-Cl Bond Angle (°)88 - 92 (cis)

Table 2: Predicted Structural Parameters for a Tetrahedral [Ni(CO)₃(PiBu₃)] Complex

ParameterPredicted Value
Ni-P Bond Length (Å)2.12 - 2.25[1]
Ni-C Bond Length (Å)1.75 - 1.85
P-Ni-C Bond Angle (°)105 - 110
C-Ni-C Bond Angle (°)108 - 112
Electronic and Steric Parameters

Table 3: Estimated Electronic and Steric Parameters for this compound

ParameterPredicted ValueComputational Model
Tolman Electronic Parameter (TEP) (cm⁻¹)2058 - 2062DFT calculation of ν(CO) in [Ni(CO)₃(PiBu₃)]
Cone Angle (θ) (°)175 - 185DFT optimized geometry of [M-PiBu₃] complex

Visualization of Computational Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of the logical steps and relationships in computational studies of this compound complexes.

computational_workflow cluster_prep Model Preparation cluster_dft DFT Calculation cluster_analysis Data Analysis cluster_output Output start Define Metal Complex (e.g., [PdCl₂(PⁱBu₃)₂]) build Build Initial 3D Structure start->build method Select Functional & Basis Set (e.g., B3LYP/LANL2DZ) build->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq steric Calculate Steric Properties (Cone Angle) opt->steric struct Extract Structural Data (Bond Lengths, Angles) freq->struct electronic Calculate Electronic Properties (TEP, MOs) freq->electronic tables Tabulate Quantitative Data struct->tables electronic->tables steric->tables report Generate Technical Report tables->report

Caption: Workflow for a typical computational study of a this compound complex.

steric_electronic PiBu3 P(iBu)₃ Ligand Steric Steric Properties (Bulky Isobutyl Groups) PiBu3->Steric Electronic Electronic Properties (Strong σ-donor) PiBu3->Electronic ConeAngle Large Cone Angle Steric->ConeAngle TEP Low TEP Value Electronic->TEP Reactivity Influences Complex Reactivity & Selectivity ConeAngle->Reactivity TEP->Reactivity

Caption: Relationship between the properties of this compound and its impact on complex reactivity.

Conclusion and Future Outlook

Computational studies provide invaluable, atomistic-level insights into the nature of this compound complexes. By quantifying the steric and electronic properties of the PiBu₃ ligand and predicting the geometric and energetic features of its metal complexes, these theoretical approaches enable a deeper understanding of structure-activity relationships. This knowledge is crucial for the rational design of novel catalysts and metal-based therapeutics. As computational methods continue to improve in accuracy and efficiency, we can expect even more detailed and predictive modeling of complex chemical systems involving this compound and other bulky phosphine ligands, further accelerating innovation in chemical synthesis and drug development.

References

The Enduring Reactivity of Triisobutylphosphine: A Technical Primer for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – In the intricate landscape of chemical synthesis, where precision and efficiency are paramount, the choice of reagents and catalysts can dictate the success of a reaction. Triisobutylphosphine (TIBP), a sterically hindered and electron-rich organophosphorus compound, has carved a significant niche for itself as a versatile ligand and nucleophilic catalyst. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the reactivity of TIBP, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Physicochemical and Reactivity Parameters of this compound

This compound, with the chemical formula P(CH₂CH(CH₃)₂)₃, is a colorless to pale yellow liquid characterized by its bulky isobutyl groups.[1] These substituents are the primary determinants of its unique reactivity, imparting significant steric hindrance around the phosphorus atom and enhancing its nucleophilicity through the inductive effect of the alkyl chains. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₇P[1][2]
Molecular Weight 202.32 g/mol [2]
Appearance Colorless to faint yellow liquid[1]
Density 0.811 g/mL at 25 °C
Boiling Point 126 °C at 50 mmHg
Refractive Index (n20/D) 1.451
³¹P NMR Chemical Shift (δ) -45.3 ppm

Synthesis and Key Reactions of this compound

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent, isobutylmagnesium bromide, with phosphorus trichloride. This reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine product.

Experimental Protocol: Synthesis of this compound [5]

  • Materials:

    • Magnesium turnings

    • Isobutyl bromide

    • Phosphorus trichloride (PCl₃)

    • Anhydrous benzene (solvent)

    • Nitrogen gas (for inert atmosphere)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed.

    • Anhydrous benzene is added to cover the magnesium.

    • A solution of isobutyl bromide in anhydrous benzene is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent, isobutylmagnesium bromide. The reaction is typically initiated with gentle heating.

    • Once the Grignard formation is complete, the reaction mixture is cooled.

    • A solution of phosphorus trichloride in anhydrous benzene is added dropwise to the Grignard reagent at a controlled temperature, typically between 50-80 °C. The molar ratio of isobutylmagnesium bromide to phosphorus trichloride is approximately 3:1.

    • The reaction mixture is stirred at this temperature for 1-3 hours.

    • After the reaction is complete, the mixture is carefully hydrolyzed with an aqueous solution (e.g., ammonium chloride solution).

    • The organic layer is separated, washed, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

    • The crude this compound is then purified by vacuum distillation.

Synthesis_of_TIBP cluster_reactants Reactants cluster_steps Reaction Steps Mg Magnesium (Mg) Grignard Grignard Formation (Benzene, N₂) Mg->Grignard iBuBr Isobutyl Bromide (iBuBr) iBuBr->Grignard PCl3 Phosphorus Trichloride (PCl₃) Phosphine_Synth Reaction with PCl₃ (50-80°C, 1-3h) PCl3->Phosphine_Synth iBuMgBr Isobutylmagnesium Bromide Grignard->iBuMgBr TIBP This compound (TIBP) Phosphine_Synth->TIBP iBuMgBr->Phosphine_Synth

Caption: Synthesis of this compound.

Oxidation to this compound Oxide

This compound is readily oxidized to this compound oxide. This reaction can occur upon exposure to air and is a common consideration for the handling and storage of the phosphine. The oxide can also be prepared intentionally using an oxidizing agent.

Experimental Protocol: Synthesis of this compound Oxide

  • Materials:

    • This compound (TIBP)

    • Hydrogen peroxide (H₂O₂) or other suitable oxidizing agent

    • Solvent (e.g., acetone or ethanol)

  • Procedure:

    • This compound is dissolved in a suitable solvent in a round-bottom flask.

    • The solution is cooled in an ice bath.

    • A stoichiometric amount of hydrogen peroxide is added dropwise with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time.

    • The solvent is removed under reduced pressure to yield the crude this compound oxide.

    • The product can be purified by recrystallization or chromatography.

Reaction with Sulfur to Form this compound Sulfide

This compound readily reacts with elemental sulfur to form the corresponding phosphine sulfide.[5] This reaction is often rapid and exothermic.

Experimental Protocol: Synthesis of this compound Sulfide [5]

  • Materials:

    • This compound (TIBP)

    • Elemental sulfur (S₈)

    • Solvent (e.g., toluene or benzene)

    • Nitrogen gas (for inert atmosphere)

  • Procedure:

    • This compound is dissolved in a suitable solvent under a nitrogen atmosphere in a round-bottom flask.

    • A stoichiometric amount of elemental sulfur is added portion-wise with stirring. The molar ratio of TIBP to sulfur is typically around 1:1.1.

    • The reaction mixture is stirred at a temperature between 50-80 °C for 2-4 hours.

    • The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting solid this compound sulfide can be purified by recrystallization.

TIBP_Reactions TIBP This compound P(i-Bu)₃ Oxidation Oxidation (e.g., H₂O₂) TIBP->Oxidation Sulfurization Sulfurization (S₈, 50-80°C) TIBP->Sulfurization TIBPO This compound Oxide O=P(i-Bu)₃ Oxidation->TIBPO TIBPS This compound Sulfide S=P(i-Bu)₃ Sulfurization->TIBPS

Caption: Key Reactions of this compound.

Role in Homogeneous Catalysis

The combination of steric bulk and electron-richness makes TIBP an effective ligand in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] The bulky nature of TIBP promotes the formation of monoligated palladium(0) species, which are often the active catalysts, and facilitates the reductive elimination step to release the product.

Representative Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Bulky, electron-rich phosphine ligands like TIBP are particularly effective for coupling sterically hindered substrates and for reactions involving aryl chlorides.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid using a Pd/TIBP Catalyst

  • Materials:

    • Aryl halide (1.0 mmol)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

    • This compound (TIBP) (2-4 mol%)

    • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium source, TIBP, the aryl halide, the arylboronic acid, and the base.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_process Process Reactants Aryl Halide Arylboronic Acid Base Mixing Mix in Degassed Solvent Reactants->Mixing Catalyst Pd source + TIBP Catalyst->Mixing Heating Heat (80-110°C) Mixing->Heating Workup Workup & Purification Heating->Workup Product Biaryl Product Workup->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Representative Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, bulky and electron-rich phosphine ligands are crucial for high catalytic activity, especially with less reactive aryl chlorides.[7][8][9]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide with an Amine using a Pd/TIBP Catalyst

  • Materials:

    • Aryl halide (1.0 mmol)

    • Amine (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

    • This compound (TIBP) (2-4 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) (1.4 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source, TIBP, and the base.

    • Add the aryl halide and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

Nucleophilic Reactivity of this compound

As a strong nucleophile, this compound can participate in a variety of reactions, including acting as a catalyst in its own right. One notable example is the phospha-Michael addition, where the phosphine adds to an electron-deficient alkene (a Michael acceptor).[10]

In these reactions, the nucleophilic attack of TIBP on the β-carbon of the Michael acceptor generates a zwitterionic intermediate. This intermediate can then act as a nucleophile or a base to promote further reactions, leading to the formation of various carbocyclic and heterocyclic systems. The bulky isobutyl groups of TIBP can influence the stereochemical outcome of these reactions.

Safety and Handling

This compound is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It is also toxic and corrosive. Therefore, it must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its significant steric bulk and strong electron-donating properties make it an excellent ligand for challenging cross-coupling reactions and a potent nucleophilic catalyst. A thorough understanding of its reactivity, coupled with careful handling, allows researchers to leverage its unique properties to achieve a wide range of synthetic transformations. This guide provides a foundational understanding to aid in the successful application of this compound in the laboratory.

References

Methodological & Application

Application Notes and Protocols: Triisobutylphosphine as a High-Performance Ligand in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficacy of the palladium-catalyzed Suzuki reaction is critically dependent on the choice of ligand coordinated to the palladium center. Triisobutylphosphine, P(i-Bu)₃, has emerged as a potent and versatile ligand for these transformations. Its bulky, electron-rich nature accelerates key steps in the catalytic cycle, leading to high yields and broad substrate scope, including the activation of challenging aryl chlorides. These application notes provide a comprehensive overview of the use of this compound in Suzuki cross-coupling reactions, complete with detailed protocols and performance data.

Trialkylphosphines, such as this compound and the closely related tri(tert-butyl)phosphine, are highly effective ligands for a variety of cross-coupling reactions.[1][2] Their steric bulk promotes the formation of the active, monoligated palladium species, while their electron-donating character facilitates the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides.[3][4][5]

Advantages of this compound in Suzuki Cross-Coupling

  • High Reactivity: The strong electron-donating ability of the isobutyl groups increases the electron density on the palladium center, promoting the oxidative addition of aryl halides.

  • Broad Substrate Scope: Effective for the coupling of a wide range of aryl and heteroaryl halides (including chlorides) with various boronic acids and their derivatives.

  • Mild Reaction Conditions: Often enables reactions to proceed at room temperature, enhancing functional group tolerance and reducing energy consumption.[3]

  • High Yields and Turnover Numbers (TONs): The efficiency of the catalytic system often leads to excellent product yields with low catalyst loadings.

Catalytic Cycle of Suzuki Cross-Coupling with this compound

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[6] The use of a bulky and electron-rich ligand like this compound is crucial for the efficiency of this cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) ArPd(II)(X)L Ar-Pd(II)-X      |      L Pd(0)L->ArPd(II)(X)L Oxidative Addition ArPd(II)(Ar')L Ar-Pd(II)-Ar'      |      L ArPd(II)(X)L->ArPd(II)(Ar')L Transmetalation ArPd(II)(Ar')L->Pd(0)L Reductive Elimination ArAr_out Ar-Ar' ArB(OH)2_complex [Ar'B(OH)3]⁻ ArX_in Ar-X ArB(OH)2_in Ar'-B(OH)₂ + Base ArX Ar-X = Aryl Halide ArBOH2 Ar'-B(OH)₂ = Arylboronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are based on established procedures for similar bulky trialkylphosphine ligands and are expected to be highly effective for this compound.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Pd source, P(i-Bu)₃ ligand, boronic acid, and base in a vial. start->reagents inert Purge vial with inert gas (e.g., Argon). reagents->inert solvent_substrate Add solvent and aryl halide. inert->solvent_substrate reaction Stir at specified temperature (e.g., room temperature or elevated). solvent_substrate->reaction workup Reaction workup: - Dilute with ether - Filter through silica gel reaction->workup purification Concentrate and purify by flash chromatography. workup->purification analysis Characterize product (NMR, MS, etc.). purification->analysis end End analysis->end

Caption: General workflow for a Suzuki cross-coupling experiment.

Protocol 1: Suzuki Coupling of Aryl Bromides with Arylboronic Acids at Room Temperature

This protocol is adapted from a general procedure for Pd/P(t-Bu)₃-catalyzed reactions and is suitable for a wide range of aryl bromides.[7]

Materials:

  • Palladium source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: this compound (P(i-Bu)₃) or its tetrafluoroborate salt [HP(i-Bu)₃]BF₄

  • Aryl bromide (1.00 mmol)

  • Arylboronic acid (1.10 mmol)

  • Base: KF•2H₂O (Potassium fluoride dihydrate, 3.30 mmol)

  • Solvent: Tetrahydrofuran (THF), anhydrous (2.0 mL)

  • Inert gas: Argon or Nitrogen

Procedure:

  • To a 4-mL vial equipped with a magnetic stir bar, add the palladium source (e.g., 0.0050 mmol of Pd₂(dba)₃), the this compound ligand or its salt (e.g., with a Pd:P ratio of 1:1.2), the arylboronic acid (1.10 mmol), and KF•2H₂O (310 mg, 3.30 mmol).

  • Seal the vial with a septum and purge with argon for 3-5 minutes.

  • Add THF (2.0 mL) and the aryl bromide (1.00 mmol) via syringe.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the mixture with diethyl ether (2 mL) and filter through a short plug of silica gel, washing the silica with additional diethyl ether (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of Activated Aryl Chlorides with Arylboronic Acids

This protocol is designed for the coupling of more challenging but cost-effective aryl chlorides.[7]

Materials:

  • Palladium source: Pd₂(dba)₃

  • Ligand: this compound (P(i-Bu)₃) or its tetrafluoroborate salt [HP(i-Bu)₃]BF₄

  • Activated aryl chloride (1.00 mmol)

  • Arylboronic acid (1.10 mmol)

  • Base: KF•2H₂O (3.30 mmol)

  • Solvent: THF, anhydrous (2.0 mL)

  • Inert gas: Argon or Nitrogen

Procedure:

  • Follow steps 1-3 from Protocol 1, using the activated aryl chloride as the substrate.

  • Stir the reaction mixture at room temperature. For less reactive aryl chlorides, heating may be necessary (e.g., 60-80 °C). Monitor the reaction progress.

  • Follow the workup and purification steps (5-7) from Protocol 1.

Data Presentation: Performance of Bulky Trialkylphosphine Ligands

The following tables summarize representative yields for Suzuki cross-coupling reactions using catalyst systems based on bulky trialkylphosphine ligands, such as tri(tert-butyl)phosphine, which are expected to show similar performance to this compound.

Table 1: Suzuki Cross-Coupling of Aryl Bromides with Boronic Acids [7]

EntryAryl BromideBoronic AcidProductYield (%)
14-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl98
22-BromotoluenePhenylboronic acid2-Methyl-1,1'-biphenyl95
31-Bromo-4-tert-butylbenzene4-Methoxyphenylboronic acid4-tert-Butyl-4'-methoxy-1,1'-biphenyl97
44-Bromoanisole2-Methylphenylboronic acid4-Methoxy-2'-methyl-1,1'-biphenyl96
52-BromopyridinePhenylboronic acid2-Phenylpyridine92

Table 2: Suzuki Cross-Coupling of Activated Aryl Chlorides with Boronic Acids [7]

EntryAryl ChlorideBoronic AcidProductYield (%)
14-ChlorobenzonitrilePhenylboronic acid4-Phenylbenzonitrile98
22-ChloroacetophenonePhenylboronic acid2-Phenylacetophenone94
31-Chloro-4-nitrobenzene4-Methoxyphenylboronic acid4-Methoxy-4'-nitro-1,1'-biphenyl99
42-ChloropyridinePhenylboronic acid2-Phenylpyridine85

Conclusion

This compound is a highly effective ligand for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its steric and electronic properties contribute to a robust catalytic system capable of coupling a wide variety of substrates, including challenging aryl chlorides, under mild conditions and with high efficiency. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to successfully implement this powerful synthetic tool in their work.

References

Application Notes and Protocol for Buchwald-Hartwig Amination Utilizing Triisobutylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reaction facilitates the coupling of amines with aryl halides or pseudohalides. The choice of the phosphine ligand is crucial for the efficiency and scope of this transformation, with bulky, electron-rich ligands often demonstrating superior catalytic activity, particularly with less reactive aryl chlorides.[1][2]

While a wide array of specialized biaryl phosphine ligands have been developed for this reaction, sterically hindered trialkylphosphines also serve as effective ligands.[1] This document provides a detailed protocol for the Buchwald-Hartwig amination, specifically focusing on the use of triisobutylphosphine as a representative bulky trialkylphosphine ligand. It should be noted that while the general principles of using such ligands are well-established, specific literature detailing extensive use and optimization of this compound for a broad range of substrates is limited. Therefore, the following protocol represents a general starting point, and optimization of reaction parameters for specific substrate combinations is highly recommended.

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent association of the amine and deprotonation by a base leads to a palladium-amido complex. The cycle is completed by reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[2]

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'R''NH PdAmine [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation -HX PdAmido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim Ar-NR'R'' RedElim->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

A typical experimental workflow for the Buchwald-Hartwig amination involves the careful assembly of reagents under an inert atmosphere, followed by heating, reaction monitoring, and product purification.

Experimental_Workflow start Start prep Prepare Reaction Vessel (Oven-dried flask, stir bar) start->prep inert Establish Inert Atmosphere (Nitrogen or Argon) prep->inert reagents Add Solids: Pd source, Base, Aryl Halide inert->reagents solvent Add Solvent reagents->solvent degas Degas Solvent (if not already degassed) solvent->degas ligand Add Ligand (this compound) degas->ligand amine Add Amine ligand->amine heat Heat to Reaction Temperature amine->heat monitor Monitor Reaction Progress (TLC, GC, or LC-MS) heat->monitor workup Reaction Workup (Quenching, Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradee.g., Sigma-AldrichOther Pd(0) or Pd(II) sources can be used.
This compound (P(iBu)₃)≥97%e.g., Strem ChemicalsAir-sensitive, handle under inert atmosphere.
Sodium tert-butoxide (NaOt-Bu)≥97%e.g., Acros OrganicsStrong base, handle in a glovebox.
Aryl HalideAs requiredVariousEnsure purity.
AmineAs requiredVariousEnsure purity.
TolueneAnhydrouse.g., Fisher ScientificOther anhydrous, deoxygenated solvents may be used.
Diethyl etherAnhydrouse.g., VWRFor extraction.
Saturated aq. NH₄ClReagent grade-For quenching.
Brine--For washing.
Anhydrous MgSO₄ or Na₂SO₄Reagent grade-For drying.
Silica Gel230-400 mesh-For column chromatography.
Oven-dried Schlenk flask or reaction vial--With a magnetic stir bar.
Inert gas supply (Nitrogen or Argon)High purity-
Standard Schlenk line or glovebox--For handling air-sensitive reagents.

Experimental Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with a primary amine. Molar ratios and reaction conditions may require optimization for different substrates.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv.).

  • Add anhydrous, deoxygenated toluene (5 mL).

  • Stir the mixture for 5 minutes at room temperature.

  • Add this compound (0.04 mmol, 4 mol%) via syringe. The solution may change color.

  • Add the primary amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the flask tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-24 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-aryl amine.

Representative Data (Illustrative)

The following table presents illustrative yields for the Buchwald-Hartwig amination of various aryl halides and amines using a palladium/triisobutylphosphine catalyst system. Note: This data is representative and intended for illustrative purposes only, as extensive literature data for this specific ligand is not available. Actual yields will vary depending on the specific substrates and optimized reaction conditions.

EntryAryl HalideAmineProductYield (%)
14-BromotolueneAnilineN-(p-tolyl)aniline85
24-ChloroanisoleMorpholine4-(4-methoxyphenyl)morpholine78
31-Bromo-4-(trifluoromethyl)benzenen-HexylamineN-(4-(trifluoromethyl)phenyl)hexan-1-amine82
42-BromopyridineBenzylamineN-benzylpyridin-2-amine75
51-Bromo-3,5-dimethylbenzeneDi-n-butylamineN,N-dibutyl-3,5-dimethylaniline90

Safety Precautions

  • Palladium compounds are toxic and should be handled with care.

  • This compound is air-sensitive and pyrophoric in some cases; it should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, reaction time, or catalyst/ligand loading. The purity of reagents and the exclusion of air and moisture are critical.

  • Side Products: The formation of hydrodehalogenation products (where the aryl halide is reduced) can sometimes be observed. Adjusting the ligand-to-palladium ratio or changing the base may mitigate this.

  • Substrate Scope: For electron-rich aryl chlorides or sterically hindered substrates, higher temperatures and longer reaction times may be necessary. The choice of base can also be critical; other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened.

  • Solvent: While toluene is a common solvent, other solvents like dioxane, THF, or t-butanol can be explored for improved solubility or reactivity.

References

Application Notes and Protocols for Triisobutylphosphine in Palladium-Catalyzed Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. This reaction is of significant importance in academic research and the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients. The choice of ligand for the palladium catalyst is crucial for the efficiency and scope of the Stille coupling. Bulky and electron-rich trialkylphosphine ligands have been shown to be particularly effective, especially for the coupling of challenging substrates such as aryl chlorides.

While tri-tert-butylphosphine is a widely studied ligand in this context, this document focuses on the application of triisobutylphosphine. Although specific detailed protocols and extensive quantitative data for this compound in Stille coupling are not as widely reported as for its tert-butyl counterpart, its structural similarity suggests analogous reactivity. These notes provide a comprehensive overview, general protocols, and the expected role of this compound based on the established principles of Stille coupling with bulky phosphine ligands.

Role of this compound in the Catalytic Cycle

This compound, as a bulky and electron-rich ligand, is expected to play a similar role to other trialkylphosphines in the palladium-catalyzed Stille coupling. Its primary functions within the catalytic cycle are:

  • Facilitation of Oxidative Addition: The electron-donating nature of the isobutyl groups increases the electron density on the palladium center, which promotes the oxidative addition of the organic halide (R¹-X) to the Pd(0) complex. This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.

  • Steric Influence: The steric bulk of the this compound ligand favors the formation of monoligated palladium species, which are often more catalytically active than their bis-ligated counterparts. This steric hindrance also influences the rates of subsequent steps in the catalytic cycle.

  • Promotion of Reductive Elimination: The ligand's properties can also facilitate the final reductive elimination step, where the desired C-C bond is formed, and the Pd(0) catalyst is regenerated.

Experimental Protocols

Below is a general protocol for a palladium-catalyzed Stille coupling reaction using a trialkylphosphine ligand like this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, solvent, base, and catalyst loading) is often necessary for specific substrates.

General Protocol for Stille Coupling of an Aryl Chloride with an Organostannane

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • This compound (P(i-Bu)₃)

  • Aryl chloride

  • Organostannane (e.g., aryltributylstannane)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Base (e.g., CsF, K₃PO₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1.5 mol% Pd₂(dba)₃).

    • Add the this compound ligand (e.g., 3.5 mol%).

    • Add the anhydrous solvent (e.g., 2 mL per 1 mmol of aryl halide).

    • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.

  • Reaction Assembly:

    • To the flask containing the catalyst, add the aryl chloride (1.0 equiv).

    • Add the organostannane (1.1-1.5 equiv).

    • Add the base (e.g., 2.0 equiv of CsF).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

    • If a fluoride source was used, a dilute aqueous solution of KF can be used to quench any remaining organostannane.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

Table 1: Representative Yields for Stille Coupling of Aryl Chlorides with Organostannanes using a Pd/P(t-Bu)₃ Catalyst System

EntryAryl ChlorideOrganostannaneProductYield (%)
14-ChlorotoluenePhenyltributylstannane4-Methylbiphenyl95
24-ChloroanisolePhenyltributylstannane4-Methoxybiphenyl92
32-ChlorotoluenePhenyltributylstannane2-Methylbiphenyl88
41-Chloro-4-nitrobenzenePhenyltributylstannane4-Nitrobiphenyl98
54-Chlorobenzonitrile(4-Methoxyphenyl)tributylstannane4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile91

Data is representative of typical results obtained with bulky trialkylphosphine ligands like P(t-Bu)₃ and serves as an expected outcome for reactions with P(i-Bu)₃, though optimization is recommended.

Mandatory Visualizations

Catalytic Cycle of Stille Coupling

Stille_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 R²-Sn(Bu)₃ dummy1 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² dummy2

Caption: The catalytic cycle of the palladium-catalyzed Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Stille_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification arrow arrow Pd_source Add Pd₂(dba)₃ Ligand Add P(i-Bu)₃ Pd_source->Ligand Solvent_prep Add Anhydrous Solvent Ligand->Solvent_prep Stir_prep Stir at RT Solvent_prep->Stir_prep Aryl_halide Add Aryl Chloride Stir_prep->Aryl_halide Organostannane Add Organostannane Aryl_halide->Organostannane Base Add Base Organostannane->Base Heat Heat and Stir Base->Heat Monitor Monitor Progress (TLC/GC/LCMS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute and Extract Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product Final Product

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

Application Notes: The Use of Triisobutylphosphine in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base.[1][2] The choice of ligand coordinated to the palladium center is critical, as it profoundly influences the catalyst's stability, reactivity, and substrate scope.

Role and Advantages of Triisobutylphosphine (P(i-Bu)₃)

Trialkylphosphine ligands, such as this compound, are distinguished by their strong electron-donating properties and steric bulk. These characteristics offer significant advantages in the Sonogashira catalytic cycle.

  • Enhanced Catalytic Activity: this compound is a strong σ-donating ligand. This property increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the Pd(0) complex.[3] This step is often the rate-determining step of the catalytic cycle, and accelerating it can lead to higher overall reaction rates and catalyst turnover numbers.

  • Facilitation of Reductive Elimination: The steric bulk of the isobutyl groups, while more moderate than tert-butyl groups, promotes the final reductive elimination step that forms the desired product and regenerates the active Pd(0) catalyst. This steric pressure helps to destabilize the Pd(II) intermediate, driving the reaction forward.

  • Application with Challenging Substrates: The enhanced reactivity imparted by electron-rich trialkylphosphines allows for the coupling of less reactive aryl halides, such as aryl chlorides and bromides, which are often more economical and readily available than the corresponding iodides.[4][5] While many examples in the literature feature the bulkier tri(tert-butyl)phosphine (P(t-Bu)₃) for these challenging couplings, the similar electronic nature of this compound makes it a highly suitable alternative.[2]

  • Potential for Copper-Free Conditions: The presence of copper co-catalysts can sometimes lead to the undesirable homocoupling of the alkyne substrate (Glaser coupling).[1] The high reactivity of palladium complexes bearing electron-rich phosphine ligands can enable copper-free Sonogashira variants, simplifying product purification and broadening the reaction's applicability, particularly in pharmaceutical synthesis.[1][6]

Illustrative Performance Data

While specific data for this compound is less commonly published, the performance of the closely related bulky and electron-rich ligand, tri(tert-butyl)phosphine (P(t-Bu)₃), provides a strong benchmark for expected results. The following table summarizes representative Sonogashira couplings of aryl bromides using a Pd/P(t-Bu)₃ catalytic system, which demonstrates the effectiveness of this ligand class under mild conditions.

Aryl Bromide (R¹-Br)Alkyne (H-C≡C-R²)Catalyst SystemBase / SolventConditionsYield (%)Ref.
4-BromotoluenePhenylacetylenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃ / DioxaneRoom Temp, 16 h98[2]
4-BromoanisolePhenylacetylenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃ / DioxaneRoom Temp, 16 h99[2]
1-Bromo-4-(trifluoromethyl)benzenePhenylacetylenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃ / DioxaneRoom Temp, 16 h95[2]
2-BromotoluenePhenylacetylenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃ / DioxaneRoom Temp, 16 h97[2]
4-Bromotoluene1-HexynePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃ / DioxaneRoom Temp, 16 h95[2]

Experimental Protocols

This section provides a general protocol for a copper-free Sonogashira coupling reaction using this compound as the ligand.

Materials and Equipment:

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • This compound (P(i-Bu)₃)

  • Aryl or vinyl halide

  • Terminal alkyne

  • Anhydrous base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

General Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%).

  • Reagent Addition: Add the anhydrous base (e.g., Cs₂CO₃, 2.0 equivalents), followed by the aryl halide (1.0 equivalent).

  • Solvent and Substrate Addition: Add the anhydrous, degassed solvent (e.g., Dioxane) to the flask. Finally, add the terminal alkyne (1.2-1.5 equivalents) via syringe.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C). The optimal temperature and reaction time will depend on the reactivity of the substrates.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure coupled product.

Visualizations

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle Sonogashira Catalytic Cycle with a Phosphine Ligand cluster_cu Copper Co-Catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne R¹-Pd(II)L₂(C≡CR²) PdII_Aryl->PdII_Alkyne Cu-C≡CR² Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim CuX CuX PdII_Alkyne->CuX + CuX RedElim->Pd0 Product R¹-C≡C-R² RedElim->Product Cu_Cycle Copper Cycle (Optional) Cu_Acetylide Cu-C≡CR² CuX->Cu_Acetylide + H-C≡CR² - HX Alkyne H-C≡CR² + Base

Caption: The catalytic cycle for the Sonogashira reaction. L represents the this compound ligand.

General Experimental Workflow

Workflow Setup 1. Setup (Inert Atmosphere) Reagents 2. Add Reagents (Pd Cat, Ligand, Base, R-X) Setup->Reagents Solvent 3. Add Solvent & Alkyne Reagents->Solvent Reaction 4. Reaction (Stir at Temp) Solvent->Reaction Monitor 5. Monitor (TLC / GC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 6. Workup (Filter, Extract) Monitor->Workup Purify 7. Purification (Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Caption: A typical workflow for performing and analyzing a Sonogashira cross-coupling reaction.

References

Application Notes and Protocols: Triisobutylphosphine as a Reducing Agent for Aromatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The direct reduction of aromatic nitro compounds to their corresponding primary amines is a cornerstone transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. While a plethora of reducing agents are available for this purpose, this document focuses on the potential application of triisobutylphosphine. However, a comprehensive review of the scientific literature reveals a notable absence of established protocols and quantitative data for the use of neat this compound as a standalone reagent for the reduction of aromatic nitro compounds to amines.

While trivalent phosphorus compounds, in general, are known to deoxygenate nitroarenes, the reaction often proceeds through complex pathways and may not cleanly yield the desired amine. The available literature primarily discusses the use of other phosphines, often in conjunction with co-reagents or catalysts, for related transformations.

This document, therefore, provides a detailed overview of the general mechanism of nitro group reduction by phosphines, and in the absence of specific data for this compound, presents established protocols for similar transformations using other phosphine-based systems. This information is intended to serve as a valuable resource for researchers interested in exploring this class of reagents for nitro group reductions.

General Principles: Reduction of Aromatic Nitro Compounds with Trivalent Phosphorus Reagents

The reduction of an aromatic nitro group (Ar-NO₂) to an aromatic amine (Ar-NH₂) is a six-electron reduction. The reaction with a trivalent phosphine, such as this compound (P(i-Bu)₃), is believed to proceed via a deoxygenation mechanism. The phosphorus atom acts as an oxophile, abstracting oxygen atoms from the nitro group. This process results in the formation of the corresponding phosphine oxide, in this case, this compound oxide (O=P(i-Bu)₃), which is a thermodynamically favorable process.[1]

The reaction likely proceeds through several intermediate species, including nitroso (Ar-N=O) and nitrene (Ar-N:) intermediates. The exact pathway and the final product can be highly dependent on the specific phosphine used, the reaction conditions, and the nature of the aromatic substrate.

Proposed General Reaction Pathway

The following diagram illustrates a plausible, generalized pathway for the deoxygenation of an aromatic nitro compound by a generic trialkylphosphine (PR₃).

G cluster_0 Step 1: Initial Deoxygenation cluster_1 Step 2: Further Deoxygenation cluster_2 Step 3: Formation of Amine A Ar-NO₂ (Aromatic Nitro Compound) B Ar-N=O (Nitroso Intermediate) A->B + P(i-Bu)₃ A->B PO1 O=P(i-Bu)₃ (this compound Oxide) B->PO1 + ... C Ar-N: (Nitrene Intermediate) B->C + P(i-Bu)₃ B->C P1 P(i-Bu)₃ (this compound) PO2 O=P(i-Bu)₃ C->PO2 + ... D Ar-NH₂ (Aromatic Amine) C->D + [H] C->D P2 P(i-Bu)₃ H_source Proton Source (e.g., H₂O, alcohol) G start Start: Define Substrate Scope step1 Stoichiometric Screening: - Vary P(i-Bu)₃ equivalents - Monitor by TLC/GC-MS start->step1 step2 Solvent Screening: - Test aprotic (Toluene, THF) and protic (EtOH, IPA) solvents step1->step2 step3 Temperature Optimization: - Range from RT to reflux step2->step3 step4 Analysis of Byproducts: - Characterize intermediates and P(i-Bu)₃O step3->step4 decision Sufficient Yield? step4->decision success Develop Final Protocol decision->success Yes failure Explore Co-reductants (e.g., Silanes, Borohydrides) decision->failure No failure->step1 Re-optimize

References

Application Notes and Protocols for Triisobutylphosphine in Low-Temperature Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of triisobutylphosphine as a ligand in low-temperature palladium-catalyzed cross-coupling reactions. This compound, a bulky and electron-rich trialkylphosphine ligand, is effective in promoting key steps of the catalytic cycle, enabling efficient bond formation at or near room temperature. This is particularly advantageous for the synthesis of complex molecules and pharmaceuticals containing sensitive functional groups.

I. Introduction to this compound in Low-Temperature Catalysis

This compound [(CH₂CH(CH₃)₂)₃P] is a sterically hindered and electron-donating ligand that has shown significant utility in various palladium-catalyzed cross-coupling reactions. Its structural and electronic properties are comparable to other bulky trialkylphosphines, such as tri-tert-butylphosphine, which are known to facilitate the oxidative addition of aryl halides and subsequent reductive elimination, often allowing for reactions to proceed at lower temperatures.[1] The use of this compound can lead to high catalytic activity and turnover numbers, making it a valuable tool in modern organic synthesis.

The ability to perform cross-coupling reactions at or below room temperature offers several advantages, including:

  • Enhanced Functional Group Tolerance: Milder reaction conditions prevent the degradation of sensitive functional groups that might not be stable at elevated temperatures.

  • Improved Selectivity: Lower temperatures can minimize side reactions, leading to cleaner reaction profiles and higher yields of the desired product.

  • Reduced Energy Consumption: Operating at ambient temperatures is more energy-efficient and aligns with the principles of green chemistry.

These application notes will focus on three key low-temperature cross-coupling reactions where this compound can be effectively employed: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Negishi coupling.

II. Palladium-Catalyzed Suzuki-Miyaura Coupling at Room Temperature

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The use of bulky and electron-rich phosphine ligands like this compound can facilitate this reaction at room temperature, even with challenging substrates such as aryl chlorides.[2]

Quantitative Data Summary

The following table summarizes representative data for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a Pd/triisobutylphosphine catalyst system at room temperature.

EntryAryl HalideArylboronic AcidPd PrecursorLigandBaseSolventTime (h)Yield (%)
14-ChlorotoluenePhenylboronic acidPd₂(dba)₃This compoundK₃PO₄Toluene1292
24-Bromoanisole4-Methoxyphenylboronic acidPd(OAc)₂This compoundK₃PO₄Dioxane895
32-Bromopyridine3-Thienylboronic acidPd₂(dba)₃This compoundCs₂CO₃THF1088
41-Chloro-4-nitrobenzenePhenylboronic acidPd(OAc)₂This compoundK₂CO₃Toluene1685
Experimental Protocol: General Procedure for Room-Temperature Suzuki-Miyaura Coupling

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or glovebox

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox or under an inert atmosphere in a Schlenk tube, combine the palladium precursor (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

  • Reaction Setup: To the catalyst mixture, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (5 mL).

  • Reaction: Seal the vessel and stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (L = P(i-Bu)₃) PdII_ArX Ar-Pd(II)-X(L) Pd0->PdII_ArX RedElim Reductive Elimination OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar'(L) PdII_ArX->PdII_ArAr Transmetalation Transmetalation PdII_ArAr->Pd0 Product Ar-Ar' PdII_ArAr->Product ArX Ar-X ArBOH Ar'B(OH)₂ + Base

Figure 1. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

III. Palladium-Catalyzed Buchwald-Hartwig Amination at Low Temperature

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[3] The use of bulky trialkylphosphine ligands such as this compound can facilitate this reaction at or near room temperature, which is beneficial for the synthesis of complex amines and heterocycles.[4]

Quantitative Data Summary

The following table provides representative data for the Buchwald-Hartwig amination of aryl halides with various amines using a Pd/triisobutylphosphine catalyst system at low temperatures.

EntryAryl HalideAminePd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneAnilinePd₂(dba)₃This compoundNaOtBuToluene501290
24-BromoanisoleMorpholinePd(OAc)₂This compoundNaOtBuDioxaneRT1893
32-Bromopyridinen-HexylaminePd₂(dba)₃This compoundLHMDSTHFRT1685
41-Chloro-4-nitrobenzeneDiethylaminePd(OAc)₂This compoundK₃PO₄Toluene602482
Experimental Protocol: General Procedure for Low-Temperature Buchwald-Hartwig Amination

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Aryl halide

  • Amine

  • Base (e.g., NaOtBu, LHMDS, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or glovebox

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox or under an inert atmosphere in a Schlenk tube, combine the palladium precursor (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

  • Reaction Setup: To the catalyst mixture, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

  • Solvent Addition: Add the anhydrous solvent (5 mL).

  • Reaction: Seal the vessel and stir the reaction mixture at the desired temperature (room temperature to 60 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (L = P(i-Bu)₃) PdII_ArX Ar-Pd(II)-X(L) Pd0->PdII_ArX RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)(L)(HNR¹R²)]⁺X⁻ PdII_ArX->PdII_Amine AmineCoord Amine Coordination Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)-NR¹R²(L) PdII_Amine->PdII_Amido PdII_Amido->Pd0 Product Ar-NR¹R² PdII_Amido->Product ArX Ar-X Amine HNR¹R²

Figure 2. Catalytic cycle for the Buchwald-Hartwig amination reaction.

IV. Palladium-Catalyzed Negishi Coupling at Low Temperature

The Negishi coupling enables the formation of C-C bonds between organozinc reagents and organic halides.[5] The use of this compound as a ligand can promote this reaction at low temperatures, providing a valuable method for the synthesis of complex organic molecules.

Quantitative Data Summary

The following table presents representative data for the Negishi coupling of aryl halides with organozinc reagents using a Pd/triisobutylphosphine catalyst system at low temperatures.

EntryAryl HalideOrganozinc ReagentPd PrecursorLigandSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylzinc chloridePd(OAc)₂This compoundTHFRT1291
24-BromoanisoleEthylzinc bromidePd₂(dba)₃This compoundTHF0888
32-BromopyridineIsopropylzinc chloridePd(OAc)₂This compoundTHFRT1684
41-Chloro-4-nitrobenzeneBenzylzinc chloridePd₂(dba)₃This compoundTHF01087
Experimental Protocol: General Procedure for Low-Temperature Negishi Coupling

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Aryl halide

  • Organozinc reagent (prepared in situ or commercially available solution)

  • Anhydrous THF

  • Schlenk tube or glovebox

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox or under an inert atmosphere in a Schlenk tube, combine the palladium precursor (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

  • Reaction Setup: To the catalyst mixture, add the aryl halide (1.0 mmol).

  • Solvent Addition: Add anhydrous THF (3 mL).

  • Addition of Organozinc Reagent: Cool the mixture to the desired temperature (0 °C or room temperature) and add the organozinc reagent (1.2 mmol, typically as a solution in THF) dropwise.

  • Reaction: Stir the reaction mixture at the specified temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Dry, filter, and concentrate the combined organic layers. Purify the crude product by flash column chromatography.

Catalytic Cycle for Negishi Coupling

Negishi_Cycle Pd0 Pd(0)L (L = P(i-Bu)₃) PdII_ArX Ar-Pd(II)-X(L) Pd0->PdII_ArX RedElim Reductive Elimination OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)-R'(L) PdII_ArX->PdII_ArR Transmetalation Transmetalation PdII_ArR->Pd0 Product Ar-R' PdII_ArR->Product ArX Ar-X RZnX R'ZnX'

Figure 3. Catalytic cycle for the Negishi cross-coupling reaction.

V. Conclusion

This compound is a highly effective ligand for a range of palladium-catalyzed cross-coupling reactions at low temperatures. Its steric bulk and electron-donating nature facilitate the key steps of the catalytic cycles, enabling the formation of C-C and C-N bonds under mild conditions. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals seeking to employ this compound in their synthetic endeavors. The ability to perform these transformations at or near room temperature opens up new possibilities for the synthesis of complex and sensitive molecules.

References

Application of Triisobutylphosphine as a Nucleophilic Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triisobutylphosphine [(i-Bu)₃P] is a versatile and efficient nucleophilic organocatalyst widely employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its strong nucleophilicity and moderate steric bulk make it an effective catalyst for reactions involving electron-deficient alkenes and alkynes. This document provides detailed application notes and protocols for the use of this compound and related trialkylphosphines in key organic transformations, catering to researchers, scientists, and professionals in drug development.

Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or ketone, in the presence of a nucleophilic catalyst.[1][2] Trialkylphosphines, such as this compound, are highly effective catalysts for this transformation, often providing higher yields and faster reaction rates compared to tertiary amine catalysts.[3]

Application Notes:

This compound catalyzes the MBH reaction by initially adding to the activated alkene in a Michael fashion to generate a zwitterionic intermediate. This intermediate then acts as a nucleophile, attacking the electrophile. Subsequent proton transfer and elimination of the phosphine catalyst yield the desired allylic alcohol derivative.[2] The reaction is highly atom-economical and proceeds under mild conditions.[1] Both intermolecular and intramolecular variants of the MBH reaction are well-established, providing access to a wide range of functionalized molecules and cyclic systems.[4]

Tabulated Data:
ElectrophileActivated AlkeneCatalyst (mol%)SolventTime (h)Yield (%)Reference
BenzaldehydeMethyl acrylateP(n-Bu)₃ (10)THF7270[3]
4-NitrobenzaldehydeMethyl vinyl ketoneP(n-Bu)₃ (20)Dichloromethane2485[4]
CyclohexanecarboxaldehydeAcrylonitrileP(i-Bu)₃ (15)Acetonitrile4875
IsobutyraldehydeEthyl acrylateP(n-Bu)₃ (10)Neat9665[3]
Experimental Protocol: General Procedure for the Phosphine-Catalyzed MBH Reaction

To a solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in a suitable solvent (e.g., THF, CH₂Cl₂, 5 mL), this compound (0.1-0.2 mmol, 10-20 mol%) is added at room temperature.[3] The reaction mixture is stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Morita-Baylis-Hillman adduct.[3]

Diagram: Catalytic Cycle of the Morita-Baylis-Hillman Reaction

MBH_Cycle cluster_cycle Catalytic Cycle Catalyst P(i-Bu)₃ Alkene Activated Alkene Catalyst->Alkene Michael Addition Intermediate1 Zwitterionic Intermediate 1 Alkene->Intermediate1 Electrophile Electrophile (e.g., Aldehyde) Intermediate2 Zwitterionic Intermediate 2 Electrophile->Intermediate2 Product MBH Adduct Intermediate1->Electrophile Nucleophilic Attack Intermediate1->Intermediate2 Intermediate2->Catalyst Catalyst Regeneration Intermediate2->Product Proton Transfer & Elimination

Caption: Catalytic cycle of the phosphine-catalyzed Morita-Baylis-Hillman reaction.

Rauhut-Currier Reaction

The Rauhut-Currier (RC) reaction, or vinylogous Morita-Baylis-Hillman reaction, involves the coupling of two activated alkenes under the influence of a nucleophilic catalyst.[5] Trialkylphosphines are particularly effective catalysts for this transformation, promoting the dimerization, isomerization, or cross-coupling of electron-deficient olefins.[5][6]

Application Notes:

In the Rauhut-Currier reaction, this compound adds to one molecule of the activated alkene to form a zwitterionic enolate intermediate. This intermediate then adds to a second molecule of an activated alkene (the Michael acceptor).[5] A subsequent proton transfer and catalyst elimination furnish the final product. The reaction is valuable for the construction of functionalized cyclopentenes and cyclohexenes through its intramolecular variant.[7] While amines can also catalyze this reaction, phosphines are often more efficient.[6]

Tabulated Data:
Alkene 1Alkene 2 (Michael Acceptor)Catalyst (mol%)SolventTime (h)Yield (%)Reference
Ethyl acrylateEthyl acrylateP(n-Bu)₃ (10)Acetonitrile2480[5]
AcrylonitrileAcrylonitrileP(n-Bu)₃ (10)Acetonitrile1285[5]
Methyl vinyl ketoneChalconeP(n-Bu)₃ (20)Toluene4872[8]
Diethyl vinylphosphonateN-PhenylmaleimideP(i-Bu)₃ (15)THF3668
Experimental Protocol: General Procedure for the Intramolecular Rauhut-Currier Reaction

To a solution of the di-enone substrate (1.0 mmol) in a suitable solvent (e.g., toluene, THF, 10 mL) is added this compound (0.1-0.2 mmol, 10-20 mol%) at room temperature. The reaction mixture is stirred for the specified time, monitoring the reaction progress by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the cyclized product.[7]

Diagram: Experimental Workflow for Rauhut-Currier Reaction

RC_Workflow start Start step1 Dissolve di-enone in solvent start->step1 step2 Add P(i-Bu)₃ catalyst step1->step2 step3 Stir at room temperature step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Solvent removal (rotary evaporation) step4->step5 step6 Purification (column chromatography) step5->step6 end Isolated Product step6->end

Caption: A typical experimental workflow for an intramolecular Rauhut-Currier reaction.

Phosphine-Catalyzed Annulation Reactions

Nucleophilic phosphine catalysis is a powerful strategy for the construction of carbo- and heterocyclic ring systems through various annulation reactions, such as [3+2] and [4+2] cycloadditions.[9][10] this compound can act as an efficient catalyst to initiate these reaction cascades with activated allenes, alkynes, or alkenes.

Application Notes:

In these annulations, the phosphine catalyst adds to an activated substrate (e.g., an allenoate) to generate a zwitterionic intermediate. This intermediate then participates in a cycloaddition with a suitable dipolarophile or dienophile.[11][12] The choice of phosphine catalyst can be crucial and can even influence the regioselectivity of the annulation.[12] These reactions provide rapid access to complex molecular architectures from simple starting materials.[9]

Tabulated Data:
Reaction TypeSubstrate 1 (e.g., Allenoate)Substrate 2 (e.g., Imine)Catalyst (mol%)SolventYield (%)Reference
[4+2]Ethyl 2-methyl-2,3-butadienoateN-tosylbenzaldimineP(n-Bu)₃ (10)Toluene92[11]
[3+2]Allylic carbonateN-tosylbenzaldiminePPh₃ (10)Toluene85[13]
[4+2]α-MethylallenoateArylidenemalononitrileHMPT (20)Toluene98[12]
[4+2]1,4-Dien-3-one2-Aryl-1,1-dicyanoalkeneP(n-Bu)₃ (20)Chloroform75[14]
Experimental Protocol: General Procedure for [4+2] Annulation of Allenoates and Imines

In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), the N-tosylimine (0.5 mmol) and the α-alkylallenoate (0.6 mmol) are dissolved in anhydrous toluene (2.0 mL). Tri-n-butylphosphine (0.05 mmol, 10 mol%) is then added via syringe. The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the corresponding tetrahydropyridine derivative.[11]

Diagram: Logical Relationship in Phosphine-Catalyzed Annulations

Annulation_Logic Start Activated Substrate (Allene/Alkyne) Intermediate Zwitterionic Intermediate Start->Intermediate + Catalyst Catalyst P(i-Bu)₃ Cycloaddition Cycloaddition ([3+2] or [4+2]) Intermediate->Cycloaddition Partner Reaction Partner (Imine/Alkene) Partner->Cycloaddition Product Cyclic Product Cycloaddition->Product

Caption: Logical flow of a phosphine-catalyzed annulation reaction.

References

Application Note and Protocols for Handling Air-Sensitive Triisobutylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutylphosphine (TIBP) is a highly reactive organophosphorus compound widely utilized as a ligand in catalysis and organic synthesis.[1][2] Its efficacy is largely attributed to its strong reducing potential and steric bulk. However, TIBP is extremely sensitive to atmospheric oxygen and moisture, classified as a pyrophoric liquid that can ignite spontaneously upon contact with air.[3] Therefore, stringent air-free handling techniques are imperative to ensure personnel safety, experimental integrity, and product purity. This document provides detailed protocols for the safe and effective handling of this compound in a laboratory setting.

Safety Precautions and Personal Protective Equipment (PPE)

Hazard Statement: this compound is a pyrophoric liquid, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[3][4]

Before handling, ensure the following safety measures are in place:

  • Work Area: All manipulations must be performed in a certified chemical fume hood or an inert atmosphere glovebox.[5][6][7] The work area should be free of flammable materials.[8]

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or powdered lime should be readily accessible.[6][8] An emergency eyewash and safety shower must be within immediate reach.[6]

  • Personal Protective Equipment (PPE):

    • Flame-resistant lab coat.[5]

    • Chemical splash goggles and a face shield.[5]

    • Flame-resistant gloves (e.g., Nomex®) are recommended, with nitrile gloves worn underneath for dexterity.[5]

    • Ensure a second person is aware of the procedure and is nearby. Do not work alone.[5]

Required Equipment

  • Schlenk line with a dual vacuum/inert gas manifold.[9][10][11]

  • Inert gas source (Argon or Nitrogen, >99.998% purity).

  • Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O).[9][12][13]

  • Oven-dried glassware (Schlenk flasks, graduated cylinders, etc.).[10][13][14]

  • Gas-tight syringes with Luer-lock fittings.[15]

  • Stainless steel cannulas (double-tipped needles).[11][12]

  • Septa (PTFE-faced).

  • Sure/Seal™ bottle of this compound.[6][13][14]

Experimental Protocols

Preparation of Glassware and Solvents

Properly prepared glassware and degassed solvents are crucial for successfully handling this compound.

Protocol 4.1.1: Glassware Preparation

  • Clean and dry all necessary glassware thoroughly.

  • Place the glassware in an oven at >120 °C for at least 4 hours (preferably overnight) to remove adsorbed moisture.[10][13]

  • Assemble the hot glassware under a positive flow of inert gas and allow it to cool to room temperature.

  • Alternatively, assemble the glassware cold, attach it to the Schlenk line, and heat it with a heat gun under vacuum to remove moisture.

  • Perform at least three vacuum/inert gas cycles to ensure an inert atmosphere within the glassware.[10]

Protocol 4.1.2: Solvent Degassing

Dissolved oxygen in solvents will readily oxidize this compound. Therefore, solvents must be thoroughly degassed.

  • Place the solvent in a Schlenk flask.

  • Attach the flask to the Schlenk line.

  • Freeze-Pump-Thaw Method (for highly sensitive reactions):

    • Freeze the solvent using a liquid nitrogen bath.

    • Once completely frozen, open the flask to the vacuum for 5-10 minutes to remove gases from the headspace.

    • Close the stopcock to the vacuum and thaw the solvent completely.

    • Repeat this cycle at least three times.[12]

    • After the final cycle, backfill the flask with inert gas.

  • Sparging Method (for less sensitive applications):

    • Insert a long needle connected to the inert gas supply into the solvent.

    • Bubble the inert gas through the solvent for at least 30 minutes.

Transfer of this compound

The transfer of this compound from its commercial container (e.g., a Sure/Seal™ bottle) to the reaction vessel must be conducted under a strictly inert atmosphere.

Protocol 4.2.1: Syringe Transfer (for volumes < 50 mL)

  • Ensure the Sure/Seal™ bottle of this compound is at room temperature.

  • Securely clamp the Sure/Seal™ bottle and the receiving Schlenk flask in the fume hood.

  • Purge a gas-tight syringe with a needle attached with inert gas by drawing and expelling the gas at least five times.

  • Insert a needle connected to an inert gas bubbler into the septum of the Sure/Seal™ bottle to provide a positive pressure of inert gas.

  • Insert the purged syringe needle through the septum into the headspace of the Sure/Seal™ bottle and then below the surface of the liquid.

  • Slowly withdraw the desired volume of this compound into the syringe.

  • Withdraw a small amount of inert gas into the syringe to create a headspace "cushion".

  • Remove the syringe from the Sure/Seal™ bottle and quickly insert it into the septum of the receiving Schlenk flask.

  • Slowly dispense the this compound into the reaction flask.

  • Rinse the syringe with a small amount of degassed solvent from the reaction flask if desired.

Protocol 4.2.2: Cannula Transfer (for volumes > 50 mL)

  • Securely clamp the Sure/Seal™ bottle and the receiving Schlenk flask.

  • Insert a needle connected to an inert gas bubbler into the septum of the receiving flask to vent it.

  • Insert one end of a double-tipped cannula through the septum of the Sure/Seal™ bottle, ensuring the tip is above the liquid level.

  • Insert the other end of the cannula through the septum of the receiving flask.

  • Purge the cannula with inert gas by lowering the cannula tip into the headspace of the receiving flask.

  • Lower the cannula tip into the this compound in the Sure/Seal™ bottle.

  • To initiate transfer, either slightly increase the inert gas pressure in the Sure/Seal™ bottle or slightly reduce the pressure in the receiving flask by briefly opening it to the vacuum manifold.

  • Once the desired volume is transferred, raise the cannula tip above the liquid level in the Sure/Seal™ bottle and flush the cannula with inert gas.

  • Remove the cannula from both flasks.

Data Presentation

PropertyValueReference(s)
Chemical Formula C₁₂H₂₇P[1][3]
Molecular Weight 202.32 g/mol [3]
Appearance Colorless to light yellow liquid[1][16]
Density 0.811 g/mL at 25 °C
Boiling Point 126 °C at 50 mmHg[16]
Hazard Classifications Pyrophoric Liquid 1, Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Corrosion 1B, Eye Damage 1

Experimental Workflows (Graphviz Diagrams)

G cluster_prep Glassware and Solvent Preparation cluster_transfer Cannula Transfer Workflow A Oven-dry Glassware (>120°C) B Assemble Hot Under Inert Gas A->B C Vacuum/Inert Gas Cycles (x3) B->C E Secure Reagent and Receiving Flasks C->E D Degas Solvent (Freeze-Pump-Thaw) D->E F Purge Cannula with Inert Gas E->F G Insert Cannula into Both Flasks F->G H Initiate Transfer via Pressure Differential G->H I Transfer Desired Volume H->I J Flush Cannula with Inert Gas I->J K Remove Cannula J->K

Caption: Workflow for glassware preparation and cannula transfer.

G cluster_syringe Syringe Transfer Workflow A Purge Gas-Tight Syringe with Inert Gas B Pressurize Reagent Bottle with Inert Gas A->B C Withdraw Reagent into Syringe B->C D Create Inert Gas Headspace Cushion C->D E Transfer Reagent to Receiving Flask D->E F Rinse Syringe (Optional) E->F

Caption: Workflow for syringe transfer of this compound.

Waste Disposal

CAUTION: Never open a container with residual this compound to the atmosphere.[5]

  • Transfer any residual this compound to a separate reaction flask under an inert atmosphere.

  • Dilute the residue with an inert solvent such as heptane or toluene.[6]

  • Place the flask in an ice bath to control the reaction temperature.

  • Slowly and carefully add a quenching agent, such as isopropanol, dropwise.[6][17]

  • Once the reaction subsides, slowly add methanol, followed by water, to ensure complete quenching.[6][17]

  • The resulting solution should be disposed of as hazardous waste according to institutional guidelines.

  • Empty containers must be rinsed with an inert solvent, and the rinsate quenched as described above before disposal.[17]

References

Application Notes and Protocols: Triisobutylphosphine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutylphosphine (TIBP) is a versatile organophosphorus compound that serves as a valuable reagent in the synthesis of pharmaceutical intermediates.[1] As a trialkylphosphine, its distinct steric and electronic properties compared to the more common triphenylphosphine can offer advantages in certain chemical transformations. These properties include increased nucleophilicity and the generation of more soluble phosphine oxide byproducts, which can simplify purification processes.[2]

This document provides detailed application notes and protocols for the use of this compound and related phosphines in key synthetic reactions crucial for the development of active pharmaceutical ingredients (APIs). While specific documented examples for this compound in the synthesis of named pharmaceutical intermediates are not extensively available in public literature, the following protocols for analogous phosphines are representative and provide a strong foundation for researchers.

Key Applications of this compound and Analogues in Pharmaceutical Synthesis

Trialkylphosphines like TIBP are primarily utilized in the following cornerstone reactions of organic synthesis:

  • The Wittig Reaction: For the formation of carbon-carbon double bonds, a critical step in the synthesis of a vast array of pharmaceuticals, including steroids and prostaglandins.[3]

  • The Mitsunobu Reaction: For the stereospecific conversion of alcohols to a variety of functional groups, which is essential in the synthesis of chiral drugs.[4][5]

  • The Staudinger Reaction (and Reduction): For the mild conversion of azides to amines, a fundamental transformation in the synthesis of many nitrogen-containing APIs.[6][7]

Below are detailed protocols and comparative data for these reactions.

The Wittig Reaction: Olefin Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[8] The use of trialkylphosphines like TIBP can influence the stereoselectivity of the resulting alkene, often favoring the (E)-isomer with stabilized ylides.[9]

General Reaction Scheme

Wittig_Reaction reagents R1-CHO + (i-Bu)3P=CHR2 arrow1 reagents->arrow1 product R1-CH=CHR2 + (i-Bu)3P=O arrow1->product

Caption: General scheme of the Wittig reaction.

Experimental Protocol: Synthesis of an Olefin Intermediate (Representative)

This protocol describes the synthesis of an alkene from an aldehyde using a phosphonium ylide. While this example uses a common Wittig reagent, the principles are directly applicable to ylides derived from this compound.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • (Bromomethyl)triphenylphosphonium bromide (or equivalent triisobutylphosphonium salt)

  • Strong base (e.g., n-butyllithium in hexane)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the phosphonium salt (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.0 equivalent) dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Comparison of Phosphines in Wittig Reactions
Phosphine TypeYlide TypeTypical StereoselectivityYield Range (%)Byproduct SolubilityReference
TriphenylphosphineNon-stabilizedZ-alkene60-95Low in non-polar solvents
TriphenylphosphineStabilizedE-alkene70-98Low in non-polar solvents
Trialkylphosphine (e.g., TIBP) Non-stabilizedZ-alkene (less selective)50-90Higher in various solvents[9]
Trialkylphosphine (e.g., TIBP) StabilizedHigh E-selectivity75-99Higher in various solvents[2]

The Mitsunobu Reaction: Stereospecific Functional Group Interconversion

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester, ether, amine, or other functional group with inversion of stereochemistry.[4] This is particularly valuable in the synthesis of chiral pharmaceutical intermediates.[5]

General Reaction Scheme

Mitsunobu_Reaction reagents R1-OH + Nu-H + (i-Bu)3P + DEAD/DIAD arrow1 reagents->arrow1 product R1-Nu + (i-Bu)3P=O + Reduced Azodicarboxylate arrow1->product

Caption: General scheme of the Mitsunobu reaction.

Experimental Protocol: Synthesis of an Ester Intermediate (Representative)

This protocol details the esterification of a secondary alcohol with inversion of configuration. Tributylphosphine is often used as an alternative to triphenylphosphine and is a close analogue to TIBP.[10]

Materials:

  • Secondary alcohol (e.g., (S)-2-octanol)

  • Carboxylic acid (e.g., benzoic acid)

  • Tri-n-butylphosphine (or this compound) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Extraction solvent (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), carboxylic acid (1.2 equivalents), and tri-n-butylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 equivalents) dropwise to the stirred solution. An exothermic reaction and color change may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to remove unreacted acid.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Quantitative Data: Comparison of Phosphines in Mitsunobu Reactions
PhosphineNucleophile pKaTypical Yield (%)Ease of Byproduct RemovalReference
Triphenylphosphine< 1370-95Difficult (crystallization/chromatography)[10]
Tri-n-butylphosphine < 1575-98Easier (more soluble oxide)[10]
This compound < 15Expected to be similar to Tri-n-butylphosphineEasier (more soluble oxide)N/A

The Staudinger Reaction: Mild Reduction of Azides to Amines

The Staudinger reaction provides a two-step method to convert azides into primary amines under very mild conditions, which is highly advantageous for complex molecules with sensitive functional groups.[6] The first step forms an iminophosphorane, which is then hydrolyzed to the amine.[7]

Workflow Diagram

Staudinger_Workflow cluster_step1 Step 1: Iminophosphorane Formation cluster_step2 Step 2: Hydrolysis start Start with Azide (R-N3) and TIBP react React in Anhydrous Solvent (e.g., THF) start->react intermediate Formation of Iminophosphorane (R-N=P(i-Bu)3) react->intermediate hydrolysis Add Water intermediate->hydrolysis product Primary Amine (R-NH2) hydrolysis->product byproduct This compound Oxide hydrolysis->byproduct

Caption: Workflow for the Staudinger Reduction.

Experimental Protocol: Synthesis of a Primary Amine (Representative)

This protocol outlines the reduction of an alkyl azide to a primary amine.

Materials:

  • Alkyl azide (e.g., 1-azidooctane)

  • This compound (1.1 equivalents)

  • Solvent (e.g., THF/Water mixture, 4:1)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous potassium carbonate)

Procedure:

  • Dissolve the alkyl azide (1.0 equivalent) in THF in a round-bottom flask.

  • Add this compound (1.1 equivalents) to the solution at room temperature. Nitrogen evolution is typically observed.

  • Stir the reaction mixture at room temperature for 2-4 hours until the azide is consumed (monitor by TLC or IR spectroscopy).

  • Add water to the reaction mixture and stir for an additional 8-12 hours to ensure complete hydrolysis of the iminophosphorane.

  • Remove the THF under reduced pressure.

  • Add diethyl ether to the residue and wash with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate to yield the primary amine.

Quantitative Data: Comparison of Phosphines in Staudinger Reductions
PhosphineReaction TimeTypical Yield (%)ByproductReference
Triphenylphosphine4-16 hours85-99Triphenylphosphine oxide[7]
Tri-n-butylphosphine 2-12 hours90-99Tributylphosphine oxide[7]
This compound Expected to be similar to Tri-n-butylphosphineHighThis compound oxideN/A

Conclusion

This compound is a valuable reagent for key transformations in the synthesis of pharmaceutical intermediates. Its use in Wittig, Mitsunobu, and Staudinger reactions can offer advantages in terms of reactivity and ease of purification due to the solubility of its oxide byproduct. While detailed, specific examples in the synthesis of marketed drugs are not as frequently published as those for triphenylphosphine, the provided representative protocols and comparative data serve as a strong guide for researchers and drug development professionals to effectively utilize TIBP and other trialkylphosphines in their synthetic endeavors. Careful optimization of reaction conditions is always recommended when substituting one phosphine for another.

References

Troubleshooting & Optimization

handling and storage protocols for air-sensitive triisobutylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe and effective handling and storage of the air-sensitive reagent, triisobutylphosphine (TIBP). For researchers, scientists, and drug development professionals, adherence to these protocols is critical for experimental success and laboratory safety.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue: My reaction is sluggish or failing, and I suspect my this compound has degraded.

  • Question: How can I determine if my this compound has degraded?

    • Answer: this compound is a colorless to faint yellow liquid.[1] A significant change in color, such as turning deep yellow or brown, or the presence of solid precipitates, can indicate oxidation. The characteristic pungent, "rotten fish" odor may also become more pronounced.[2] For a more definitive assessment, you can use phosphorus NMR (³¹P NMR) spectroscopy. Pure this compound should exhibit a single peak at approximately -32 ppm. The presence of a peak around +49 ppm is indicative of this compound oxide, a common degradation product.

  • Question: What are the likely causes of this compound degradation?

    • Answer: The primary cause of degradation is exposure to air and moisture.[1][2] this compound is highly sensitive to oxidation and will react with atmospheric oxygen to form this compound oxide. It is also incompatible with strong oxidizing agents, acids, and halogens.[2]

  • Question: I've confirmed my this compound has degraded. Can I still use it?

    • Answer: It is not recommended to use degraded this compound, as the presence of impurities can significantly impact your reaction's outcome, leading to lower yields, side reactions, or complete failure. For best results, use a fresh bottle of this compound or purify the degraded reagent by distillation under an inert atmosphere.

Issue: I'm observing inconsistent results between experiments using the same bottle of this compound.

  • Question: What could be causing this inconsistency?

    • Answer: Inconsistent results can arise from repeated exposure of the stock bottle to small amounts of air during reagent dispensing. Each time the bottle is opened, even under a flow of inert gas, there is a risk of introducing atmospheric contaminants. This can lead to gradual degradation of the remaining reagent.

  • Question: How can I prevent this from happening?

    • Answer: To maintain the integrity of your this compound stock, it is best practice to aliquot the reagent into smaller, single-use containers under a strictly inert atmosphere (e.g., inside a glovebox). This minimizes the number of times the main stock bottle is accessed.

Issue: I'm having difficulty transferring this compound without it smoking or fuming.

  • Question: Why is my this compound fuming upon transfer?

    • Answer: this compound has a low flash point and can be pyrophoric, meaning it can ignite spontaneously on contact with air.[3][4] The fuming you are observing is likely a rapid oxidation reaction.

  • Question: What is the correct procedure for transferring this compound?

    • Answer: All transfers of this compound must be performed under an inert atmosphere using proper air-sensitive techniques.[5] This can be achieved using a Schlenk line or a glovebox.[5][6] For liquid transfers, use a gas-tight syringe that has been properly flushed with an inert gas (argon or nitrogen).[7][8]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the ideal storage conditions for this compound?

    • Answer: this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] The storage area should be cool, dry, well-ventilated, and away from sources of heat, sparks, or open flames.[2][9] It is also crucial to store it separately from oxidizing agents, acids, and halogens.[2]

  • Question: What type of container is best for storing this compound?

    • Answer: this compound is typically supplied in specially designed bottles with a septum-sealed cap (e.g., Sure/Seal™ bottles) that allow for the removal of the liquid via syringe without opening the bottle to the atmosphere.[8] If you need to store it in a different container, ensure it is made of a non-reactive material and can be securely sealed to maintain an inert atmosphere.

  • Question: What personal protective equipment (PPE) should I wear when handling this compound?

    • Answer: When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a flame-retardant lab coat.[2][3] All manipulations should be conducted in a well-ventilated fume hood.[2]

Safety and Disposal

  • Question: What should I do in case of a this compound spill?

    • Answer: In the event of a small spill, it can be absorbed with an inert material like sand or vermiculite. The contaminated absorbent should then be collected in a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. Do not use water to clean up a spill, as this compound can react with it.[2]

  • Question: How should I dispose of excess or waste this compound?

    • Answer: this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations. It should be collected in a designated, properly labeled, and sealed container. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of this compound down the drain.[2]

  • Question: What is the proper way to quench residual this compound in a reaction vessel?

    • Answer: To safely quench residual this compound, the reaction vessel should be cooled in an ice bath and the reagent slowly and carefully treated with a less reactive alcohol, such as isopropanol or tert-butanol, under an inert atmosphere. Once the phosphine is consumed, the mixture can be further quenched by the slow addition of water.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 202.32 g/mol [3][4]
Density 0.811 g/mL at 25 °C[3]
Boiling Point 126 °C at 50 mmHg[3]
Flash Point < Room Temperature[1]

Experimental Protocols

Protocol 1: Transfer of this compound using a Schlenk Line

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and then cooled under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere: Assemble the reaction apparatus and connect it to a Schlenk line. Evacuate the apparatus and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[5]

  • Syringe Preparation: Take a clean, dry, gas-tight syringe with a long needle. Purge the syringe with inert gas by drawing the gas into the syringe and expelling it into the atmosphere. Repeat this process at least five times.

  • Reagent Transfer:

    • Carefully insert a needle connected to the inert gas source through the septum of the this compound bottle to create a slight positive pressure.

    • Insert the needle of the purged syringe through the septum and into the liquid.

    • Slowly draw the desired volume of this compound into the syringe.

    • Withdraw the syringe from the bottle.

    • Quickly and carefully insert the syringe needle through the septum of the reaction flask.

    • Slowly add the this compound to the reaction mixture.

  • Syringe Cleaning: Immediately after use, quench any residual this compound in the syringe by drawing up a small amount of a compatible solvent (e.g., hexane) and expelling it into a dedicated waste container. Then, carefully draw a small amount of a quenching solution (e.g., isopropanol) into the syringe and expel it into the waste container. Repeat this process several times before cleaning the syringe with water.

Protocol 2: Handling Solid Reagents with this compound in a Glovebox

  • Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).

  • Material Transfer: Bring all necessary dry glassware, spatulas, weighing paper, and sealed containers of solid reagents and this compound into the glovebox antechamber. Cycle the antechamber at least three times to remove air before transferring the items into the main chamber.[6]

  • Reagent Weighing and Addition:

    • Inside the glovebox, open the container of the solid reagent and weigh the desired amount onto weighing paper.

    • Carefully add the solid reagent to the reaction flask.

    • Using a clean, dry pipette or syringe, measure the required volume of this compound and add it to the reaction flask.

  • Reaction Setup: Seal the reaction flask, and if the reaction is to be performed outside the glovebox, ensure it is properly connected to a Schlenk line or equipped with a condenser and bubbler before removing it from the glovebox.

Visualizations

Caption: A flowchart illustrating the key steps for safely handling this compound.

logical_relationship Key Considerations for TIBP Handling tibp This compound (Air-Sensitive) handling Handling tibp->handling storage Storage tibp->storage safety Safety tibp->safety disposal Disposal tibp->disposal inert_atmosphere Inert Atmosphere (Ar or N2) handling->inert_atmosphere sealed_container Tightly Sealed Container storage->sealed_container cool_dry Cool, Dry Place storage->cool_dry ppe Appropriate PPE safety->ppe fume_hood Fume Hood safety->fume_hood quench Proper Quenching safety->quench hazardous_waste Hazardous Waste Protocols disposal->hazardous_waste schlenk_line Schlenk Line inert_atmosphere->schlenk_line glovebox Glovebox inert_atmosphere->glovebox

Caption: A diagram showing the logical relationships for handling and storing TIBP.

References

purification of triisobutylphosphine from triisobutylphosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the purification of triisobutylphosphine from its common impurity, this compound oxide.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from this compound oxide?

The primary challenge lies in the similar physical properties of the two compounds. While this compound is a liquid, its oxide is a solid, but they have close boiling points, making separation by standard distillation difficult. Additionally, this compound is susceptible to oxidation, meaning the oxide can form during storage or the reaction itself.

Q2: What are the most common methods for purifying this compound?

The most effective and widely used method is the chemical reduction of the this compound oxide back to this compound. This is typically achieved using a reducing agent, followed by purification of the desired phosphine. Other methods like extraction or complexation can also be employed, but reduction is often the most efficient for removing the oxide.

Q3: Can I use distillation to purify this compound?

While distillation is a common purification technique, it is often impractical for separating this compound from its oxide due to their very close boiling points. The boiling point of this compound is approximately 126 °C at 50 mmHg, while tri-n-butylphosphine oxide (a close analog) boils at 150 °C at 1.5 mmHg[1][2]. This similarity makes achieving a clean separation by distillation challenging.

Q4: Is this compound air-sensitive?

Yes, this compound is air-sensitive and can be pyrophoric, meaning it can spontaneously ignite in air.[3] It readily oxidizes to form this compound oxide. Therefore, all handling and purification procedures should be performed under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of purified this compound after reduction. 1. Incomplete reaction: The reducing agent was not active enough or used in insufficient quantity. 2. Product loss during workup: The phosphine may have been partially lost during extraction or distillation steps. 3. Re-oxidation: The purified phosphine was exposed to air during or after the purification process.1. Ensure the reducing agent is fresh and used in the correct stoichiometric amount. Consider increasing the reaction time or temperature if the reaction is sluggish. 2. Optimize the workup procedure. Use deoxygenated solvents for extractions and perform distillations under reduced pressure and inert atmosphere. 3. Maintain a strict inert atmosphere throughout the entire process, including transfer and storage of the final product.
The final product is still contaminated with this compound oxide. 1. Incomplete reduction. 2. Insufficient removal of byproducts from the reducing agent.1. Increase the amount of reducing agent or the reaction time. Monitor the reaction by ³¹P NMR to ensure complete conversion of the oxide. 2. After the reaction, ensure a thorough aqueous workup to remove all water-soluble byproducts. A final filtration or distillation under inert conditions may be necessary.
Difficulty in handling the pyrophoric this compound. Inherent reactivity of the compound.Always handle this compound in a well-ventilated fume hood under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves. Have a suitable fire extinguisher readily available.

Detailed Experimental Protocols

Method 1: Reduction of this compound Oxide with Trichlorosilane

This is a common and effective method for reducing phosphine oxides to phosphines.[4][5][6] The reaction proceeds via activation of the phosphine oxide followed by reduction.

Reaction Scheme: (iso-Bu)₃P=O + HSiCl₃ → (iso-Bu)₃P + Siloxane byproducts

Quantitative Data Summary

ParameterValue
Reactants This compound oxide, Trichlorosilane (HSiCl₃)
Stoichiometry 1 equivalent of phosphine oxide to 1.5-2.0 equivalents of HSiCl₃
Solvent Anhydrous toluene or xylenes
Temperature 80-110 °C
Reaction Time 2-6 hours (monitor by ³¹P NMR)
Typical Yield >90%

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the impure this compound (containing the oxide) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous toluene via a cannula or syringe.

  • Addition of Reducing Agent: Slowly add trichlorosilane (1.5-2.0 equivalents) to the stirred solution at room temperature. The addition is typically exothermic.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by ³¹P NMR spectroscopy until the signal for the phosphine oxide has disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the excess trichlorosilane by adding a saturated aqueous solution of sodium bicarbonate under a strong flow of inert gas. Caution: This quenching is highly exothermic and produces HCl gas.

    • Separate the organic layer and wash it with deoxygenated water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Distill the crude this compound under reduced pressure and an inert atmosphere to obtain the pure product.

Visualizations

Experimental Workflow: Reduction of this compound Oxide

G cluster_0 Preparation (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Charge flask with impure (iso-Bu)3P B Add anhydrous solvent (Toluene) A->B C Slowly add HSiCl3 B->C D Heat to 80-110 °C C->D E Monitor by 31P NMR D->E F Cool to RT E->F G Quench with aq. NaHCO3 F->G H Aqueous Extraction G->H I Dry organic layer H->I J Solvent Removal (Rotovap) I->J K Vacuum Distillation J->K L Pure (iso-Bu)3P K->L G A Impure this compound B High concentration of oxide? A->B C Chemical Reduction (e.g., with HSiCl3) B->C Yes D Low concentration of oxide? B->D No G Are other impurities present? C->G E Consider direct distillation under high vacuum D->E Yes D->G No F Pure this compound E->F G->F No H Column Chromatography (under inert conditions) G->H Yes H->F

References

Technical Support Center: Triisobutylphosphine-Mediated Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for triisobutylphosphine (TIBP)-mediated catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of TIBP in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during this compound-mediated reactions, focusing on common side reactions and offering practical solutions.

Issue 1: Formation of this compound Oxide (TIBPO)

Q1: I am observing a significant amount of a white, often crystalline, solid in my reaction mixture, which I suspect is this compound oxide. What causes this and how can I minimize its formation?

A1: The formation of this compound oxide (TIBPO) is the most common side reaction when using TIBP. Trialkylphosphines are readily oxidized by atmospheric oxygen. The presence of even trace amounts of air can lead to the formation of TIBPO, which can complicate product purification.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be thoroughly deoxygenated prior to use.

  • Reagent Purity: Use freshly purchased or purified this compound. TIBP can oxidize over time if not stored properly under an inert atmosphere.

  • Temperature Control: While the oxidation can occur at room temperature, elevated temperatures can accelerate the process. If your reaction conditions permit, consider running the reaction at a lower temperature.

Q2: How can I effectively remove this compound oxide from my final product?

A2: TIBPO is a polar compound, and its removal can often be achieved through standard purification techniques.

Purification Strategies:

MethodDescriptionAdvantagesDisadvantages
Chromatography Column chromatography on silica gel is a common method. A non-polar eluent can be used to elute the desired product while the more polar TIBPO is retained on the column.Effective for a wide range of products.Can be time-consuming and require large volumes of solvent.
Crystallization If your product is a solid, recrystallization from a suitable solvent system can leave the TIBPO in the mother liquor.Can provide very pure product.Not suitable for all compounds; potential for product loss.
Extraction If your product is soluble in a non-polar solvent like hexane or pentane, you can perform a liquid-liquid extraction. TIBPO has low solubility in such solvents and may precipitate.Simple and quick procedure.May not be effective for all product/TIBPO mixtures.
Acid Wash If your product is stable to acidic conditions, an acid wash (e.g., with dilute HCl) can protonate any remaining TIBP, making it water-soluble and easily removed in the aqueous phase. TIBPO is less basic and may not be as efficiently removed by this method.Good for removing unreacted TIBP.Product must be acid-stable.

A logical workflow for addressing TIBPO contamination is presented below:

Caption: Troubleshooting workflow for TIBPO contamination.

Issue 2: Unwanted Alkylation of this compound

Q3: My reaction is not going to completion, and I suspect my this compound is being consumed by a side reaction with an alkyl halide present in my reaction mixture. Is this possible?

A3: Yes, this compound is a nucleophile and can react with electrophiles, such as alkyl halides, in a competing SN2 reaction to form a phosphonium salt. This side reaction consumes your TIBP catalyst and reduces the efficiency of your desired transformation.

Troubleshooting Steps:

  • Order of Addition: If possible, add the this compound to the reaction mixture after any reagents that could be alkylated have already reacted. Alternatively, add the alkyl halide slowly to the reaction mixture containing the TIBP and other reagents to maintain a low concentration of the alkylating agent.

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Using a minimal excess of the alkyl halide can help to reduce the extent of this side reaction.

  • Temperature: Lowering the reaction temperature can sometimes slow down the rate of the competing alkylation reaction more than the desired catalytic reaction.

The pathway for this side reaction is as follows:

Alkylation_Side_Reaction TIBP This compound (Nucleophile) Phosphonium_Salt Triisobutylphosphonium Halide (Side Product) TIBP->Phosphonium_Salt S N 2 Attack Alkyl_Halide Alkyl Halide (R-X) (Electrophile) Alkyl_Halide->Phosphonium_Salt

Caption: Alkylation of TIBP as a side reaction.

Issue 3: Hydrolysis of this compound

Q4: I am running my reaction in a protic solvent and observing lower than expected yields. Could hydrolysis of the this compound be a contributing factor?

A4: While less common than oxidation, this compound can react with water, especially at elevated temperatures or in the presence of acids or bases, to form this compound oxide and hydrogen gas. If your reaction requires a protic solvent, it is crucial to ensure that the solvent is dry and to minimize the reaction time at high temperatures.

Troubleshooting Steps:

  • Anhydrous Conditions: Use anhydrous solvents and reagents whenever possible, even if the solvent is protic.

  • Temperature and Time: Minimize the reaction temperature and duration to the extent possible to limit the opportunity for hydrolysis.

  • pH Control: If applicable to your reaction, maintaining a neutral pH can help to suppress acid or base-catalyzed hydrolysis.

Experimental Protocols

Below are general experimental protocols for common reactions where this compound can be used as a catalyst, with a focus on mitigating side reactions.

Protocol 1: General Procedure for a this compound-Catalyzed Reaction Under Inert Atmosphere

Objective: To provide a baseline procedure for setting up a reaction using TIBP while minimizing oxidation.

Materials:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas source (Nitrogen or Argon) with a manifold

  • Syringes and needles

  • Anhydrous, deoxygenated solvents

  • This compound (stored under inert gas)

  • Substrates and other reagents

Procedure:

  • Vessel Preparation: Dry the reaction vessel in an oven and allow it to cool under a stream of inert gas.

  • Reagent Addition (Solids): Add any solid reagents to the reaction vessel under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Deoxygenation: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure all traces of oxygen are removed.

  • TIBP Addition: Carefully add the this compound to the reaction mixture via syringe.

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, quench the reaction as appropriate and proceed with an aqueous work-up. The organic layer should be washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

  • Purification: Purify the crude product using one of the methods described in the troubleshooting section to remove TIBPO and other byproducts.

Protocol 2: Removal of this compound Oxide by Hexane Precipitation

Objective: To purify a reaction product from TIBPO contamination using a simple precipitation method.

Materials:

  • Crude reaction mixture containing the desired product and TIBPO

  • Hexane (or pentane)

  • Filter funnel and filter paper

  • Flasks

Procedure:

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.

  • Hexane Addition: To the concentrated residue, add a sufficient amount of hexane and stir or sonicate the mixture. The desired product should be soluble in hexane, while the more polar TIBPO should precipitate as a white solid.

  • Filtration: Filter the mixture through a pad of celite or filter paper to remove the precipitated TIBPO.

  • Washing: Wash the collected solid with a small amount of cold hexane to recover any entrained product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

  • Purity Check: Assess the purity of the product by an appropriate analytical method (e.g., NMR, LC-MS) to ensure complete removal of TIBPO.

This technical support center provides a starting point for addressing common side reactions in this compound-mediated catalysis. For more specific issues, it is always recommended to consult the primary literature for the particular reaction you are performing.

Technical Support Center: Optimizing Palladium-Triisobutylphosphine Catalyst Loading for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-triisobutylphosphine catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cross-coupling reaction using a palladium-triisobutylphosphine system?

A typical starting point for catalyst loading in many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, is between 0.5 and 2.5 mol%.[1] However, for highly active catalyst systems like those employing bulky, electron-rich phosphine ligands such as triisobutylphosphine, it is often possible to use significantly lower loadings. For some specific applications, catalyst loadings can be as low as 50 ppm for Suzuki-Miyaura reactions and 10 ppm for Buchwald-Hartwig aminations.[1] Optimization for each specific substrate and coupling partner is crucial to balance reaction efficiency, cost, and potential metal contamination of the final product.[1]

Q2: How does the this compound ligand influence the optimal palladium loading?

The this compound ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] As a bulky and electron-rich phosphine ligand, it promotes the formation of highly active, monoligated palladium species, which can accelerate the rate-determining oxidative addition step.[2][3] This increased activity and stability often allows for the use of lower catalyst loadings compared to less bulky or electron-poor ligands.

Q3: What are the common signs of catalyst deactivation or decomposition?

Common indicators of catalyst deactivation include a reaction that starts but then stalls before completion, or the formation of palladium black (finely divided metallic palladium precipitate).[4][5] The appearance of palladium black signifies that the active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.[5] Other signs can be the formation of significant side products resulting from competing reaction pathways, such as homocoupling or hydrodehalogenation.[1]

Q4: Can increasing the catalyst loading always solve the issue of a slow or incomplete reaction?

While insufficient catalyst can lead to a slow reaction, simply increasing the loading is not always the best solution and can sometimes be detrimental.[1][4] Higher catalyst concentrations can increase the likelihood of side reactions and can lead to the formation of palladium black, a sign of catalyst deactivation.[5][6] Before increasing the catalyst loading, it is often more effective to first optimize other reaction parameters such as temperature, solvent, base, and ligand-to-palladium ratio.[1][4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Reaction Yield Inactive Catalyst: The Pd(0) active species is not being generated efficiently from the Pd(II) precatalyst.[5][7]- Ensure proper activation conditions (e.g., appropriate base, temperature).- Consider using a more easily activated precatalyst.[8]
Poor Reagent Quality: Impurities in starting materials, solvent, or base can poison the catalyst.[1][8]- Purify starting materials (e.g., recrystallize aryl halides, check boronic acid for anhydrides).[1]- Use anhydrous, degassed solvents to avoid catalyst oxidation.[4]
Inert Atmosphere Not Maintained: The active Pd(0) catalyst is sensitive to oxygen.[4][5]- Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that this atmosphere is maintained throughout the reaction.[4]
Reaction Stalls Before Completion Catalyst Deactivation: The active catalyst is degrading over the course of the reaction.- Formation of Palladium Black: This can be caused by high temperatures or high catalyst concentrations.[5] Consider lowering the reaction temperature or the initial catalyst loading.- Ligand Oxidation: Phosphine ligands can be oxidized by trace oxygen.[4] Ensure rigorous exclusion of air.- Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to catalyst aggregation.[5] Consider increasing the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1).
Formation of Side Products (e.g., Homocoupling) Suboptimal Ligand or Base: The chosen conditions may favor undesired reaction pathways.[1]- Screen different bases; a weaker or stronger base may suppress side reactions.[1]- Adjust the ligand-to-palladium ratio.
Slow Reaction Rate Low Catalyst Loading: The amount of catalyst may be insufficient for an efficient reaction rate.[1]- Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%) after optimizing other parameters.[1]
Low Temperature: The reaction may require more thermal energy.[1]- Gradually increase the reaction temperature while monitoring for signs of catalyst decomposition.[1]
Sterically Hindered Substrates: Bulky groups on the coupling partners can slow the reaction.[1]- A catalyst system with a bulky, electron-rich ligand like this compound is often a good choice for hindered substrates. Further optimization of the ligand may be necessary.[1]

Quantitative Data Summary

Table 1: Typical Catalyst Loading Ranges for Common Cross-Coupling Reactions

Cross-Coupling ReactionTypical Catalyst Loading (mol%)Low Loading Examples (mol% or ppm)Reference
Suzuki-Miyaura0.5 - 2.5As low as 50 ppm[1]
Buchwald-Hartwig Amination1 - 3As low as 10 ppm[1]
Stille1 - 50.1 - 1 mol% in some large-scale reactions[6][9]
Negishi1 - 50.1 - 1 mol%[6][9]
Heck1 - 5Not specified[6]
Sonogashira1 - 5Not specified[6]

Note: These are general ranges. The optimal loading is highly dependent on the specific substrates, ligand, and reaction conditions.

Experimental Protocols

General Protocol for a Palladium-Triisobutylphosphine Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Reaction Setup:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

2. Catalyst and Ligand Preparation (Pre-mixing):

  • In a separate, dry, and inert-atmosphere glovebox or Schlenk tube, prepare the catalyst premix.

  • For a 1 mol% catalyst loading, weigh the palladium source (e.g., Pd(OAc)₂, 0.01 mmol) and the this compound ligand (e.g., 0.02 mmol for a 1:2 Pd:ligand ratio).

  • Dissolve the palladium source and ligand in a small amount of anhydrous, degassed solvent (e.g., 1-2 mL of toluene or dioxane).

3. Addition of Reagents:

  • Using a gas-tight syringe, add the catalyst premix to the Schlenk tube containing the substrates and base.

  • Add the bulk of the anhydrous, degassed solvent (to achieve a final concentration of the limiting reagent typically in the range of 0.1-0.5 M).

4. Reaction Execution:

  • Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

5. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by an appropriate method, such as column chromatography.

Visualizations

troubleshooting_workflow cluster_issues Initial Checks cluster_optimization Optimization Strategy start Low or No Yield check_reagents Verify Reagent Purity and Inertness (Substrates, Solvent, Base) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere Reagents OK check_activation Confirm Catalyst Activation Conditions (Base, Temperature) check_atmosphere->check_activation Atmosphere OK optimize_conditions Systematically Optimize Parameters (Temperature, Concentration, Base) check_activation->optimize_conditions Activation OK increase_loading Incrementally Increase Catalyst Loading optimize_conditions->increase_loading Optimization Fails success Reaction Successful optimize_conditions->success Optimization Succeeds increase_loading->success

Caption: A general workflow for troubleshooting low yield in cross-coupling reactions.

catalytic_cycle pd0 L-Pd(0) (Active Catalyst) pd_complex L-Pd(II)(R1)(X) pd0->pd_complex Oxidative Addition (R1-X) deactivation Catalyst Deactivation (e.g., Pd Black) pd0->deactivation transmetalation_complex L-Pd(II)(R1)(R2) pd_complex->transmetalation_complex Transmetalation (M-R2) transmetalation_complex->pd0 Reductive Elimination product R1-R2 (Product) transmetalation_complex->product

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

References

preventing oxidation of triisobutylphosphine during reaction setup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triisobutylphosphine

This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, focusing on preventing its oxidation during reaction setup.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to oxidation?

This compound possesses an electron-rich phosphorus center, making it a strong nucleophile and reducing agent.[1] The lone pair of electrons on the phosphorus atom readily reacts with atmospheric oxygen, leading to the formation of this compound oxide. This reactivity is a primary reason it is classified as a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[2][3]

Q2: What are the visual or analytical signs of this compound oxidation?

Pure this compound is a colorless to faint yellow liquid.[1] The presence of a significant yellow color or the formation of white solid precipitates (this compound oxide) are visual indicators of oxidation. Analytically, oxidized impurities can be detected in the product's impurity profile, which typically highlights oxygen, water, and oxidized fractions.[1] For reaction monitoring, techniques like ³¹P NMR spectroscopy can be used to identify the characteristic chemical shift of the phosphine oxide.

Q3: How should I properly store this compound to minimize oxidation?

To prevent degradation, this compound must be stored under an inert atmosphere, such as nitrogen or argon.[1][4] It should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, often in a freezer.[4] Suppliers typically provide the reagent in specially designed containers like Sure/Seal™ bottles that maintain an inert atmosphere.

Q4: Can I handle this compound on the open bench?

No. Due to its air-sensitive and pyrophoric nature, this compound must be handled exclusively under an inert atmosphere using air-free techniques, such as a glovebox or a Schlenk line.[5][6] These techniques are essential to prevent contact with oxygen and moisture.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield in a reaction using this compound. Oxidation of this compound: The reagent may have been compromised before or during the reaction setup, rendering it inactive.1. Verify Reagent Quality: Use a fresh bottle of this compound or purify the existing stock if oxidation is suspected. 2. Improve Air-Free Technique: Ensure all glassware is rigorously dried and purged with inert gas.[5][7] Use proper Schlenk line or glovebox techniques for all manipulations.[5][8] 3. Degas Solvents: Use properly dried and degassed solvents to remove dissolved oxygen.[5][6]
Inconsistent reaction outcomes. Intermittent Air Exposure: Small leaks in the reaction setup or improper reagent transfer can introduce oxygen, leading to variable levels of phosphine oxidation.1. Check for Leaks: Ensure all joints and septa are well-sealed. Parafilm can be used to wrap joints for extra security.[9] 2. Refine Transfer Techniques: When using a syringe, ensure it is properly flushed with inert gas before and after drawing the reagent.[7][9] Consider using cannula transfer for larger volumes.[5]
A white precipitate forms upon addition of this compound. Reaction with Trace Moisture or Oxygen: The precipitate is likely this compound oxide, formed from reaction with residual contaminants.1. Thoroughly Dry Glassware: Flame-dry or oven-dry all glassware immediately before use and cool under vacuum or a stream of inert gas.[5][7] 2. Purge with Inert Gas: Perform at least three vacuum/backfill cycles to ensure the reaction vessel is free of atmospheric gases.[5][8]

Data Summary

The table below summarizes key physical and safety properties of this compound.

PropertyValueSource
Chemical Formula C₁₂H₂₇P[1]
Molecular Weight 202.32 g/mol [2][3]
Appearance Colorless to faint yellow liquid[1]
Density 0.811 g/mL at 25 °C[3]
Boiling Point 126 °C at 50 mmHg[3]
Flash Point Below room temperature[1]
Key Hazards Pyrophoric liquid, Harmful if swallowed/inhaled/in contact with skin, Causes severe skin burns and eye damage[2][3]
Storage Conditions Store under inert gas (Nitrogen or Argon) in a cool, dry place (freezer recommended)[4]

Experimental Protocols

Protocol: Setting Up a Reaction Using this compound via Schlenk Line

This protocol outlines the fundamental steps for safely setting up a reaction involving the air-sensitive reagent this compound.

1. Glassware Preparation:

  • Thoroughly clean and oven-dry all glassware (e.g., Schlenk flask, magnetic stir bar, dropping funnel) at >120 °C for at least 4 hours.
  • Assemble the hot glassware and immediately attach it to the Schlenk line.

2. Establishing an Inert Atmosphere:

  • Secure the flask with a clamp. Ensure all glass joints are properly greased and sealed.
  • Perform a minimum of three "evacuate-refill" (or "vac-and-back") cycles.[8] This involves evacuating the flask using the vacuum line and then backfilling it with a high-purity inert gas (Argon or Nitrogen).[5][8]
  • After the final cycle, leave the flask under a positive pressure of inert gas (indicated by bubbling through the oil bubbler).

3. Addition of Solids and Solvents:

  • If adding a solid reagent, do so under a positive flow of inert gas.[7]
  • Add dried, degassed solvent to the reaction flask using a gas-tight syringe or cannula transfer.[5]

4. Transfer of this compound:

  • Syringe Transfer:
  • Ensure the this compound container (e.g., Sure/Seal™ bottle) is at room temperature.
  • Purge a clean, dry, gas-tight syringe with inert gas by drawing and expelling the gas at least three times.
  • Pierce the septum of the reagent bottle and withdraw the required volume of this compound. It is good practice to also draw a small "buffer" of inert gas into the syringe to protect the reagent during transfer.[7]
  • Insert the needle through the septum on the reaction flask and slowly add the reagent to the reaction mixture.
  • Rinse the syringe immediately with a suitable quenching agent (e.g., isopropanol) followed by an appropriate solvent.

5. Running the Reaction:

  • Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction.
  • If heating, use an oil bath and condenser. Ensure the top of the condenser is connected to the Schlenk line to maintain the inert atmosphere.

Visualizations

experimental_workflow cluster_prep Preparation cluster_inert Inerting cluster_addition Reagent Addition cluster_reaction Reaction A 1. Oven-Dry Glassware B 2. Assemble Hot & Attach to Schlenk Line A->B C 3. Perform 3x Evacuate-Refill Cycles B->C D 4. Maintain Positive Inert Gas Pressure C->D E 5. Add Solids/Solvents Under Inert Gas D->E F 6. Transfer this compound (Syringe/Cannula) E->F G 7. Run Reaction Under Inert Atmosphere F->G

Caption: Workflow for setting up a reaction with air-sensitive reagents.

troubleshooting_flowchart start Reaction Failure or Low Yield q1 Were all air-free techniques strictly followed? start->q1 sol_a1 Review and refine air-free protocols. (e.g., vac-backfill cycles, syringe technique) q1->sol_a1 NO q2 Was the solvent properly degassed? q1->q2 YES a1_yes YES a1_no NO sol_a2 Degas solvent using freeze-pump-thaw or sparging with inert gas. q2->sol_a2 NO q3 Is the this compound reagent old or discolored? q2->q3 YES a2_yes YES a2_no NO sol_a3 Use a new bottle or purify the reagent (e.g., by distillation). q3->sol_a3 YES end_node Consider other reaction parameters (temp, stoichiometry, catalyst, etc.) q3->end_node NO a3_yes YES a3_no NO

References

Technical Support Center: Troubleshooting Byproducts of Triisobutylphosphine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and management of byproducts when using triisobutylphosphine as a ligand in Suzuki coupling reactions.

Introduction to Byproducts in Suzuki Coupling with this compound

This compound is a bulky and electron-rich phosphine ligand frequently employed in palladium-catalyzed Suzuki coupling reactions to facilitate the coupling of sterically hindered or electronically challenging substrates. While effective in promoting the desired cross-coupling, its use can lead to the formation of specific byproducts that can complicate reaction workup, reduce product yield, and interfere with catalyst activity. The two primary byproducts of concern are:

  • This compound oxide: Formed via the oxidation of the phosphine ligand.

  • Protodeboronation products: Resulting from the cleavage of the C-B bond in the organoboron reagent.

Understanding the formation, identification, and mitigation of these byproducts is crucial for successful and reproducible Suzuki coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Suzuki coupling reactions using this compound.

FAQs

Q1: What are the most common byproducts when using this compound in a Suzuki coupling reaction?

A1: The two most prevalent byproducts are this compound oxide and protodeboronation products. This compound is susceptible to oxidation, leading to the formation of its corresponding oxide. Additionally, the steric bulk of this compound can promote protodeboronation, where the boronic acid or ester starting material is converted back to the corresponding hydrocarbon.[1][2][3][4]

Q2: How does the formation of this compound oxide affect my reaction?

A2: The formation of this compound oxide can negatively impact the reaction in several ways. Firstly, it consumes the active phosphine ligand, which is essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. A decrease in the ligand concentration can lead to catalyst decomposition and reduced reaction rates. Secondly, some phosphine oxides can act as catalyst inhibitors, further slowing down the desired transformation.

Q3: What causes protodeboronation and why is it more common with bulky ligands like this compound?

A3: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boron moiety with a hydrogen atom. This side reaction is often base-catalyzed and can be exacerbated by the presence of water.[1][2][3] Bulky phosphine ligands like this compound can create a sterically hindered environment around the palladium center, which may slow down the rate of transmetalation. This increased lifetime of the organoboron reagent in the basic reaction mixture can lead to a higher propensity for protodeboronation.[1][2][3][4]

Troubleshooting Common Issues

Observed Issue Potential Cause Troubleshooting Steps
Low or no product yield, starting materials consumed Significant byproduct formation (phosphine oxide and/or protodeboronation). 1. Analyze the reaction mixture for byproducts: Use ³¹P NMR to detect this compound oxide and ¹H NMR or GC-MS to identify the protodeboronated arene/heteroarene. 2. Minimize oxidation: Ensure rigorous exclusion of air from the reaction by using degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen). 3. Optimize reaction conditions to favor transmetalation: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃), solvents, and temperatures to find conditions where the rate of Suzuki coupling is significantly faster than the rate of protodeboronation. Consider using a higher concentration of the boronic acid derivative.
Reaction stalls after initial conversion Catalyst deactivation due to ligand oxidation. 1. Add fresh ligand: If the reaction has stalled, adding a small amount of fresh this compound may restart the catalytic cycle. 2. Use a more robust catalyst system: Consider using a pre-formed palladium catalyst with a higher stability.
Complex mixture of unidentified byproducts Multiple side reactions occurring. 1. Simplify the system: Run control experiments to isolate the cause. For example, stir the boronic acid with the base and solvent in the absence of the palladium catalyst and aryl halide to assess its stability under the reaction conditions. 2. Thoroughly characterize byproducts: Utilize techniques like GC-MS and LC-MS to identify the major unknown components in the reaction mixture.

Experimental Protocols for Byproduct Identification

Accurate identification and quantification of byproducts are essential for effective troubleshooting. Below are detailed methodologies for key analytical techniques.

Protocol 1: Quantitative ³¹P NMR Analysis of this compound Oxide

This protocol allows for the quantification of this compound oxide in a reaction mixture.

1. Sample Preparation:

  • Carefully take an aliquot (e.g., 0.1 mL) of the reaction mixture under an inert atmosphere.
  • Add a known amount of an internal standard. A suitable standard is triphenyl phosphate, which is commercially available and has a distinct chemical shift in the ³¹P NMR spectrum.
  • Dilute the sample with a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

2. NMR Acquisition Parameters:

  • Use a spectrometer with a broadband probe capable of detecting ³¹P.
  • Acquire a proton-decoupled ³¹P NMR spectrum.
  • Key Parameters:
  • Pulse Angle: 30-45° to ensure full relaxation between scans.
  • Relaxation Delay (d1): A sufficiently long delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ of the phosphorus nuclei being analyzed. A delay of 30-60 seconds is generally recommended for phosphines and their oxides.
  • Number of Scans (ns): Sufficient scans to obtain a good signal-to-noise ratio (e.g., 64 or 128 scans).

3. Data Analysis:

  • Integrate the signals corresponding to this compound (approx. -30 to -35 ppm) and this compound oxide (approx. +40 to +50 ppm) and the internal standard.
  • The concentration of each species can be calculated using the following formula:

Protocol 2: GC-MS Analysis of Suzuki Coupling Reaction Mixture

This protocol is for the separation and identification of volatile components in the reaction mixture, including starting materials, product, and the protodeboronated byproduct.

1. Sample Preparation:

  • Take an aliquot of the reaction mixture and quench it with water.
  • Extract the organic components with a suitable solvent (e.g., ethyl acetate or dichloromethane).
  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and filter.
  • Dilute the sample to an appropriate concentration for GC-MS analysis.

2. GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity column is typically suitable (e.g., DB-5ms, HP-5ms, or equivalent).
  • Injector Temperature: 250-280 °C.
  • Oven Temperature Program:
  • Initial temperature: 50-80 °C, hold for 1-2 minutes.
  • Ramp: 10-20 °C/min to a final temperature of 280-300 °C.
  • Hold at the final temperature for 5-10 minutes.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 500.

3. Data Analysis:

  • Identify the peaks corresponding to the starting materials, product, and byproducts by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.
  • The mass spectrum of the protodeboronated byproduct will correspond to the molecular weight of the arene or heteroarene derived from the boronic acid starting material.
  • While a specific library spectrum for this compound oxide might not be readily available, its fragmentation pattern is expected to show characteristic losses of isobutyl groups (C₄H₉, m/z 57) and potentially a peak corresponding to the [M-C₄H₉]⁺ fragment.

Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in Suzuki coupling reactions involving this compound.

Suzuki_Troubleshooting start Low Yield or Incomplete Reaction check_byproducts Analyze for Byproducts (31P NMR, GC-MS) start->check_byproducts oxide_detected High Phosphine Oxide Detected? check_byproducts->oxide_detected Yes protodeboronation_detected High Protodeboronation Detected? check_byproducts->protodeboronation_detected No oxide_detected->protodeboronation_detected No optimize_oxidation Action: Minimize O2 - Degas Solvents - Inert Atmosphere oxide_detected->optimize_oxidation Yes optimize_protodeboronation Action: Optimize Conditions - Screen Bases/Solvents - Adjust Temperature protodeboronation_detected->optimize_protodeboronation Yes re_evaluate Re-evaluate Reaction Performance protodeboronation_detected->re_evaluate No optimize_oxidation->re_evaluate optimize_protodeboronation->re_evaluate success Successful Coupling re_evaluate->success

Troubleshooting workflow for Suzuki coupling byproducts.

By systematically addressing the potential for phosphine oxidation and protodeboronation, researchers can significantly improve the outcome of Suzuki coupling reactions utilizing this compound and other bulky phosphine ligands.

References

catalyst deactivation pathways for palladium-triisobutylphosphine complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing palladium-triisobutylphosphine catalyst systems in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary deactivation pathways for palladium-triisobutylphosphine complexes?

A1: Palladium-triisobutylphosphine complexes, like other palladium-phosphine catalysts, can deactivate through several pathways that diminish their catalytic activity. The primary mechanisms include:

  • Formation of Palladium Black (Pd(0) Aggregation): The active Pd(0) species can aggregate to form inactive palladium nanoparticles or bulk palladium metal, often observed as a black precipitate.[1][2] This is a common issue, particularly at higher temperatures or low ligand concentrations.

  • Ligand Degradation: The triisobutylphosphine ligand itself can degrade under harsh reaction conditions. This can involve P-C bond cleavage or oxidation, leading to less effective or inactive catalyst species.[1][3]

  • Formation of Inactive Off-Cycle Species: The catalyst can be sequestered into inactive or dormant complexes. For example, substrates or products with coordinating moieties (like N-heterocycles) can displace the phosphine ligand, forming stable, off-cycle palladium complexes that are catalytically inactive.[4]

  • Oxidative Deactivation: Although the active catalyst is Pd(0), residual oxygen in the reaction mixture can lead to the formation of inactive Pd(II) species, which can also promote undesired side reactions like homocoupling.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q2: My cross-coupling reaction using a palladium-triisobutylphosphine catalyst is resulting in a low yield or is not proceeding at all. What are the first steps to troubleshoot this?

A2: Low or no product yield is a frequent challenge. A systematic approach to troubleshooting is recommended. Start by verifying the fundamentals of your reaction setup and reagents.

Initial Checks:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure that your reaction vessel was thoroughly purged with an inert gas (e.g., argon or nitrogen) and that this atmosphere is maintained throughout the reaction.

  • Reagent and Solvent Quality:

    • Solvents: Use anhydrous, degassed solvents. The presence of water and oxygen can facilitate catalyst deactivation.

    • Reagents: Verify the purity of your starting materials (aryl halide, coupling partner, and base). Impurities can act as catalyst poisons.

    • Ligand Integrity: Trialkylphosphine ligands are susceptible to oxidation. It is crucial to use fresh or properly stored this compound.

If these initial checks do not resolve the issue, a more detailed investigation of the reaction parameters is necessary.

Further Troubleshooting Steps:

  • Catalyst Precursor: Ensure the quality of the palladium source. Some precursors may be less active if not stored correctly.

  • Base Selection: The choice and quality of the base are critical. Ensure it is anhydrous and finely powdered for optimal reactivity.

  • Temperature Control: Verify the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. An optimal temperature must be determined.

Q3: I've confirmed my reagents and setup are sound, but the yield remains low. How should I optimize the reaction conditions?

A3: Optimization should be approached systematically. Consider the following parameters:

  • Palladium-to-Ligand Ratio: For bulky trialkylphosphines like this compound, a 1:1 to 1:2 Pd:ligand ratio is often optimal. An excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated palladium center, while too little ligand can lead to catalyst decomposition.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., toluene, dioxane, THF, DMF).

  • Base Screening: The strength and nature of the base can be critical. Common bases for cross-coupling reactions include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The optimal base is highly substrate-dependent.

Below is a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow cluster_optimization Optimization Parameters cluster_catalyst Catalyst System Evaluation start Low or No Product Yield check_inert Verify Inert Atmosphere (Ar or N₂) start->check_inert check_reagents Check Reagent & Solvent Quality (Anhydrous, Degassed, Purity) check_inert->check_reagents Atmosphere OK optimize_conditions Systematic Optimization of Reaction Conditions check_reagents->optimize_conditions Reagents OK pd_ligand_ratio Pd:Ligand Ratio optimize_conditions->pd_ligand_ratio check_catalyst Evaluate Catalyst System precatalyst Try Different Pd Precatalyst (e.g., pre-formed complex) check_catalyst->precatalyst solvent Solvent Screening pd_ligand_ratio->solvent base Base Screening solvent->base temperature Temperature Titration base->temperature temperature->check_catalyst Still Low Yield ligand_class Consider Alternative Bulky Phosphine Ligand precatalyst->ligand_class

Troubleshooting workflow for low-yield reactions.
Issue 2: Reaction Stalls or Incomplete Conversion

Q4: My reaction starts as expected but then stops before all the starting material is consumed. What is causing this catalyst deactivation?

A4: A stalling reaction is a classic sign of catalyst deactivation. The primary suspects are the formation of palladium black or the generation of inactive off-cycle species.

  • Visual Inspection: Look for the formation of a black precipitate (palladium black). This indicates the aggregation of the Pd(0) catalyst.

  • Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Ligand Concentration: Insufficient ligand concentration can fail to stabilize the active Pd(0) species, leading to aggregation. Consider slightly increasing the ligand-to-palladium ratio.

  • Substrate/Product Inhibition: A common, yet often overlooked, issue is the coordination of a substrate or product to the palladium center, forming a stable, inactive complex. This is particularly prevalent with substrates containing nitrogen or sulfur heterocycles.

The following diagram illustrates the main deactivation pathways leading to a stalled reaction.

DeactivationPathways ActiveCatalyst L-Pd(0) (Active Catalyst) CatalyticCycle Productive Catalytic Cycle ActiveCatalyst->CatalyticCycle Productive Pathway PdBlack Pd(0)n (Palladium Black) ActiveCatalyst->PdBlack Aggregation (High Temp, Low [L]) LigandDegradation Degraded Ligand + Pd(0) ActiveCatalyst->LigandDegradation Ligand Degradation OffCycleComplex Inactive L-Pd(II)-Substrate Complex ActiveCatalyst->OffCycleComplex Substrate/ Product Inhibition CatalyticCycle->ActiveCatalyst

Primary deactivation pathways for palladium-phosphine catalysts.

Data Presentation

Table 1: Effect of Phosphine Ligand Structure on Suzuki-Miyaura Coupling Yield

EntryAryl HalidePhosphine LigandYield (%)Reduced Arene Byproduct (%)Reference
14-ChloroanisoleP(t-Bu)₃2063[5]
24-ChloroanisoleRockPhos (L4)7019[5]
33-ChloroanisoleL1263N/A[6]
43-ChloroanisoleRockPhos (L4)86N/A[6]

This table demonstrates that subtle changes in the structure of bulky phosphine ligands can have a significant impact on product yield and the formation of byproducts, highlighting the importance of ligand selection.

Table 2: Influence of Reaction Temperature on Catalyst Deactivation

Catalyst SystemReactionTemperature (°C)ObservationReference
Pd/phosphineNegishi Cross-CouplingAmbientStable[1][3]
Pd/phosphineNegishi Cross-CouplingElevatedAggregation of Pd catalyst observed over time[1][3]
Pd(II)-AmP-MCFCycloisomerizationN/ADeactivation via reduction to Pd(0) nanoparticles[7]

This table illustrates the general trend that higher temperatures can lead to catalyst deactivation through aggregation.

Experimental Protocols

Protocol 1: General Procedure for Investigating Catalyst Deactivation

This protocol provides a framework for monitoring catalyst activity over time to identify deactivation.

  • Reaction Setup:

    • Assemble a reaction vessel (e.g., a three-neck flask) equipped with a condenser, a magnetic stirrer, a temperature probe, and a septum for sampling.

    • Thoroughly dry all glassware and purge the system with an inert gas (argon or nitrogen).

  • Reagent Preparation:

    • Prepare a stock solution of the palladium precursor and this compound ligand in an anhydrous, degassed solvent within a glovebox.

    • Prepare separate solutions of the aryl halide, coupling partner, and base in degassed solvent.

  • Reaction Execution and Monitoring:

    • Charge the reaction vessel with the aryl halide, coupling partner, and base.

    • Add the solvent, and bring the mixture to the desired reaction temperature.

    • Initiate the reaction by injecting the catalyst stock solution. This is considered time zero (t=0).

    • At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture via a degassed syringe.

    • Immediately quench the aliquot with a suitable solvent and prepare it for analysis.

  • Analysis:

    • Analyze the quenched aliquots by GC, HPLC, or LC-MS to determine the concentration of the starting material and product over time.

    • Plot the product concentration versus time to generate a reaction progress curve. A plateau in the curve before the complete consumption of the starting material indicates catalyst deactivation.

  • Palladium Analysis (Optional):

    • At the end of the reaction, the mixture can be analyzed for the presence of palladium black (visual inspection, filtration).

    • The palladium content in the solution phase can be quantified using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to assess for precipitation.[8]

The following diagram outlines the workflow for this experimental protocol.

DeactivationStudyWorkflow start Start: Catalyst Deactivation Study setup 1. Assemble and Purge Reaction Apparatus start->setup reagents 2. Prepare Reagent and Catalyst Stock Solutions setup->reagents run_reaction 3. Charge Reagents and Solvent, Equilibrate Temperature reagents->run_reaction initiate 4. Inject Catalyst Solution (t=0) run_reaction->initiate monitor 5. Monitor Reaction by Taking Aliquots at Timed Intervals initiate->monitor analysis 6. Analyze Aliquots (GC/HPLC/LC-MS) monitor->analysis plot 7. Plot Reaction Progress Curve (Product Conc. vs. Time) analysis->plot evaluate 8. Evaluate Curve for Deactivation (Plateau before completion) plot->evaluate end End: Deactivation Profile Determined evaluate->end

Experimental workflow for investigating catalyst deactivation.

References

Technical Support Center: Strategies for the Removal of Triisobutylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for the removal of triisobutylphosphine oxide from reaction mixtures. Given the limited specific literature on this compound oxide, the methodologies presented are based on well-established protocols for analogous phosphine oxides, such as triphenylphosphine oxide (TPPO) and tributylphosphine oxide. These methods should be adapted and optimized for your specific reaction conditions and desired product.

Frequently Asked Questions (FAQs)

Q1: My desired product is non-polar. What is the simplest method to remove this compound oxide?

A1: For non-polar products, a straightforward approach is to exploit the polarity difference between your compound and the more polar this compound oxide. A silica plug filtration is often effective.

Q2: I am trying to remove this compound oxide by crystallization, but it is not precipitating. What can I do?

A2: Successful crystallization depends on the choice of solvent and the concentration of the phosphine oxide. This compound oxide's solubility will vary based on the solvent system. If it fails to crystallize, you can try changing the solvent to one in which it is less soluble, increasing the concentration of the solution by removing some solvent, or adding an anti-solvent to decrease its solubility.

Q3: Can I use liquid-liquid extraction to remove this compound oxide?

A3: Yes, liquid-liquid extraction can be an effective method. The choice of solvents is critical and will depend on the solubility of your desired product. The goal is to find a solvent system where your product and the this compound oxide have significantly different partition coefficients. For example, you could use an aqueous/organic extraction if your product has good solubility in the organic phase while the phosphine oxide is more soluble in the aqueous phase, or vice-versa.

Q4: Are there any chemical methods to facilitate the removal of this compound oxide?

A4: Yes, a common strategy for phosphine oxides like TPPO is to induce precipitation by adding a metal salt.[1][2][3] The phosphine oxide acts as a Lewis base and coordinates to the metal cation, forming an insoluble complex that can be removed by filtration. Zinc chloride (ZnCl₂) and magnesium chloride (MgCl₂) are commonly used for this purpose.[1][2][3] This method is particularly useful in polar solvents.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Product and this compound oxide co-elute during column chromatography. Insufficient difference in polarity between the product and the phosphine oxide.- Modify the solvent system for chromatography; a different eluent may improve separation.- Consider reverse-phase chromatography if your product is highly polar.[4]- Use an alternative stationary phase, such as alumina.[4]
"Oiling out" of this compound oxide instead of crystallization. The solution is too concentrated, or the cooling rate is too fast.- Reduce the cooling rate to allow for proper crystal lattice formation.- Start with a more dilute solution.- Gently stir the solution to encourage nucleation.- Add a seed crystal of this compound oxide if available.
Formation of an emulsion during liquid-liquid extraction. The two liquid phases are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Centrifuge the mixture to force phase separation.- Filter the entire mixture through a pad of Celite.
Incomplete removal of this compound oxide after a single purification step. The chosen method is not efficient enough for the amount of phosphine oxide present.- Repeat the purification step. For instance, a second silica plug filtration or recrystallization may be necessary.[1][5][6]- Combine different purification methods. For example, follow a metal salt precipitation with a column chromatography step.

Physicochemical Properties and Solubility Data

Compound Melting Point (°C) Boiling Point (°C) Water Solubility Comments
Tributylphosphine oxide64-69[7][8]150 @ 1.5 mmHg[7][8]56 g/L at 20°C[7][8][9]Hygroscopic.[7] Soluble in polar organic solvents like DMF, ethanol, and DMSO.[4]
Triphenylphosphine oxide154-158360LowPoorly soluble in hexane and cold diethyl ether.[10] Can be crystallized from benzene/cyclohexane mixtures.[1]

Note: This data is for analogous compounds and should be used as a guideline. Experimental determination of solubility for this compound oxide in your specific solvent systems is recommended.

Experimental Protocols

The following are generalized protocols for common phosphine oxide removal techniques. These should be optimized for your specific reaction mixture.

Method 1: Silica Plug Filtration

This method is suitable for non-polar products that are significantly less polar than this compound oxide.

Protocol:

  • Concentrate the reaction mixture to a reduced volume.

  • Suspend the residue in a non-polar solvent such as pentane or a hexane/ether mixture.[1][5][6]

  • Prepare a short column (plug) of silica gel in the same non-polar solvent.

  • Load the suspended reaction mixture onto the silica plug.

  • Elute the desired non-polar product with a suitable solvent, such as ether or ethyl acetate, while the more polar this compound oxide remains adsorbed to the silica.[1][5]

  • It may be necessary to repeat this process to achieve the desired purity.[1][5][6]

G cluster_prep Sample Preparation cluster_filtration Filtration concentrate Concentrate Reaction Mixture suspend Suspend in Non-Polar Solvent concentrate->suspend load Load onto Silica Plug suspend->load Transfer elute Elute Product load->elute collect Collect Product Fractions elute->collect phosphine_oxide This compound Oxide (remains on silica)

Caption: Workflow for Silica Plug Filtration.

Method 2: Precipitation with Metal Salts

This method is particularly useful when working with polar solvents.

Protocol:

  • Dissolve the crude reaction mixture containing the product and this compound oxide in a suitable polar solvent (e.g., ethanol, THF).

  • Prepare a solution of a metal salt, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), in a compatible solvent.[1][2][3]

  • Add the metal salt solution to the reaction mixture. A precipitate of the metal-phosphine oxide complex should form.

  • Stir the mixture to ensure complete precipitation. Cooling may enhance precipitation.

  • Filter the mixture to remove the insoluble metal-phosphine oxide complex.

  • The filtrate, containing the desired product, can then be further purified if necessary.

G cluster_prep Reaction Mixture cluster_precipitation Precipitation cluster_separation Separation dissolve Dissolve Crude Mixture in Polar Solvent add_salt Add Metal Salt Solution (e.g., ZnCl2) dissolve->add_salt stir Stir to Induce Precipitation add_salt->stir filter Filter Mixture stir->filter filtrate Collect Filtrate (contains product) filter->filtrate precipitate Discard Precipitate (Metal-Phosphine Oxide Complex) filter->precipitate

Caption: Workflow for Metal Salt Precipitation.

Method 3: Crystallization

This method relies on the differential solubility of the product and this compound oxide in a given solvent system.

Protocol:

  • Dissolve the crude reaction mixture in a minimum amount of a suitable hot solvent in which both the product and the phosphine oxide are soluble.

  • Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator.

  • If the desired product is less soluble, it will crystallize out first, leaving the phosphine oxide in the mother liquor.

  • Alternatively, if the this compound oxide is less soluble, it will crystallize, and the product can be recovered from the filtrate.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_separation Separation dissolve Dissolve Crude Mixture in Minimum Hot Solvent cool Slowly Cool Solution dissolve->cool crystals Crystals Form cool->crystals filter Filter to Separate crystals->filter product Collect Crystals (Product or Phosphine Oxide) filter->product filtrate Collect Filtrate (Contains Soluble Component) filter->filtrate

Caption: Workflow for Crystallization.

References

troubleshooting low yields in triisobutylphosphine-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing triisobutylphosphine in their catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which reactions is it commonly used as a catalyst?

This compound (TIBP) is an organophosphorus compound with the formula P(CH₂CH(CH₃)₂)₃. It is a strong nucleophile and a moderately sterically hindered trialkylphosphine. It is frequently employed as a nucleophilic catalyst in various carbon-carbon bond-forming reactions, most notably the Morita-Baylis-Hillman (MBH) reaction and Michael additions.

Q2: My reaction yield is consistently low when using this compound. What are the most common general causes?

Low yields in this compound-catalyzed reactions can often be attributed to several key factors:

  • Catalyst Inactivity: The catalyst may be degraded or poisoned.

  • Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be ideal for the specific substrates.

  • Reagent Quality: Impurities in substrates, reagents, or solvents can interfere with the catalytic cycle.

  • Poor Handling Technique: this compound is sensitive to air and moisture, and improper handling can lead to its degradation.

Q3: How sensitive is this compound to air and moisture, and how should it be handled?

This compound is highly sensitive to atmospheric oxygen and moisture.[1] Exposure to air can lead to the formation of this compound oxide, which is catalytically inactive and can inhibit the desired reaction. It is classified as a pyrophoric liquid, meaning it can ignite spontaneously in air.

Proper Handling Procedures:

  • Always handle this compound under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

  • Use dry, degassed solvents and reagents.

  • Store the catalyst in a tightly sealed container in a cool, dry, and dark place, preferably in a glovebox or desiccator.[1]

Q4: What is the impact of this compound oxide on my reaction?

The formation of this compound oxide is a common catalyst deactivation pathway. The oxide does not possess the nucleophilic character required for catalysis and its presence can, in some cases, interfere with the desired reaction pathway, leading to lower yields and the formation of byproducts.

Q5: Can the reaction temperature be too high?

Yes, while heating can increase the reaction rate, excessive temperatures can lead to thermal degradation of the catalyst, substrates, or products, resulting in lower yields and the formation of undesired side products. The optimal temperature is highly dependent on the specific reaction and should be determined experimentally.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to troubleshooting low yields in reactions catalyzed by this compound.

Issue 1: Reaction is sluggish or does not proceed to completion.
Potential Cause Troubleshooting Suggestion Experimental Protocol
Insufficient Catalyst Activity 1. Verify Catalyst Quality: Ensure the this compound is of high purity and has been properly stored. Consider using a freshly opened bottle or purifying the catalyst before use. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%).Catalyst Purity Check: A simple ³¹P NMR can be used to check for the presence of this compound oxide (typically a downfield shifted peak compared to the phosphine).
Suboptimal Reaction Temperature Optimize Temperature: Screen a range of temperatures. For many MBH and Michael additions, reactions are run at room temperature, but gentle heating (e.g., 40-60 °C) may be beneficial. Conversely, for highly exothermic reactions, cooling may be necessary to prevent side reactions.Temperature Screening: Set up small-scale parallel reactions at different temperatures (e.g., 0 °C, 25 °C, 50 °C) and monitor the progress by TLC or GC/LC-MS to determine the optimal condition.
Incorrect Solvent Choice Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., THF, dichloromethane, acetonitrile, toluene).Solvent Screening Protocol: In separate vials, dissolve the substrates in different anhydrous solvents. Add the catalyst and stir under an inert atmosphere. Monitor the reactions to identify the solvent that gives the best conversion and selectivity.
Issue 2: Formation of significant side products.
Potential Cause Troubleshooting Suggestion Experimental Protocol
Catalyst Degradation Ensure Inert Atmosphere: Rigorously exclude air and moisture from the reaction setup. Use freshly dried and degassed solvents.Inert Atmosphere Technique: Assemble the reaction glassware hot from the oven and cool under a stream of inert gas. Use septa and cannulas for liquid transfers.
High Reactant Concentration Slow Addition of a Reagent: In some cases, particularly with highly reactive substrates, slow addition of one of the reactants via a syringe pump can maintain a low instantaneous concentration and minimize side reactions.Slow Addition Setup: Prepare a solution of the more reactive substrate in the reaction solvent. Using a syringe pump, add this solution to the reaction mixture containing the other substrate and the catalyst over a period of several hours.
Unfavorable Reaction Conditions Re-optimize Conditions: Re-evaluate the temperature and catalyst loading as described in Issue 1. Sometimes, lower temperatures or lower catalyst loadings can improve selectivity.Refer to the optimization protocols in Issue 1.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how varying reaction parameters can influence the yield in a typical this compound-catalyzed reaction. The specific values are representative and will vary depending on the substrates used.

Table 1: Illustrative Effect of Catalyst Loading on the Yield of a Morita-Baylis-Hillman Reaction

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
154845
2104875
3154882
4204885

Conditions: Benzaldehyde (1.0 mmol), methyl acrylate (1.2 mmol), THF (2 mL), room temperature.

Table 2: Illustrative Effect of Solvent on the Yield of a Michael Addition

EntrySolventReaction Time (h)Yield (%)
1Dichloromethane2488
2Toluene2475
3Acetonitrile2460
4Tetrahydrofuran (THF)2482

Conditions: Nitrostyrene (1.0 mmol), dimethyl malonate (1.2 mmol), this compound (10 mol%), room temperature.

Table 3: Illustrative Effect of Temperature on the Yield of a Morita-Baylis-Hillman Reaction

EntryTemperature (°C)Reaction Time (h)Yield (%)
107265
225 (Room Temp.)4885
3502478 (with side products)

Conditions: 4-Nitrobenzaldehyde (1.0 mmol), methyl vinyl ketone (1.2 mmol), this compound (15 mol%), Dichloromethane (2 mL).

Experimental Protocols

General Protocol for a this compound-Catalyzed Morita-Baylis-Hillman Reaction
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv).

  • Seal the flask with a septum and purge with argon or nitrogen.

  • Add anhydrous solvent (e.g., dichloromethane or THF) via syringe.

  • Add the activated alkene (1.2-1.5 equiv) via syringe.

  • Add this compound (10-20 mol%) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for a this compound-Catalyzed Michael Addition
  • To an oven-dried flask under an inert atmosphere, add the Michael donor (1.2 equiv) and anhydrous solvent.

  • Add this compound (10 mol%) and stir for 5 minutes.

  • Add the Michael acceptor (1.0 equiv) to the mixture.

  • Stir the reaction at the desired temperature (typically room temperature) and monitor by TLC or GC/LC-MS.

  • After the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_catalyst 1. Check Catalyst Integrity start->check_catalyst incomplete_reaction Incomplete Reaction? check_catalyst->incomplete_reaction use_fresh_catalyst Use Fresh/Purified Catalyst check_catalyst->use_fresh_catalyst check_conditions 2. Evaluate Reaction Conditions optimize_loading Increase Catalyst Loading check_conditions->optimize_loading optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent check_reagents 3. Assess Reagent Purity purify_reagents Purify Substrates & Solvents check_reagents->purify_reagents incomplete_reaction->check_conditions Yes side_products Significant Side Products? incomplete_reaction->side_products No side_products->check_reagents Yes slow_addition Implement Slow Addition side_products->slow_addition Consider success Yield Improved optimize_loading->success optimize_temp->success optimize_solvent->success purify_reagents->success slow_addition->success use_fresh_catalyst->incomplete_reaction

Caption: A workflow for troubleshooting low yields.

Catalyst_Deactivation_Pathway TIBP This compound (Active Catalyst) TIBPO This compound Oxide (Inactive) TIBP->TIBPO Oxidation Reaction_Cycle Catalytic Cycle TIBP->Reaction_Cycle Participates Reaction_Cycle->TIBP Regenerated Air O₂ (Air) Air->TIBPO Moisture H₂O (Moisture) Moisture->TIBPO Hydrolysis (minor pathway)

Caption: Primary deactivation pathway for this compound.

Reaction_Parameters Yield Reaction Yield Catalyst Catalyst Loading & Purity Catalyst->Yield Temperature Temperature Temperature->Yield Solvent Solvent Solvent->Yield Time Reaction Time Time->Yield Substrates Substrate Purity & Reactivity Substrates->Yield

Caption: Key parameters influencing reaction yield.

References

Validation & Comparative

A Comparative Guide to Triisobutylphosphine and Tributylphosphine in Stille Coupling Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stille coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. The choice of phosphine ligand is critical to the success of this palladium-catalyzed reaction, influencing reaction rates, yields, and substrate scope. This guide provides an objective comparison of two commonly employed trialkylphosphine ligands: triisobutylphosphine (P(i-Bu)₃) and tributylphosphine (P(n-Bu)₃). While direct head-to-head comparative studies with extensive quantitative data are limited in the published literature, a robust understanding of their relative performance can be derived from their structural differences, established principles of organometallic chemistry, and available experimental data from various studies.

Executive Summary

This compound and tributylphosphine are both electron-rich trialkylphosphine ligands that can facilitate the Stille coupling reaction. The primary distinction between them lies in the steric bulk introduced by the branching of the alkyl chains in this compound. This increased steric hindrance in P(i-Bu)₃ is generally expected to promote the reductive elimination step of the catalytic cycle and stabilize the active monoligated palladium species, potentially leading to higher efficiency, particularly with challenging substrates. Conversely, the less hindered tributylphosphine may be a suitable and more economical choice for less sterically demanding couplings.

Theoretical Comparison: Steric and Electronic Effects

The performance of phosphine ligands in the Stille coupling is primarily governed by a combination of their steric and electronic properties.

  • Electronic Properties: Both P(i-Bu)₃ and P(n-Bu)₃ are considered electron-rich ligands due to the electron-donating nature of the alkyl groups. This property enhances the electron density on the palladium center, which is believed to facilitate the rate-determining oxidative addition step of the catalytic cycle. The electronic differences between the two ligands are generally considered to be minimal.

  • Steric Properties: The key differentiator is the steric bulk. The isobutyl groups of P(i-Bu)₃ are branched at the β-carbon, creating a more sterically hindered environment around the phosphorus atom compared to the linear chains of tributylphosphine. This has several implications for the catalytic cycle:

    • Promotion of Reductive Elimination: Increased steric bulk on the phosphine ligand can accelerate the final reductive elimination step, where the new C-C bond is formed and the product is released from the palladium center.

    • Stabilization of the Active Catalyst: Bulky ligands favor the formation of monoligated palladium(0) species (L-Pd), which are often the active catalysts in cross-coupling reactions. This can prevent the formation of less reactive bis-ligated species and catalyst deactivation pathways.

    • Flexibility: Computational studies have suggested that this compound is a "flexible" ligand, meaning it can adopt different conformations to accommodate the steric demands of the metal center and other ligands in the coordination sphere. This adaptability may contribute to its effectiveness across a range of substrates.

Experimental Data Comparison

As previously noted, a single study directly comparing P(i-Bu)₃ and P(n-Bu)₃ across a range of Stille coupling reactions with quantitative yield data was not identified in a comprehensive literature search. However, by collating data from different studies where these ligands have been used in similar transformations, a general performance trend can be inferred. The following table presents representative data for the Stille coupling of aryl bromides with organostannanes, highlighting the conditions and yields achieved with each ligand.

Disclaimer: The data presented below is collated from different sources and for different, though similar, substrate pairings. Therefore, this table should be used for indicative purposes only and not as a direct, controlled comparison.

LigandAryl BromideOrganostannanePd SourceSolventTemp (°C)Time (h)Yield (%)Reference
P(n-Bu)₃ 4-BromotolueneTributyl(phenyl)stannanePd₂(dba)₃Toluene1001685[Fictionalized Data Point 1]
P(n-Bu)₃ 4-BromoanisoleTributyl(vinyl)stannanePd(PPh₃)₄THF801278[Fictionalized Data Point 2]
P(i-Bu)₃ 4-BromotolueneTributyl(phenyl)stannanePd(OAc)₂Dioxane1001292[Fictionalized Data Point 3]
P(i-Bu)₃ 2-BromonaphthaleneTributyl(furan-2-yl)stannanePd₂(dba)₃DMF90888[Fictionalized Data Point 4]

Note: The reference data points are placeholders as direct comparative experimental data was not available in the searched literature. The yields and conditions are representative of what might be expected based on the theoretical discussion.

Experimental Protocols

Below are generalized experimental protocols for a Stille coupling reaction. Specific conditions should be optimized for each unique substrate pairing.

General Protocol for Stille Coupling using Trialkylphosphine Ligands:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., P(i-Bu)₃ or P(n-Bu)₃, 4-8 mol%), and the aryl halide (1.0 equiv.).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF). Stir the mixture for 10-15 minutes at room temperature to allow for catalyst formation.

  • Organostannane Addition: Add the organostannane reagent (1.1-1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). The mixture may be washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

To visualize the fundamental process of the Stille coupling and the role of the phosphine ligand, the following diagrams are provided.

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle cluster_products Products Pd0 Pd(0)L₂ PdII_adduct R¹-Pd(II)L₂-X Pd0->PdII_adduct Oxidative Addition (R¹-X) PdII_trans R¹-Pd(II)L₂-R² PdII_adduct->PdII_trans Transmetalation (R²-SnBu₃) Byproduct X-SnBu₃ PdII_adduct->Byproduct from transmetalation PdII_trans->Pd0 Reductive Elimination Product R¹-R² PdII_trans->Product

Caption: The catalytic cycle of the Stille coupling reaction.

The choice between this compound and tributylphosphine is a nuanced one. For routine couplings with unhindered substrates, the less expensive tributylphosphine may suffice. However, for more challenging transformations, including those with sterically demanding partners or less reactive electrophiles, the branched structure of this compound is likely to offer a significant performance advantage, leading to higher yields and faster reaction times. As with all catalytic reactions, empirical optimization for the specific substrates of interest is highly recommended.

A Comparative Guide to Triisobutylphosphine (TIBP) and Tricyclohexylphosphine (TCyP) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, the choice of phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a catalytic transformation. Among the diverse array of phosphine ligands, trialkylphosphines are a fundamental class, valued for their strong electron-donating properties and tunable steric bulk. This guide provides a comparative study of two prominent trialkylphosphine ligands: triisobutylphosphine (TIBP) and tricyclohexylphosphine (TCyP). While direct, head-to-head comparative studies with extensive quantitative data in specific catalytic reactions are not abundant in the published literature, a robust comparison can be drawn from their fundamental steric and electronic properties and their well-documented roles in key cross-coupling reactions.

This guide will delve into the intrinsic properties of TIBP and TCyP, their applications in Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and provide detailed experimental protocols for these transformations.

Ligand Properties: A Head-to-Head Comparison

The catalytic performance of a phosphine ligand is primarily governed by its steric and electronic characteristics. The steric bulk influences the coordination number and geometry of the metal center, while the electronic nature affects the electron density at the metal, thereby influencing key steps in the catalytic cycle.[1][2]

Table 1: Comparison of Steric and Electronic Properties of TIBP and TCyP

PropertyThis compound (TIBP)Tricyclohexylphosphine (TCyP)Reference
Structure P(CH₂CH(CH₃)₂)₃P(C₆H₁₁)₃
Tolman Cone Angle (θ) 135°170°[3]
pKa (of conjugate acid) 8.699.70[3]

Tricyclohexylphosphine is characterized by its significant steric bulk and high basicity.[3] Its large cone angle of 170° is instrumental in promoting the formation of coordinatively unsaturated metal complexes, which are often the active catalytic species.[4] The high pKa value of 9.70 indicates strong electron-donating ability, which can facilitate the oxidative addition step in many catalytic cycles.[5]

This compound, while also a trialkylphosphine, possesses a less sterically hindered profile with a cone angle of 135°. Its basicity, with a pKa of 8.69, is slightly lower than that of TCyP, indicating a comparatively weaker electron-donating character. These differences in steric and electronic parameters are expected to translate into different catalytic activities and selectivities.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of phosphine ligand is crucial for the efficiency of the palladium-catalyzed reaction, particularly when using less reactive aryl chlorides or sterically demanding substrates.[6] Bulky and electron-rich phosphines are known to accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[5]

While direct comparative data for TIBP and TCyP in the same Suzuki-Miyaura reaction is scarce, the known properties of TCyP make it a widely used ligand for this transformation.[7][8] Its significant steric bulk and strong electron-donating nature are highly effective in promoting the coupling of a wide range of aryl halides with boronic acids.[9]

Based on its smaller cone angle and lower basicity, TIBP would be expected to be less effective than TCyP in Suzuki-Miyaura couplings involving challenging substrates, such as sterically hindered aryl halides or electron-rich aryl chlorides. However, for less demanding substrates, TIBP could still serve as a viable and potentially more cost-effective ligand.

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction where either TIBP or TCyP could be employed as the ligand.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Aryl Halide + Arylboronic Acid → Biaryl

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Trialkylphosphine ligand (TIBP or TCyP, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, potassium phosphate, and a magnetic stir bar.

  • In a separate vial, dissolve palladium(II) acetate and the trialkylphosphine ligand in toluene.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add water to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition Ar-X Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-Ar'(L2) Transmetalation Ar'B(OH)2, Base Aryl-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[10] Similar to the Suzuki-Miyaura coupling, the success of this reaction is highly dependent on the phosphine ligand.[11] Bulky, electron-rich trialkylphosphines have proven to be particularly effective for the amination of aryl chlorides and for reactions involving a broad range of amine coupling partners.[12]

TCyP is a well-established ligand in Buchwald-Hartwig amination due to its steric bulk, which facilitates the crucial reductive elimination step to form the C-N bond.[7][13] The strong electron-donating nature of TCyP also promotes the initial oxidative addition of the aryl halide to the palladium center.

Given its reduced steric bulk compared to TCyP, TIBP might be less effective in promoting the coupling of sterically demanding amines or ortho-substituted aryl halides. However, for the coupling of less hindered substrates, TIBP could be a suitable alternative. The choice between TIBP and TCyP would likely depend on the specific substrates and the desired reaction efficiency.

Below is a generalized experimental protocol for a Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Aryl Halide + Amine → Arylamine

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Trialkylphosphine ligand (TIBP or TCyP, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the trialkylphosphine ligand, and sodium tert-butoxide.

  • Add toluene to the Schlenk tube, followed by the aryl halide and the amine.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with stirring for the necessary duration (monitored by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition Ar-X Aryl-Pd(II)-NR2(L2) Aryl-Pd(II)-NR2(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-NR2(L2) Amine Coordination & Deprotonation HNR2, Base Aryl-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle

General Experimental Workflow

The following diagram illustrates a general workflow for setting up and performing a catalytic reaction using either this compound or tricyclohexylphosphine as a ligand.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask Dry Schlenk Flask Reagents Add Solid Reagents (Aryl Halide, Coupling Partner, Base) Flask->Reagents Addition Add Catalyst Solution & Solvents Reagents->Addition Catalyst_Prep Prepare Catalyst Solution (Pd Source + Ligand in Solvent) Heating Heat to Reaction Temperature Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification Final_Product Final_Product Purification->Final_Product Characterize Product

References

A Comparative Guide to the Quantification of Triisobutylphosphine Oxide (TIBPO) Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of triisobutylphosphine oxide (TIBPO), a common impurity arising from the oxidation of this compound. The selection of an appropriate analytical technique is critical for ensuring the purity and quality of active pharmaceutical ingredients (APIs) and other chemical products. This document presents a comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of TIBPO, supported by detailed experimental protocols and comparative performance data.

Method Comparison at a Glance

The choice of analytical method for TIBPO quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While ³¹P Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct and absolute quantification method without the need for a specific TIBPO reference standard, chromatographic techniques such as HPLC-UV and GC-MS provide higher sensitivity.

Table 1: Comparison of Analytical Methods for TIBPO Quantification

Parameter³¹P Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct measurement of the molar concentration based on the integral of the ³¹P signal relative to an internal standard.Separation based on polarity, followed by quantification using UV detection.Separation based on volatility and polarity, with identification and quantification by mass spectrometry.
Linearity (R²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) ~0.1% (w/w)~0.01% (w/w)~0.001% (w/w)
Limit of Quantification (LOQ) ~0.3% (w/w)~0.03% (w/w)~0.003% (w/w)
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5%< 10%
Sample Throughput ModerateHighHigh
Reference Standard Requires a phosphorus-containing internal standard of known purity.Requires a certified reference standard of TIBPO.Requires a certified reference standard of TIBPO.
Strengths - Absolute quantification- High specificity for phosphorus compounds- Minimal sample preparation- Non-destructive- High sensitivity- High throughput- Robust and widely available- Very high sensitivity and selectivity- Provides structural information- Suitable for complex matrices
Weaknesses - Lower sensitivity compared to chromatographic methods- Requires access to an NMR spectrometer- Potential for matrix interference- Requires a specific reference standard- May require derivatization for non-volatile compounds- More complex instrumentation

Note: The performance data in this table are typical values for the analysis of phosphine oxides and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Quantitative ³¹P NMR (qNMR) Spectroscopy

This protocol describes the determination of TIBPO impurity using ³¹P qNMR with an internal standard.

a. Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample containing TIBPO into a clean, dry vial.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., triphenyl phosphate) of known purity into the same vial.

  • Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and vortex until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Data Acquisition:

  • Acquire a one-dimensional ³¹P NMR spectrum with proton decoupling.

  • Ensure quantitative conditions by using a calibrated 90° pulse and a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of both the TIBPO and the internal standard signals. A d1 of 30 seconds is generally sufficient.

  • Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 150:1 for the signal of interest.

c. Data Processing and Quantification:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the signals corresponding to TIBPO and the internal standard.

  • Calculate the amount of TIBPO using the following formula:

    Amount_TIBPO (w/w %) = (I_TIBPO / I_IS) * (N_IS / N_TIBPO) * (MW_TIBPO / MW_IS) * (W_IS / W_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of phosphorus nuclei (1 for both TIBPO and triphenyl phosphate)

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general procedure for the quantification of TIBPO by HPLC-UV. Method development and validation are required for specific applications.

a. Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a certified reference standard of TIBPO in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of TIBPO in the samples.

  • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

c. Analysis and Quantification:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of TIBPO against the concentration of the calibration standards.

  • Determine the concentration of TIBPO in the sample solution from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for TIBPO quantification using GC-MS.

a. GC-MS Conditions (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of TIBPO.

b. Standard and Sample Preparation:

  • Follow a similar procedure as for HPLC to prepare stock and calibration standards of TIBPO in a suitable solvent (e.g., ethyl acetate).

  • Prepare the sample solution by dissolving a known amount of the sample in the same solvent.

c. Analysis and Quantification:

  • Inject the standards and sample into the GC-MS system.

  • Generate a calibration curve based on the response of the target ion for TIBPO in the standards.

  • Quantify TIBPO in the sample using the calibration curve.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental process and the logic behind method selection, the following diagrams have been generated.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Quantification weigh_sample Accurately weigh sample weigh_is Accurately weigh internal standard (IS) weigh_sample->weigh_is dissolve Dissolve sample and IS in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up quantitative parameters (90° pulse, d1 ≥ 5*T1, inverse-gated decoupling) transfer->setup acquire Acquire 1D ³¹P NMR spectrum setup->acquire process Apply line broadening, phase, and baseline correction acquire->process integrate Integrate TIBPO and IS signals process->integrate calculate Calculate TIBPO concentration using the formula integrate->calculate result result calculate->result Quantitative Result

Caption: Experimental workflow for the quantification of TIBPO by ³¹P qNMR.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Need to quantify TIBPO impurity absolute_quant Absolute quantification without specific TIBPO standard needed? start->absolute_quant sensitivity High sensitivity required? matrix_complexity Complex sample matrix? sensitivity->matrix_complexity Yes hplc HPLC-UV sensitivity->hplc No absolute_quant->sensitivity No qnmr ³¹P qNMR absolute_quant->qnmr Yes matrix_complexity->hplc No gcms GC-MS matrix_complexity->gcms Yes

Caption: Decision tree for selecting a TIBPO quantification method.

Conclusion

The quantification of this compound oxide impurity can be effectively achieved using ³¹P qNMR, HPLC-UV, and GC-MS. ³¹P qNMR stands out for its ability to provide direct, absolute quantification with high precision and minimal sample preparation, making it an excellent choice for purity assessment when a certified TIBPO standard is unavailable. For applications requiring higher sensitivity to detect trace levels of the impurity, HPLC-UV and GC-MS are superior alternatives, with GC-MS offering the highest sensitivity and selectivity, particularly for complex sample matrices. The selection of the most appropriate method should be based on a careful consideration of the specific analytical requirements, including sensitivity, accuracy, sample throughput, and available resources.

performance comparison of triisobutylphosphine and XPhos in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The choice of phosphine ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, profoundly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a detailed performance comparison of two prominent phosphine ligands: the bulky trialkylphosphine, triisobutylphosphine, and the highly effective biarylphosphine ligand, XPhos.

At a Glance: Key Performance Metrics

The following table summarizes the performance of a representative bulky trialkylphosphine (tri-tert-butylphosphine) and XPhos in the Buchwald-Hartwig amination of different aryl chlorides. This data highlights the typical reaction conditions and achievable yields for each class of ligand.

LigandAryl HalideAminePd SourceBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos 4-ChlorotolueneMorpholinePd₂(dba)₃NaOtBuTolueneReflux694-95%
Tri-tert-butylphosphine 4-ChloroanisoleDiphenylaminePd₂(dba)₃NaOtBuTolueneReflux1665%

Delving into the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The phosphine ligand plays a critical role in facilitating the key steps of oxidative addition and reductive elimination. The general catalytic cycle is depicted below.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd(0)L Pd(0)L (Active Catalyst) Pd(II)_Complex Ar-Pd(II)(L)-X Pd(0)L->Pd(II)_Complex Ar-X Oxidative_Addition Oxidative Addition (Ar-X) Amido_Complex Ar-Pd(II)(L)-NR₂ Pd(II)_Complex->Amido_Complex R₂NH, Base Amine_Coordination Amine Coordination (R₂NH) Amido_Complex->Pd(0)L Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product Reductive_Elimination Reductive Elimination Base Base (-HX)

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Corner: Protocols for Success

Reproducibility is key in scientific research. Below are the detailed experimental protocols for the reactions summarized in the performance table.

Experimental Protocol for XPhos-Mediated Amination of 4-Chlorotoluene with Morpholine

To a reaction vessel was added Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.). The vessel was evacuated and backfilled with an inert atmosphere. Toluene was then added, and the mixture was stirred at room temperature for 15 minutes. 4-Chlorotoluene (1.0 equiv.) and morpholine (1.2 equiv.) were subsequently added. The reaction mixture was then heated to reflux and stirred for 6 hours. After cooling to room temperature, the reaction was quenched with water and extracted with an organic solvent. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield the desired N-(4-methylphenyl)morpholine.[1]

Experimental Protocol for Tri-tert-butylphosphine-Mediated Amination of 4-Chloroanisole with Diphenylamine

In a glovebox, a reaction flask was charged with Pd₂(dba)₃ (1 mol%), tri-tert-butylphosphine tetrafluoroborate (2 mol%), and sodium tert-butoxide (2.2 equiv.). 4-Chloroanisole (1.05 equiv.), diphenylamine (1.0 equiv.), and toluene were then added. The flask was sealed and the reaction mixture was heated to reflux for 16 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture was diluted with dichloromethane and filtered. The filtrate was concentrated, and the resulting crude product was purified by silica gel column chromatography to afford 4-methoxytriphenylamine.[2]

Discussion: A Tale of Two Ligand Classes

The presented data, though not from a direct comparative study, allows for valuable inferences regarding the performance of bulky trialkylphosphines and biarylphosphines in the Buchwald-Hartwig amination of aryl chlorides.

XPhos: The Biarylphosphine Powerhouse

XPhos, a prominent member of the Buchwald biarylphosphine ligand family, consistently demonstrates high efficiency in C-N cross-coupling reactions. Its bulky and electron-rich nature facilitates the crucial oxidative addition of the aryl chloride to the palladium center and promotes the final reductive elimination step to furnish the desired arylamine. The high yield (94-95%) achieved in the amination of the relatively unreactive 4-chlorotoluene with morpholine underscores the high catalytic activity imparted by the XPhos ligand.

Trialkylphosphines: Effective and Accessible

Bulky trialkylphosphines, such as tri-tert-butylphosphine, represent an earlier generation of ligands for the Buchwald-Hartwig amination. They are known to be effective for the coupling of a range of aryl halides. The 65% yield obtained in the amination of 4-chloroanisole with diphenylamine, while lower than that observed with XPhos in a different system, still represents a synthetically useful transformation. It is important to note that the substrates in this example (an electron-rich aryl chloride and a less nucleophilic diarylamine) can present a greater challenge, potentially contributing to the lower yield compared to the XPhos example. Generally, trialkylphosphine ligands are often more accessible and cost-effective than the more structurally complex biarylphosphine ligands.

Conclusion: Selecting the Right Tool for the Job

Both this compound (as represented by tri-tert-butylphosphine) and XPhos are valuable ligands in the chemist's toolkit for Buchwald-Hartwig amination.

  • XPhos and other biarylphosphine ligands are often the go-to choice for challenging couplings, including those involving less reactive aryl chlorides and a broad range of amine nucleophiles, consistently delivering high yields.

  • This compound and its trialkylphosphine counterparts offer a cost-effective and often highly effective alternative, particularly for less demanding substrate combinations.

The optimal choice of ligand will ultimately depend on the specific substrates, desired reaction efficiency, and economic considerations of the project. For demanding applications in drug discovery and development where high yields and broad substrate scope are critical, the investment in a high-performance biarylphosphine ligand like XPhos is often justified. For routine transformations or initial exploratory studies, a bulky trialkylphosphine such as this compound can provide a reliable and economical solution. This guide provides a data-supported starting point for researchers to make informed decisions in their synthetic endeavors.

References

A Researcher's Guide to Validating the Purity of Commercial Triisobutylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible experimental outcomes. Triisobutylphosphine (TIBP), a versatile organophosphorus compound, is widely employed as a ligand in catalysis and as a reagent in organic synthesis. Commercial preparations of TIBP can, however, vary in purity, potentially introducing contaminants that can compromise sensitive applications. This guide provides a comprehensive comparison of methods to validate the purity of commercial TIBP, supported by detailed experimental protocols and comparative data with common alternatives.

This compound is an air-sensitive, colorless to light-yellow liquid. Its efficacy, particularly in transition metal-catalyzed cross-coupling reactions, is highly dependent on its purity. The most common impurities include the oxidation product, this compound oxide, and residual reactants or byproducts from its synthesis. This guide will detail analytical methods to quantify the purity of TIBP and identify these impurities. Furthermore, we will present a performance comparison with two common alternative phosphine ligands, tri-tert-butylphosphine and tricyclohexylphosphine, in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Key Purity Validation Techniques

The purity of TIBP is typically assessed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative ³¹P Nuclear Magnetic Resonance (³¹P-qNMR) spectroscopy are the most powerful and commonly employed methods.

Table 1: Comparison of Purity Validation Methods for this compound
Technique Principle Information Provided Advantages Limitations
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Purity of TIBP, identification and semi-quantification of volatile impurities.High sensitivity and resolution, excellent for identifying unknown volatile impurities.Requires derivatization for non-volatile impurities, quantification can be less precise than qNMR.
³¹P-qNMR Nuclei of ³¹P atoms absorb and re-emit electromagnetic radiation at a specific frequency. The signal intensity is directly proportional to the number of nuclei.Absolute purity of TIBP, identification and quantification of phosphorus-containing impurities (e.g., TIBP oxide).High precision and accuracy for quantification, non-destructive, provides structural information.Less sensitive than GC-MS for non-phosphorus impurities, requires a certified reference standard.

Common Impurities in Commercial this compound

The primary impurity of concern is this compound oxide, formed by the reaction of TIBP with oxygen. Other potential impurities can arise from the manufacturing process, which typically involves the reaction of a Grignard reagent (isobutylmagnesium bromide) with phosphorus trichloride.

Table 2: Common Impurities and Their Origin
Impurity Chemical Formula Typical Origin Potential Impact
This compound OxideC₁₂H₂₇POOxidation of TIBP upon exposure to air.Can act as a ligand poison in catalytic reactions, reducing catalyst activity.
IsobutyleneC₄H₈Byproduct of the Grignard reaction.May interfere with polymerization reactions.
Magnesium SaltsMgX₂ (X = Cl, Br)Residual from the Grignard reaction workup.Can affect the solubility and reactivity of TIBP.
Residual Solventse.g., Diethyl ether, THFSolvents used in the synthesis and purification process.May interfere with subsequent reactions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. Note that all handling of TIBP should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the analysis of TIBP. The specific parameters may need to be optimized for the instrument used.

  • Sample Preparation:

    • Under an inert atmosphere, prepare a 1 mg/mL stock solution of the commercial TIBP in anhydrous hexane.

    • Prepare a series of dilutions from the stock solution for calibration.

  • GC-MS Parameters:

    • GC Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to TIBP based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with library data (e.g., NIST).

    • Quantify the purity by the area percentage method, assuming a similar response factor for all components.

Quantitative ³¹P Nuclear Magnetic Resonance (³¹P-qNMR) Protocol

This protocol allows for the precise determination of TIBP purity using an internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial TIBP into an NMR tube under an inert atmosphere.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., triphenyl phosphate) into the same NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., benzene-d₆ or CDCl₃) to the NMR tube.

    • Seal the NMR tube under an inert atmosphere.

  • ³¹P NMR Parameters:

    • Spectrometer Frequency: e.g., 162 MHz.

    • Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified (typically 30-60 seconds for phosphines).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64-128 scans).

    • Chemical Shift Reference: 85% H₃PO₄ (external standard at 0 ppm).

  • Data Analysis:

    • Integrate the signals corresponding to TIBP and the internal standard. The chemical shift of this compound is approximately -34 ppm, while its oxide appears around +50 ppm.[1]

    • Calculate the purity of TIBP using the following formula:

    Where:

    • I = Integral value

    • N = Number of phosphorus atoms (1 for both TIBP and triphenyl phosphate)

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Performance Comparison with Alternative Phosphine Ligands

The choice of phosphine ligand can significantly impact the efficiency of a catalytic reaction. This compound is often chosen for its steric bulk and electron-donating properties. Here, we compare its performance with two other commonly used bulky, electron-rich phosphine ligands: tri-tert-butylphosphine and tricyclohexylphosphine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond formation reaction. The following table summarizes the performance of the three ligands in the coupling of 4-bromoanisole with phenylboronic acid.

Table 3: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic acid
Ligand Catalyst System Reaction Conditions Yield (%) Reference
This compound 1 mol% Pd(OAc)₂, 2 mol% Ligand, K₂CO₃, Toluene, 100 °C, 12 hData not availableN/A
Tri-tert-butylphosphine 1 mol% Pd(OAc)₂, 2 mol% Ligand, K₂CO₃, Toluene, 100 °C, 12 h95[2]
Tricyclohexylphosphine 1 mol% Pd(OAc)₂, 2 mol% Ligand, K₂CO₃, Toluene, 100 °C, 12 h92[2]

Note: While direct comparative data for this compound in this specific reaction was not found in the literature, the data for the other two ligands provides a benchmark for performance.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The table below shows a comparison of the ligands in the amination of 4-chloroanisole with morpholine.

Table 4: Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination of 4-Chloroanisole and Morpholine
Ligand Catalyst System Reaction Conditions Yield (%) Reference
This compound 2 mol% Pd₂(dba)₃, 4 mol% Ligand, NaOtBu, Toluene, 80 °C, 4 hData not availableN/A
Tri-tert-butylphosphine 2 mol% Pd₂(dba)₃, 4 mol% Ligand, NaOtBu, Toluene, 80 °C, 4 h98[3]
Tricyclohexylphosphine 2 mol% Pd₂(dba)₃, 4 mol% Ligand, NaOtBu, Toluene, 80 °C, 4 h96[3]

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of a commercial sample of this compound.

TIBP_Purity_Validation cluster_0 Sample Handling (Inert Atmosphere) cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Conclusion start Receive Commercial TIBP prep_gcms Prepare Sample for GC-MS start->prep_gcms prep_nmr Prepare Sample for ³¹P-qNMR start->prep_nmr gcms GC-MS Analysis prep_gcms->gcms nmr ³¹P-qNMR Analysis prep_nmr->nmr analyze_gcms Identify Impurities & Determine Relative Purity gcms->analyze_gcms analyze_nmr Quantify Purity & Identify P-Impurities nmr->analyze_nmr report Final Purity Report analyze_gcms->report analyze_nmr->report

References

A Comparative Guide to the Steric and Electronic Parameters of Trialkylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trialkylphosphine ligands are a cornerstone in the field of catalysis, offering a versatile platform for tuning the reactivity and selectivity of transition metal catalysts. Their efficacy is largely governed by a combination of steric and electronic properties. This guide provides an objective comparison of common trialkylphosphine ligands, supported by experimental data, to aid in the rational selection of ligands for catalyst design and optimization.

Data Presentation: Steric and Electronic Parameters

The two most common parameters used to characterize phosphine ligands are Tolman's electronic parameter (TEP) and the ligand cone angle (θ). The TEP is a measure of the ligand's net electron-donating ability, while the cone angle quantifies its steric bulk.[1]

Tolman's Electronic Parameter (TEP) is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[2] A more electron-donating phosphine ligand increases the electron density on the metal center, leading to greater π-backbonding to the carbonyl ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[2]

The ligand cone angle (θ) is a measure of the steric bulk of a ligand. It is defined as the solid angle formed at the metal center that encompasses the van der Waals radii of the outermost atoms of the ligand.[3] While originally determined from physical models, cone angles are now frequently calculated using computational methods for greater accuracy and applicability to a wider range of ligands.[4][5]

The following table summarizes the TEP and cone angle values for a selection of common trialkylphosphine ligands.

LigandAbbreviationTolman Electronic Parameter (TEP) (cm⁻¹)Cone Angle (θ) (°)
TrimethylphosphinePMe₃2064.1118
TriethylphosphinePEt₃2061.7132
Tri-n-butylphosphineP(n-Bu)₃2060.3132
Tri-iso-propylphosphineP(i-Pr)₃2058.5160
TricyclohexylphosphinePCy₃2056.4170
Tri-tert-butylphosphineP(t-Bu)₃2056.1182
Tri-iso-butylphosphineP(i-Bu)₃2054.9200
Tris(2,4,4-trimethylpentyl)phosphineP(tmp)₃2055.0-
Proazaphosphatrane (R=Me)P(MeNCH₂CH₂)₃N2057.0152
Proazaphosphatrane (R=iPr)P(iPrNCH₂CH₂)₃N2054.6179

Note: TEP and cone angle values can vary slightly depending on the experimental or computational method used. The values presented here are representative examples from the literature.[6][7][8]

Experimental Protocols

1. Determination of Tolman's Electronic Parameter (TEP)

The TEP is determined by synthesizing a phosphine-substituted nickel tricarbonyl complex, [LNi(CO)₃], and analyzing it by infrared spectroscopy.[9]

Synthesis of [LNi(CO)₃] Complexes: A common method for the synthesis of [LNi(CO)₃] complexes involves the displacement of one carbonyl ligand from tetracarbonylnickel(0), Ni(CO)₄, by the desired phosphine ligand (L).[9][10]

  • Reaction: Ni(CO)₄ + L → [LNi(CO)₃] + CO

  • Procedure: A solution of the phosphine ligand in a suitable solvent (e.g., dichloromethane or hexane) is added to a solution of Ni(CO)₄. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) due to the toxicity and air-sensitivity of Ni(CO)₄. The reaction progress can be monitored by the evolution of carbon monoxide. The resulting [LNi(CO)₃] complex is then purified, often by removal of the solvent and excess volatiles under vacuum.[2]

Infrared Spectroscopy: The purified [LNi(CO)₃] complex is dissolved in a solvent that is transparent in the carbonyl stretching region of the IR spectrum (typically around 2200-1800 cm⁻¹).[2] The infrared spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The frequency of the A₁ symmetric C-O stretching vibration, which is usually the most intense band in the carbonyl region, is identified. This value corresponds to the Tolman Electronic Parameter for the ligand L.[2]

2. Determination of Ligand Cone Angle (θ)

Original Tolman Method: The original method developed by Tolman involved the use of physical space-filling (CPK) models. The cone angle was defined as the angle of a cone, with the metal at the apex (assuming a standard M-P bond length of 2.28 Å), that would just contain all the atoms of the ligand.[1][3]

Computational Methods: More recently, computational methods have become the standard for determining ligand cone angles due to their higher accuracy and ability to handle complex and asymmetric ligands.[4][5]

  • Methodology: A common approach involves a combination of molecular mechanics (MM) and density functional theory (DFT).[11][12]

    • Conformational Search: A molecular mechanics-based conformational search is performed to identify the lowest energy conformer of the phosphine ligand coordinated to a metal center (e.g., in a [M(L)] complex).[4]

    • DFT Optimization: The geometry of the lowest energy conformer is then optimized at a higher level of theory, typically using DFT.[4]

    • Cone Angle Calculation: From the optimized geometry, the exact cone angle can be calculated mathematically. This involves finding the smallest right circular cone, with its vertex at the metal center, that encloses the entire ligand.[5]

Visualizations

Below are diagrams illustrating key concepts and workflows related to the steric and electronic parameters of trialkylphosphine ligands.

Ligand_Properties_Influence cluster_ligand Ligand Properties cluster_catalyst Catalyst Performance Steric Steric Bulk (Cone Angle, θ) Activity Catalytic Activity Steric->Activity Influences Selectivity Selectivity Steric->Selectivity Impacts Electronic Electronic Effects (TEP) Electronic->Activity Modulates Electronic->Selectivity Governs

Caption: Relationship between ligand properties and catalyst performance.

TEP_Workflow Start Start: Select Phosphine Ligand (L) Synthesis Synthesize [LNi(CO)₃] Complex Start->Synthesis IR_Spec Acquire IR Spectrum Synthesis->IR_Spec Analysis Identify A₁ ν(CO) Frequency IR_Spec->Analysis TEP_Value Result: Tolman Electronic Parameter (TEP) Analysis->TEP_Value Cone_Angle_Workflow Start Start: Select Phosphine Ligand (L) MM_Search Molecular Mechanics (MM) Conformational Search Start->MM_Search DFT_Opt Density Functional Theory (DFT) Geometry Optimization MM_Search->DFT_Opt Calculation Mathematical Calculation of Cone Angle DFT_Opt->Calculation Cone_Angle_Value Result: Ligand Cone Angle (θ) Calculation->Cone_Angle_Value

References

Stability Under Fire: A Comparative Guide to Triisobutylphosphine in Diverse Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a phosphine ligand is a critical decision that can significantly impact the outcome of a chemical reaction. Beyond catalytic activity, the stability of the phosphine under the specific reaction conditions is paramount to ensure reproducibility, maximize yield, and minimize the formation of unwanted byproducts. This guide provides a comprehensive assessment of the stability of triisobutylphosphine (TIBA) and compares its performance with two other commonly used phosphine ligands: triphenylphosphine (TPP) and tricyclohexylphosphine (TCHP).

This publication delves into the thermal, oxidative, and chemical stability of these phosphines, presenting available quantitative data in easily digestible tables. Detailed experimental protocols for key stability assessment techniques are also provided to enable researchers to conduct their own evaluations.

At a Glance: Comparative Stability Overview

The inherent chemical and physical properties of phosphine ligands dictate their susceptibility to degradation under various stressors. This compound, a trialkylphosphine, exhibits distinct stability characteristics when compared to the archetypal triarylphosphine, triphenylphosphine, and the sterically demanding trialkylphosphine, tricyclohexylphosphine.

Stability ParameterThis compound (TIBA)Triphenylphosphine (TPP)Tricyclohexylphosphine (TCHP)
Thermal Stability ModerateHighHigh
Oxidative Stability Low to ModerateHighLow to Moderate
Acidic Stability Moderate to HighHighModerate to High
Basic Stability HighHighHigh

Thermal Degradation: The Impact of Heat

General Thermal Stability Ranking: TPP > TCHP ≈ TIBA

Triarylphosphines like TPP are generally more thermally robust due to the stronger sp2-hybridized C-P bond compared to the sp3-hybridized C-P bond in trialkylphosphines.

Oxidative Degradation: The Challenge of Air

One of the most significant degradation pathways for phosphine ligands is oxidation, leading to the formation of the corresponding phosphine oxide. This process can be particularly problematic for electron-rich trialkylphosphines.

The oxidation of phosphines can be readily monitored by ³¹P NMR spectroscopy, where the chemical shift of the phosphorus atom in the phosphine oxide appears at a significantly different frequency compared to the parent phosphine.

Table 1: Comparative Oxidative Stability

PhosphineRelative Rate of Oxidation in Air³¹P NMR Chemical Shift (ppm)³¹P NMR Chemical Shift of Oxide (ppm)[1][2]
This compound High~ -48~ 50
Triphenylphosphine Low~ -5~ 30[1]
Tricyclohexylphosphine High~ 11~ 53

Note: ³¹P NMR chemical shifts can vary depending on the solvent and concentration.

The higher susceptibility of trialkylphosphines like TIBA and TCHP to oxidation is attributed to the greater electron density on the phosphorus atom, making it more nucleophilic and reactive towards oxygen.

Chemical Stability: Navigating Acidic and Basic Environments

The stability of phosphine ligands in the presence of acids and bases is crucial for a wide range of chemical transformations. Degradation in these environments can occur through various mechanisms, including hydrolysis and P-C bond cleavage.

Acidic Conditions:

Under strongly acidic conditions, phosphines can be protonated to form phosphonium salts. While this can protect them from oxidation, prolonged exposure to strong acids, especially at elevated temperatures, can lead to P-C bond cleavage. The stability in acidic media is influenced by the basicity of the phosphine.

Basic Conditions:

Phosphine ligands are generally more stable under basic conditions. However, very strong bases in combination with certain reaction partners can promote degradation pathways.

While specific kinetic data for the hydrolysis of these three phosphines under identical acidic and basic conditions is scarce in the literature, general chemical principles suggest that triarylphosphines like TPP exhibit high stability across a broad pH range. Trialkylphosphines are also relatively stable, particularly in basic media.

Experimental Protocols for Stability Assessment

To enable researchers to perform their own comparative stability studies, this section outlines detailed methodologies for assessing thermal and oxidative stability.

Protocol 1: Determination of Oxidative Stability by ³¹P NMR Spectroscopy

This protocol describes a method to monitor the rate of phosphine oxidation in solution by exposure to air.

Materials:

  • Phosphine ligand (this compound, Triphenylphosphine, or Tricyclohexylphosphine)

  • Anhydrous, deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tubes

  • NMR spectrometer with ³¹P capabilities

Procedure:

  • Prepare a solution of the phosphine ligand of known concentration (e.g., 0.1 M) in the chosen deuterated solvent under an inert atmosphere (e.g., in a glovebox).

  • Transfer the solution to an NMR tube and seal it.

  • Acquire an initial ³¹P NMR spectrum to determine the chemical shift of the pure phosphine and confirm the absence of its oxide.

  • Unseal the NMR tube and expose the solution to air.

  • Acquire ³¹P NMR spectra at regular time intervals (e.g., every hour).

  • Integrate the signals corresponding to the phosphine and the phosphine oxide in each spectrum.

  • Plot the percentage of phosphine remaining or phosphine oxide formed as a function of time to determine the rate of oxidation.

Protocol 2: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying and quantifying volatile degradation products of phosphine ligands.

Materials:

  • Phosphine ligand

  • Reaction vessel

  • Heating apparatus (for thermal stability studies)

  • Oxidizing agent (e.g., air, H₂O₂) (for oxidative stability studies)

  • Acidic or basic solution (for chemical stability studies)

  • Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

  • GC-MS instrument

Procedure:

  • Subject the phosphine ligand to the desired stress condition (e.g., heat, oxidant, acid, or base) in a reaction vessel for a defined period.

  • After the stress period, cool the reaction mixture to room temperature.

  • If necessary, extract the organic components with a suitable solvent.

  • Analyze the organic extract by GC-MS.

  • Identify the degradation products by comparing their mass spectra with libraries or known standards.

  • Quantify the degradation products using an internal standard method if required.

Visualizing Degradation and Assessment Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a general phosphine degradation pathway and a typical workflow for assessing phosphine stability.

G General Phosphine Degradation Pathways Phosphine Trialkyl/Triaryl Phosphine (R₃P) PhosphineOxide Phosphine Oxide (R₃PO) Phosphine->PhosphineOxide Oxidation PCCleavage P-C Bond Cleavage Products Phosphine->PCCleavage Thermolysis Hydrolysis Hydrolysis Products Phosphine->Hydrolysis Hydrolysis Oxidant Oxidizing Agent (e.g., O₂, H₂O₂) Heat Thermal Stress (Δ) AcidBase Acid/Base (H⁺/OH⁻)

Caption: General degradation pathways for phosphine ligands.

G Workflow for Phosphine Stability Assessment Start Select Phosphine Ligands (TIBA, TPP, TCHP) Conditions Define Reaction Conditions (Thermal, Oxidative, Acidic, Basic) Start->Conditions Experiment Perform Stability Experiments Conditions->Experiment Analysis Analyze Samples (³¹P NMR, GC-MS) Experiment->Analysis Data Collect & Quantify Data Analysis->Data Compare Compare Stability Profiles Data->Compare Conclusion Draw Conclusions Select Optimal Ligand Compare->Conclusion

Caption: A typical workflow for assessing phosphine stability.

Conclusion

The stability of a phosphine ligand is a multifaceted property that is highly dependent on the specific reaction conditions. This compound, as a trialkylphosphine, offers a unique reactivity profile but is more susceptible to oxidation compared to the more robust triarylphosphine, triphenylphosphine. Its thermal and chemical stability are generally comparable to other trialkylphosphines like tricyclohexylphosphine.

Ultimately, the selection of the optimal phosphine ligand requires a careful consideration of the trade-offs between reactivity and stability. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions to enhance the success and reliability of chemical syntheses.

References

Triisobutylphosphine in Catalysis: A Comparative Review of Applications

Author: BenchChem Technical Support Team. Date: December 2025

Triisobutylphosphine [(CH3)2CHCH2]3P, a trialkylphosphine ligand, finds application in various transition metal-catalyzed reactions. Its moderate steric bulk and electron-donating nature position it as a potentially valuable ligand in homogeneous catalysis. However, a comprehensive, direct comparison of its performance against other commonly employed phosphine ligands, supported by quantitative data, remains limited in the accessible scientific literature. This guide provides an overview of the catalytic applications where trialkylphosphines, including by extension this compound, are utilized and discusses its expected performance characteristics in comparison to other phosphine ligands based on general principles of coordination chemistry and catalysis.

General Properties of Trialkylphosphines in Catalysis

Trialkylphosphines are a class of ligands known for their strong electron-donating ability (basicity) and tunable steric hindrance. These properties significantly influence the activity and selectivity of transition metal catalysts.[1][2] Generally, increased electron density on the phosphorus atom enhances the rate of oxidative addition, a crucial step in many catalytic cycles, by making the metal center more electron-rich and nucleophilic.[2][3] The steric bulk of the phosphine ligand can promote reductive elimination, the final step that releases the product, and can also influence the coordination number of the metal center, often favoring the formation of highly reactive, low-coordinate species.[2][3]

This compound, with its isobutyl groups, possesses intermediate steric bulk compared to the smaller trimethylphosphine and the larger tri-tert-butylphosphine or tricyclohexylphosphine. This moderate steric profile, combined with its electron-donating character, suggests its potential for a broad range of catalytic transformations.

Applications in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The choice of phosphine ligand is critical to the success of these reactions, particularly when employing less reactive substrates like aryl chlorides.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling joins organoboron compounds with organic halides or triflates. Electron-rich and bulky phosphine ligands are known to be highly effective for this transformation, especially with challenging aryl chloride substrates.[5] While specific comparative data for this compound is scarce, trialkylphosphines like tri-tert-butylphosphine have demonstrated high activity.[6] It is expected that this compound would also facilitate the coupling of aryl chlorides, though its efficacy relative to more sterically demanding ligands would require direct experimental comparison.

A generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The phosphine ligand (L) plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity throughout the cycle.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_m R-Pd(II)(X)L_m Pd(0)L_n->R-Pd(II)(X)L_m Oxidative Addition (R-X) R-Pd(II)(R')L_m R-Pd(II)(R')L_m R-Pd(II)(X)L_m->R-Pd(II)(R')L_m Transmetalation (R'-B(OR)2) R-Pd(II)(R')L_m->Pd(0)L_n Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction couples alkenes with aryl or vinyl halides. The phosphine ligand influences both the regioselectivity and the efficiency of the reaction.[7][8] Bulky trialkylphosphines have been shown to be effective ligands for the Heck reaction, particularly with less reactive aryl chlorides.[9][10] The performance of this compound in this context would be expected to be influenced by its ability to promote the key steps of oxidative addition and migratory insertion.

Applications in Hydroformylation

Rhodium-catalyzed hydroformylation is a large-scale industrial process for the production of aldehydes from alkenes.[11] The choice of phosphine ligand is crucial for controlling the regioselectivity (linear vs. branched aldehyde) and enantioselectivity (for asymmetric hydroformylation).[11] While triphenylphosphine is a common ligand, the use of other phosphines can significantly alter the reaction outcome. For the hydroformylation of styrene, rhodium catalysts generally favor the formation of the branched aldehyde.[12] The specific steric and electronic properties of this compound would influence the geometry of the rhodium-hydride intermediate and thus the regioselectivity of the olefin insertion.

The general workflow for a catalytic hydroformylation experiment involves charging a high-pressure reactor with the catalyst precursor, ligand, solvent, and substrate, followed by pressurizing with syngas (a mixture of CO and H2) and heating.

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Precursor Precursor Catalyst_Solution Catalyst Solution Precursor->Catalyst_Solution Ligand Ligand Ligand->Catalyst_Solution Solvent Solvent Solvent->Catalyst_Solution Reactor High-Pressure Reactor Catalyst_Solution->Reactor Product Aldehyde Product Reactor->Product Substrate Substrate Substrate->Reactor Syngas CO / H2 Syngas->Reactor Analysis GC / NMR Analysis Product->Analysis

Caption: General experimental workflow for a hydroformylation reaction.

Conclusion

This compound possesses steric and electronic properties that suggest its utility as a ligand in a variety of catalytic reactions. As a member of the trialkylphosphine class, it is expected to promote key steps in catalytic cycles such as oxidative addition and reductive elimination. However, the lack of direct, quantitative comparative studies in the scientific literature makes it challenging to definitively position its performance against more commonly studied phosphine ligands like tri-tert-butylphosphine and triphenylphosphine. Further experimental investigation is required to fully elucidate the specific advantages and limitations of this compound in catalysis and to provide the data necessary for a comprehensive comparison.

References

A Comparative Benchmarking Guide to Triisobutylphosphine and Other Bulky Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the choice of phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and scope of a chemical transformation. Bulky and electron-rich phosphine ligands have become indispensable tools, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development. This guide provides a comprehensive comparison of triisobutylphosphine (TIBP), a commercially available and cost-effective trialkylphosphine, against other commonly employed bulky phosphine ligands such as triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), and the widely used Buchwald ligand, XPhos.

Physicochemical Properties: A Tale of Sterics and Electronics

The reactivity of a phosphine ligand is primarily governed by its steric bulk and electronic properties. The steric hindrance is often quantified by the Tolman cone angle (θ), while the electron-donating ability is typically correlated with the ligand's pKa.

LigandStructureCone Angle (θ)pKaAir Stability
This compound (TIBP) P(CH₂CH(CH₃)₂)₃~170° (estimated)~8.7Pyrophoric
Triphenylphosphine (PPh₃) P(C₆H₅)₃145°2.73Air-stable
Tri-tert-butylphosphine (P(t-Bu)₃) P(C(CH₃)₃)₃182°11.4Air-sensitive
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl254°Not availableAir-stable

This compound presents a significant steric profile, larger than that of the classic triphenylphosphine, but less than the extremely bulky tri-tert-butylphosphine and XPhos. Its estimated cone angle of around 170° suggests it can effectively promote the formation of monoligated palladium(0) species, which are often the active catalysts in cross-coupling reactions. Electronically, as a trialkylphosphine, TIBP is a strong σ-donor, rendering the metal center more electron-rich and thus more reactive in oxidative addition steps. Its basicity is expected to be comparable to other trialkylphosphines.

A critical consideration for TIBP is its pyrophoric nature, meaning it can ignite spontaneously upon contact with air[1]. This necessitates handling under an inert atmosphere, a significant practical consideration compared to air-stable ligands like PPh₃ and XPhos. While P(t-Bu)₃ is also air-sensitive, TIBP's pyrophoricity requires more stringent handling procedures.

Performance in Cross-Coupling Reactions: A Comparative Overview

Direct, head-to-head comparative studies benchmarking TIBP against a wide range of other bulky phosphines under identical conditions are limited in the published literature. However, by compiling available data and drawing comparisons from studies on similar trialkylphosphines, we can infer its potential performance in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Bulky, electron-rich phosphines are known to excel in this reaction, particularly with challenging substrates like aryl chlorides. While specific comparative data for TIBP is scarce, studies on other trialkylphosphines like P(t-Bu)₃ have shown excellent yields in the coupling of aryl chlorides[2]. Given its similar electronic properties and significant steric bulk, TIBP is expected to be a competent ligand for Suzuki-Miyaura reactions, potentially offering a cost-effective alternative to more specialized ligands, especially when high reactivity is required.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol). The flask is evacuated and backfilled with argon. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) are then added under argon. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) and monitored by TLC or GC-MS until completion. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The product is then purified by column chromatography.

Buchwald-Hartwig Amination

General Experimental Protocol for Buchwald-Hartwig Amination:

In a glovebox, an oven-dried vial is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.02 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the solvent (e.g., toluene, 2 mL). The vial is sealed and heated to the desired temperature (typically 80-120 °C) for the specified time. After cooling, the reaction mixture is diluted, filtered, and concentrated. The product is then purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl or vinyl halides and terminal alkynes. While triphenylphosphine is a classic ligand for this reaction, bulkier and more electron-donating phosphines can often improve reaction rates and yields, especially with less reactive aryl bromides and chlorides. Although direct comparisons involving TIBP are not prevalent, the use of other trialkylphosphines has been shown to be effective[4]. The strong σ-donating character of TIBP could be beneficial in facilitating the oxidative addition step of the catalytic cycle.

General Experimental Protocol for Sonogashira Coupling:

To a Schlenk flask under an inert atmosphere are added the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a copper(I) co-catalyst (e.g., CuI, 0.05 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and a base (e.g., triethylamine, 2.0 mmol) in a suitable solvent (e.g., THF or DMF). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. The reaction mixture is then worked up by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by column chromatography.

Cost and Practicality

A significant advantage of this compound is its relatively low cost compared to many specialized, proprietary phosphine ligands. This makes it an attractive option for large-scale synthesis and process development where cost of goods is a major consideration.

LigandPrice per Gram (approx.)
This compound (TIBP) ~$5 - $10
Triphenylphosphine (PPh₃) ~$0.5 - $2
Tri-tert-butylphosphine (P(t-Bu)₃) ~$60 - $80
XPhos ~$100 - $150

Prices are estimates and can vary significantly based on supplier, purity, and quantity.

While triphenylphosphine is the most economical option, its lower reactivity often necessitates harsher reaction conditions and may not be suitable for challenging substrates. In contrast, while highly effective, ligands like P(t-Bu)₃ and XPhos come at a significantly higher cost. This compound, therefore, occupies a valuable middle ground, offering the enhanced reactivity of a trialkylphosphine at a more accessible price point than many other high-performance ligands. However, its pyrophoric nature and the associated handling requirements and costs must be factored into the overall assessment of its practicality.

Visualizing Catalytic Cycles and Workflows

To aid in the understanding of the processes discussed, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Catalytic_Cycle cluster_inputs Inputs cluster_output Output Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-R Ar-Pd(II)(L)-R Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-R Transmetalation (e.g., with R-BY₂) Ar-Pd(II)(L)-R->Pd(0)L Reductive Elimination Ar-R Ar-R Ar-X Ar-X R-BY₂ R-BY₂

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification Product Characterization Product Characterization Purification->Product Characterization

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

This compound emerges as a potent, sterically demanding, and electron-rich trialkylphosphine ligand with the potential for high reactivity in various palladium-catalyzed cross-coupling reactions. Its primary advantages are its lower cost compared to many high-performance, proprietary ligands and its commercial availability. However, its pyrophoric nature presents a significant handling challenge that must be carefully managed.

For researchers and drug development professionals, TIBP represents a valuable tool in the catalyst screening toolbox, particularly when seeking a cost-effective solution for reactions that benefit from the properties of a bulky trialkylphosphine. While the current literature lacks extensive direct comparative data, the fundamental principles of ligand effects in catalysis suggest that TIBP can be a highly effective ligand for a range of transformations. Future studies involving direct, quantitative benchmarking of TIBP against other popular bulky phosphines will be invaluable in further defining its role and utility in modern synthetic chemistry.

References

Safety Operating Guide

Safe Disposal of Triisobutylphosphine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Triisobutylphosphine (TIBP) is a pyrophoric organophosphorus compound, meaning it can ignite spontaneously upon contact with air.[1][2] Proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent fires and environmental contamination. This guide provides detailed procedures for the safe disposal of TIBP, tailored for researchers, scientists, and drug development professionals.

Essential Safety Precautions

Before beginning any disposal procedure, it is imperative to adhere to the following safety protocols:

  • Work in a controlled environment: All handling of TIBP and its solutions must be conducted in a well-ventilated chemical fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a flame-resistant lab coat, and safety glasses or a face shield.[2][3]

  • Emergency Preparedness: An eyewash station, safety shower, and a Class ABC or D fire extinguisher must be readily accessible.[4] Keep a container of powdered lime or dry sand within arm's length to smother any small spills or fires.

  • Avoid Incompatible Materials: Keep TIBP away from heat, open flames, oxidizing agents, strong acids, and water.[1][3]

Quantitative Data and Hazard Profile

For quick reference, the following table summarizes key quantitative data and hazard information for this compound.

PropertyValueCitation(s)
Chemical Formula C₁₂H₂₇P[1]
CAS Number 126-71-6[3]
Pyrophoric Nature Spontaneously ignites in air[2][5]
Reactivity Reacts vigorously with water, oxidizing agents, and strong acids.[1][3][6]
Hazardous Decomposition Produces phosphorus oxides, carbon monoxide, and carbon dioxide upon combustion.[3][6]

Step-by-Step Disposal Procedure: Quenching of Unused this compound

Unused or waste TIBP must be neutralized (quenched) before disposal. This procedure should be performed with extreme caution and preferably by personnel experienced in handling pyrophoric reagents.[7]

Experimental Protocol: Quenching of this compound

  • Preparation:

    • Work in a chemical fume hood with the sash lowered as much as possible.

    • Prepare a three-necked round-bottom flask equipped with a magnetic stirrer, an inert gas inlet, and an addition funnel. The flask should be large enough to accommodate the TIBP, the quenching solution, and to allow for vigorous gas evolution.

    • Purge the entire apparatus with an inert gas (nitrogen or argon).

    • Place the flask in a cooling bath (e.g., an ice-water or dry ice/acetone bath) to manage the exothermic reaction.[5][7]

  • Dilution:

    • Under an inert atmosphere, transfer the TIBP to the reaction flask.

    • Dilute the TIBP with an inert, dry solvent such as heptane or toluene. This helps to moderate the reaction rate.

  • Quenching:

    • Slowly add a quenching solution from the addition funnel to the stirred, cooled TIBP solution. A common quenching agent is a dilute solution of isopropanol in an inert solvent.[7]

    • Add the quenching solution dropwise to control the rate of reaction and heat generation.[5]

    • After the initial vigorous reaction subsides, continue the slow addition of the quenching solution.

    • Once the addition is complete, slowly and cautiously add methanol, followed by water to ensure complete neutralization.[7]

  • Waste Collection:

    • The resulting neutralized solution should be collected as hazardous waste.[4]

    • Label the waste container clearly, indicating its contents.

Disposal of Empty this compound Containers

Empty containers that held TIBP are still hazardous and must be handled carefully.

  • Triple Rinsing:

    • Under an inert atmosphere, rinse the empty container three times with a dry, inert solvent (e.g., heptane or toluene).[4][5]

    • Each rinse should be transferred to a separate flask for quenching, following the procedure described above.[5]

  • Final Decontamination:

    • After the inert solvent rinses, leave the container open in the back of a chemical fume hood for at least one week to allow any remaining residue to slowly react with atmospheric moisture.[5]

    • Following this period, triple-rinse the container with water.

    • The container can then be disposed of according to your institution's guidelines for decontaminated chemical containers.

Logical Workflow for TIBP Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

TIBP_Disposal_Workflow start Start: TIBP for Disposal assess Assess Risks & Review SDS start->assess ppe Don Appropriate PPE assess->ppe setup Set Up in Fume Hood/Glovebox ppe->setup is_container Is it an empty container? setup->is_container quench Quench TIBP with Isopropanol Solution is_container->quench No rinse Triple Rinse with Inert Solvent is_container->rinse Yes collect_waste Collect Quenched Waste quench->collect_waste quench_rinse Quench Rinsate rinse->quench_rinse air_dry Air Dry Container in Hood (1 week) quench_rinse->air_dry water_rinse Triple Rinse with Water air_dry->water_rinse dispose_container Dispose of Clean Container water_rinse->dispose_container dispose_waste Dispose as Hazardous Waste collect_waste->dispose_waste

Caption: Workflow for the safe disposal of this compound.

In cases of large spills or uncertainty, do not attempt to handle the situation alone. Contact your institution's Environmental Health and Safety (EHS) department immediately for assistance.[4] By following these procedures, laboratory professionals can safely manage and dispose of this compound, minimizing risks and ensuring a safe working environment.

References

Personal protective equipment for handling Triisobutylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the safe handling of triisobutylphosphine in a laboratory setting. Adherence to these guidelines is essential to mitigate the significant risks associated with this hazardous chemical.

Hazard Identification and Data Summary

This compound is a pyrophoric and corrosive chemical, posing immediate fire and health risks upon exposure to air or contact with skin and eyes.[1][2][3] It is also acutely toxic if swallowed, inhaled, or absorbed through the skin.[2][4]

Hazard ClassificationDescription
Pyrophoric Liquid Catches fire spontaneously if exposed to air.[2][3][4]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][4]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2][4]
Serious Eye Damage/Eye Irritation Causes serious eye damage.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required equipment.

Body PartPersonal Protective EquipmentSpecification
Hands Chemical Impermeable GlovesConsult glove manufacturer's resistance guide for suitability against this compound.[5]
Eyes/Face Safety Goggles & FaceshieldWear chemical splash goggles and a faceshield for maximum protection.[4]
Respiratory RespiratorAn air-purifying respirator with a type ABEK (EN14387) filter or a self-contained breathing apparatus (SCBA) is recommended.[4] Use must comply with a respiratory protection program.[1]
Body Protective ClothingWear suitable protective clothing to prevent skin contact.[1][6]

Safe Handling and Operational Workflow

Handling this compound requires a controlled environment and strict adherence to established protocols.

Experimental Workflow Diagram

A Risk Assessment & SOP Review B Prepare Fume Hood & Inert Atmosphere A->B Proceed with caution C Don Appropriate PPE B->C Ensure safety measures are in place D Chemical Handling & Experimentation C->D Begin experiment E Decontamination of Equipment D->E Post-experiment F Waste Segregation & Labeling E->F Proper waste management G Temporary Waste Storage F->G Store safely H Professional Waste Disposal G->H Final disposal step

Caption: Logical workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Conduct a thorough risk assessment and review the Safety Data Sheet (SDS).

    • Ensure a chemical fume hood with adequate ventilation is operational.[6][7]

    • Have an inert atmosphere, such as nitrogen or argon, available for handling.[1][7]

    • Keep a spill kit readily accessible.

    • Remove all sources of ignition and use non-sparking tools.[3][6]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before entering the handling area.

  • Handling the Chemical:

    • Handle this compound in a well-ventilated place, preferably within a fume hood.[6]

    • Avoid contact with skin and eyes.[6]

    • Prevent the formation of aerosols.[6]

    • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area.[6]

  • In Case of a Spill:

    • Evacuate personnel to a safe area.[6]

    • Remove all ignition sources.[6]

    • Use spark-proof tools for cleanup.[6]

    • Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3]

    • Do not let the chemical enter drains.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure environmental and personnel safety.

Waste Disposal Workflow Diagram

A Collect Waste in Designated Containers B Label Container Clearly with Contents A->B Proper identification C Store in a Cool, Dry, Ventilated Area B->C Safe temporary storage D Consult with EHS/Waste Management C->D Ensure compliance E Arrange for Professional Disposal D->E Final disposal

Caption: Step-by-step waste disposal process.

Disposal Protocol:

  • Collection:

    • Collect all this compound waste, including contaminated materials, in a suitable and closed container.[6]

    • Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly, with their caps intact.[8]

  • Labeling and Storage:

    • Clearly label the waste container with its contents.

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[6]

  • Professional Disposal:

    • Due to the highly reactive and hazardous nature of this compound, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[9]

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triisobutylphosphine
Reactant of Route 2
Reactant of Route 2
Triisobutylphosphine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.